Technical Documentation Center

FD-1080 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: FD-1080

Core Science & Biosynthesis

Foundational

What is the mechanism of action of FD-1080?

It appears there may be a conflation of two different substances referred to as "1080". The predominant subject of recent scientific research is FD-1080, a near-infrared II (NIR-II) fluorescent dye .

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a conflation of two different substances referred to as "1080". The predominant subject of recent scientific research is FD-1080, a near-infrared II (NIR-II) fluorescent dye . However, "1080" is also the common name for sodium fluoroacetate (B1212596) , a highly toxic metabolic poison. This guide will address both, with a primary focus on the fluorescent dye FD-1080, which is more relevant to current research and drug development.

Part 1: FD-1080 (NIR-II Fluorescent Dye)

Core Mechanism of Action: Fluorescence for Deep-Tissue Imaging

FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye designed for in vivo imaging in the second near-infrared (NIR-II) window (1000-1700 nm). Its fundamental mechanism of action is not pharmacological but photophysical. It absorbs light in the NIR-II region and subsequently emits it at a longer wavelength, a process known as fluorescence.

The key advantages of operating in the NIR-II window are:

  • Reduced light scattering: This allows for deeper tissue penetration of both the excitation and emission light.

  • Lower tissue autofluorescence: This results in a higher signal-to-background ratio, leading to clearer images.

These properties make FD-1080 a powerful tool for high-resolution, deep-tissue bioimaging, such as visualizing blood vessels in the brain and hindlimbs of mice.[1][2]

Photophysical Properties

FD-1080 has an absorption peak at approximately 1046 nm and an emission peak around 1080 nm when excited at 1064 nm.[1][3] Its quantum yield, a measure of its fluorescence efficiency, is relatively low in aqueous solutions (0.31% in ethanol) but can be significantly enhanced (to 5.94%) when it binds to proteins like fetal bovine serum (FBS).[1][2][4][5] This interaction with serum proteins also enhances its stability and solubility in biological environments.[2][4]

Signaling Pathways and Cellular Interactions

As a fluorescent probe, FD-1080's primary role is to illuminate biological structures and processes rather than to directly modulate signaling pathways. However, it can be conjugated with targeting moieties such as antibodies or peptides to specifically bind to and visualize cells or tissues that overexpress certain receptors. For example, FD-1080 has been incorporated into nanoparticles functionalized with peptides that target glypican-3 (GPC-3), a biomarker for hepatocellular carcinoma, to enable targeted tumor imaging.[6]

The general workflow for targeted NIR-II fluorescence imaging using FD-1080 is as follows:

G cluster_0 Probe Preparation cluster_1 In Vivo Administration & Targeting cluster_2 Imaging & Analysis FD-1080 FD-1080 Conjugation Conjugation FD-1080->Conjugation Targeting Ligand Targeting Ligand Targeting Ligand->Conjugation Targeted Probe Targeted Probe Conjugation->Targeted Probe Systemic Injection Systemic Injection Targeted Probe->Systemic Injection Circulation Circulation Systemic Injection->Circulation Tumor Microenvironment Tumor Microenvironment Circulation->Tumor Microenvironment Receptor Binding Receptor Binding Tumor Microenvironment->Receptor Binding NIR-II Excitation NIR-II Excitation Receptor Binding->NIR-II Excitation Fluorescence Emission Fluorescence Emission NIR-II Excitation->Fluorescence Emission Signal Detection Signal Detection Fluorescence Emission->Signal Detection Image Reconstruction Image Reconstruction Signal Detection->Image Reconstruction

Workflow for targeted NIR-II imaging with FD-1080.
Experimental Protocols

Preparation of FD-1080-FBS Complex for In Vivo Imaging
  • Stock Solution Preparation: Prepare a stock solution of FD-1080 in dimethyl sulfoxide (B87167) (DMSO).

  • Complex Formation: Add the FD-1080 stock solution to fetal bovine serum (FBS) and vortex to form the FD-1080-FBS complex.

  • Incubation: Incubate the mixture at room temperature for a specified time to ensure stable complex formation.

  • Administration: The FD-1080-FBS complex is then ready for intravenous injection into the animal model.

In Vivo NIR-II Fluorescence Imaging of Vasculature
  • Animal Model: Use a mouse model (e.g., nude mouse).

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Probe Administration: Intravenously inject the prepared FD-1080-FBS complex through the tail vein.

  • Imaging: Place the mouse on the imaging stage of a NIR-II imaging system equipped with a 1064 nm laser for excitation and an InGaAs camera for detection.

  • Image Acquisition: Acquire images at various time points post-injection to observe the distribution and clearance of the probe. Use appropriate filters to collect the fluorescence signal in the NIR-II window.

Data Presentation
PropertyValueReference
Excitation Wavelength (max)~1064 nm[1][2][5]
Emission Wavelength (max)~1080 nm[1][2][5]
Quantum Yield (in ethanol)0.31%[1][2][4]
Quantum Yield (with FBS)5.94%[1][2][4]
ApplicationIn vivo NIR-II fluorescence imaging[2][4][7]
Phototheranostics

FD-1080 and similar NIR-II dyes also have potential in phototheranostics, which combines diagnosis (imaging) and therapy. In photothermal therapy (PTT), the dye absorbs laser energy and converts it into heat to ablate tumor cells.[7] In photodynamic therapy (PDT), the dye can generate reactive oxygen species upon laser irradiation to induce cancer cell death.[7]

Part 2: Sodium Fluoroacetate (1080 Poison)

Core Mechanism of Action: Inhibition of the Citric Acid Cycle

Sodium fluoroacetate, commonly known as 1080, is a highly toxic metabolic poison. Its mechanism of action is well-established and involves the disruption of cellular respiration.

  • Conversion to Fluorocitrate: After ingestion, fluoroacetate is converted to fluoroacetyl-CoA. This molecule then enters the citric acid cycle (Krebs cycle) where the enzyme citrate (B86180) synthase catalyzes its reaction with oxaloacetate to form fluorocitrate.[8][9]

  • Inhibition of Aconitase: Fluorocitrate acts as a competitive inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate.[9]

  • Citric Acid Cycle Arrest: The inhibition of aconitase leads to a blockage of the citric acid cycle. This results in a significant accumulation of citrate in the mitochondria and blood, and a depletion of cellular energy in the form of ATP.[8][9]

  • Cellular Death: The disruption of cellular metabolism and energy production ultimately leads to cell death, with the heart and central nervous system being particularly affected.[9][10]

G Fluoroacetate Fluoroacetate Fluoroacetyl-CoA Fluoroacetyl-CoA Fluoroacetate->Fluoroacetyl-CoA Citrate Synthase Citrate Synthase Fluoroacetyl-CoA->Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Synthase Fluorocitrate Fluorocitrate Citrate Synthase->Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase Inhibits Citric Acid Cycle Citric Acid Cycle Aconitase->Citric Acid Cycle Blocks ATP Depletion ATP Depletion Citric Acid Cycle->ATP Depletion

Mechanism of sodium fluoroacetate (1080) toxicity.
Experimental Protocols

Determination of Aconitase Inhibition
  • Enzyme Preparation: Isolate mitochondria from a suitable tissue source (e.g., rat liver) and prepare a mitochondrial extract containing aconitase.

  • Assay Mixture: Prepare a reaction mixture containing a buffer, the substrate (citrate or isocitrate), and the mitochondrial extract.

  • Inhibitor Addition: Add varying concentrations of fluorocitrate (the active metabolite of 1080) to the assay mixtures.

  • Reaction Initiation and Measurement: Initiate the reaction and measure the rate of formation of the product (e.g., cis-aconitate or isocitrate) spectrophotometrically by monitoring the change in absorbance at a specific wavelength.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the inhibitory constant (Ki).

Data Presentation
ParameterDescriptionReference
Active MetaboliteFluorocitrate[8][9][11]
Target EnzymeAconitase[9]
Metabolic EffectInhibition of the citric acid cycle[8][9][10]
Cellular ConsequenceATP depletion, citrate accumulation[8][9]

References

Exploratory

FD-1080 Fluorophore: A Technical Guide to its Discovery, Synthesis, and Application in NIR-II Bioimaging

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the novel small-molecule near-infrared II (NIR-II) fluorophore, FD-1080. It details the disco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the novel small-molecule near-infrared II (NIR-II) fluorophore, FD-1080. It details the discovery, rationale behind its molecular design, and a generalized synthesis protocol. The guide presents its key photophysical properties, explores the mechanism of fluorescence enhancement upon interaction with serum proteins, and provides detailed experimental protocols for its characterization and application in high-resolution, deep-tissue in vivo imaging. This document is intended to serve as a comprehensive resource for researchers interested in utilizing FD-1080 for advanced biological imaging and drug development applications.

Introduction to FD-1080

FD-1080 is a small-molecule organic dye that exhibits both excitation and emission in the second near-infrared (NIR-II) window (1000-1700 nm).[1][2] Developed for in vivo imaging, its unique spectral properties offer significant advantages over traditional NIR-I fluorophores (700-900 nm), including deeper tissue penetration, reduced autofluorescence, and higher signal-to-background ratios, leading to superior imaging resolution.[2]

The design of FD-1080 is based on a heptamethine cyanine (B1664457) core structure, which is strategically modified to optimize its photophysical properties and biocompatibility.[1][2] The introduction of sulfonic acid groups enhances its water solubility, a critical feature for biological applications.[1] Additionally, a cyclohexene (B86901) group is incorporated into the polymethine chain to increase its stability.[1][2]

Physicochemical and Photophysical Properties

The key properties of FD-1080 are summarized in the table below, providing a quantitative overview for easy comparison.

PropertyValueReference
Molecular Weight775.02 g/mol N/A
Excitation Wavelength (λex)~1064 nm[3]
Absorption Maximum (λabs)~1046 nm[2][4]
Emission Maximum (λem)~1080 nm[2][4]
Quantum Yield (in ethanol)0.31%[4][5]
Quantum Yield (with FBS)5.94%[3][4][5]
Synthesis Yield~60%[3]

Synthesis of FD-1080

While a precise, step-by-step protocol for the synthesis of FD-1080 is not publicly available in full detail, a general methodology can be inferred from the synthesis of similar heptamethine cyanine dyes. The synthesis involves the condensation of two heterocyclic quaternary salts with a polymethine bridge-forming reagent.

Generalized Synthetic Protocol:
  • Synthesis of Indolenine Precursors: The synthesis typically starts with the Fischer indole (B1671886) synthesis, reacting a substituted phenylhydrazine (B124118) with a suitable ketone to form the indolenine ring system.

  • Quaternization: The nitrogen atom of the indolenine ring is then quaternized using an alkylating agent to form the corresponding indolenium salt. For FD-1080, this would involve precursors leading to the sulfonic acid-functionalized indolenium salt.

  • Condensation Reaction: Two equivalents of the indolenium salt are condensed with a meso-chloro-substituted cyclohexene-containing polymethine intermediate in a suitable solvent system, often a mixture of acetic anhydride (B1165640) and acetic acid.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent or by column chromatography to yield the final FD-1080 dye.

Mechanism of Fluorescence Enhancement

A key feature of FD-1080 is the significant enhancement of its quantum yield in the presence of serum proteins, such as fetal bovine serum (FBS) or human serum albumin (HSA).[4][5] This phenomenon is attributed to the non-covalent binding of the fluorophore to the hydrophobic pockets of these proteins.

G FD1080 FD-1080 in Aqueous Solution (Low Fluorescence) SerumProtein Serum Protein (e.g., Albumin) FD1080->SerumProtein Binding NonRadiative Non-Radiative Decay (Vibrational Relaxation) FD1080->NonRadiative Dominant Pathway Complex FD-1080-Protein Complex (High Fluorescence) SerumProtein->Complex Radiative Radiative Decay (Fluorescence) Complex->Radiative Enhanced Pathway G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis A Prepare FD-1080 Solution (e.g., in PBS with FBS) C Intravenous Injection of FD-1080 A->C B Anesthetize Animal D Position Animal in Imaging System B->D C->D E Acquire NIR-II Images (1064 nm excitation, >1000 nm emission) D->E F Image Processing and Analysis E->F G Quantify Signal-to-Background Ratio F->G

References

Foundational

Core Photophysical Properties of FD-1080: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the fundamental photophysical properties of the near-infrared (NIR-II) fluorophore, FD-1080. The infor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental photophysical properties of the near-infrared (NIR-II) fluorophore, FD-1080. The information is tailored for researchers and professionals in drug development and related scientific fields, with a focus on quantitative data, experimental methodologies, and logical workflows.

Introduction to FD-1080

FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye designed for fluorescence imaging in the second near-infrared (NIR-II) window.[1][2][3] Its chemical structure is engineered to have both excitation and emission wavelengths beyond 1000 nm, which allows for deep-tissue imaging with reduced photon scattering and minimal tissue autofluorescence, leading to a high signal-to-background ratio.[1][4] The introduction of sulphonic acid groups enhances its water solubility, a critical factor for biological applications.[2][3]

Quantitative Photophysical Data

The core photophysical parameters of FD-1080 are summarized in the table below. These values are essential for understanding the performance of FD-1080 in various experimental settings.

Photophysical PropertyValueSolvent/ConditionsReference
Absorption Maximum (λabs) ~1046 nmDeionized Water[2][5]
Emission Maximum (λem) ~1080 nmDeionized Water[2][5]
Excitation Wavelength for Emission 1064 nmNot Applicable[2]
Quantum Yield (Φ) 0.31%Ethanol[1]
Quantum Yield (Φ) 5.94%Fetal Bovine Serum (FBS)[1][5]
Molar Extinction Coefficient (ε) Not explicitly reported
Fluorescence Lifetime (τ) Not explicitly reported

Note: While the molar extinction coefficient and fluorescence lifetime are crucial photophysical parameters, specific quantitative values for FD-1080 were not available in the reviewed literature.

Experimental Protocols

The characterization of the photophysical properties of FD-1080 involves several standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance and fluorescence emission.

Methodology:

  • Sample Preparation: Prepare a dilute solution of FD-1080 in the solvent of interest (e.g., deionized water, ethanol, or phosphate-buffered saline - PBS). A typical concentration for absorbance measurement is in the micromolar range (e.g., 50 µM).[2]

  • Instrumentation: Use a UV-Vis-NIR spectrophotometer for absorbance measurements and a spectrofluorometer equipped with a NIR-sensitive detector for emission measurements.

  • Absorbance Spectrum Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Measure the absorbance spectrum of the FD-1080 solution over a relevant wavelength range (e.g., 700-1200 nm).

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

  • Emission Spectrum Acquisition:

    • Excite the FD-1080 solution at its absorption maximum or a suitable laser line (e.g., 1064 nm).[2]

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 1050-1400 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

The relative method, using a standard dye with a known quantum yield, is commonly employed.

  • Selection of a Standard: Choose a reference dye with absorption and emission properties in a similar spectral region to FD-1080. For the NIR-II region, a dye like IR-260 is a suitable standard.

  • Preparation of Solutions: Prepare a series of dilutions of both the FD-1080 sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Absorbance and Emission Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of the resulting linear fits are proportional to the quantum yield.

    • Calculate the quantum yield of FD-1080 (Φsample) using the following equation:

      Φsample = Φstd * (msample / mstd) * (ηsample2 / ηstd2)

      where:

      • Φstd is the quantum yield of the standard.

      • msample and mstd are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and standard, respectively.

      • ηsample and ηstd are the refractive indices of the sample and standard solutions (if different).

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of characterizing the photophysical properties of FD-1080.

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_em Emission Measurement prep Prepare FD-1080 Solution (e.g., in Deionized Water) spec UV-Vis-NIR Spectrophotometer prep->spec fluor Spectrofluorometer (NIR detector) prep->fluor abs_acq Acquire Absorbance Spectrum spec->abs_acq lambda_abs Determine λ_abs abs_acq->lambda_abs em_acq Acquire Emission Spectrum (Excitation at λ_abs or 1064 nm) fluor->em_acq lambda_em Determine λ_em em_acq->lambda_em

Workflow for Absorbance and Emission Spectra Measurement.

G cluster_prep Solution Preparation cluster_meas Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Serial Dilutions of FD-1080 abs_meas Measure Absorbance at Excitation λ prep_sample->abs_meas em_meas Measure Integrated Emission Intensity prep_sample->em_meas prep_std Prepare Serial Dilutions of Standard Dye prep_std->abs_meas prep_std->em_meas plot Plot Integrated Emission vs. Absorbance abs_meas->plot em_meas->plot slope Determine Slopes of Linear Fits plot->slope calc Calculate Quantum Yield slope->calc

Workflow for Relative Quantum Yield Determination.

Conclusion

FD-1080 is a promising fluorophore for deep-tissue in vivo imaging due to its favorable photophysical properties in the NIR-II window. Its enhanced quantum yield in the presence of serum proteins further highlights its potential for biological applications. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to characterize FD-1080 and similar NIR-II dyes, enabling the advancement of preclinical and potentially clinical imaging modalities. Further characterization of its molar extinction coefficient and fluorescence lifetime would provide a more complete understanding of its photophysical behavior.

References

Exploratory

FD-1080: A Technical Guide to its Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals Introduction FD-1080 is a heptamethine cyanine (B1664457) dye that has emerged as a significant tool in biomedical research.[1] Its prominence stems from it...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a heptamethine cyanine (B1664457) dye that has emerged as a significant tool in biomedical research.[1] Its prominence stems from its unique photophysical properties as a small-molecule fluorophore operating within the second near-infrared (NIR-II) window, with excitation and emission maxima at approximately 1064 nm and 1080 nm, respectively.[2][3] This spectral range is advantageous for in vivo studies as it minimizes tissue autofluorescence and light scattering, allowing for deeper tissue penetration and higher-resolution imaging compared to traditional visible and NIR-I fluorophores.[3][4] This guide provides a comprehensive overview of FD-1080's applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its integration into advanced biomedical research.

Core Properties and Quantitative Data

The utility of FD-1080 in biomedical imaging is underpinned by its distinct photophysical characteristics. A summary of its key quantitative properties is presented below.

PropertyValueSource
Excitation Wavelength (λex)~1064 nm[2][3]
Emission Wavelength (λem)~1080 nm[2][3]
Quantum Yield (in water)0.31%[3]
Quantum Yield (with Fetal Bovine Serum)5.94%[3][5]
Molar Mass765.31 g/mol [1]
Molecular FormulaC40H38ClN2NaO6S2[1]

Key Applications in Biomedical Research

FD-1080's primary application lies in high-resolution, deep-tissue in vivo imaging. Its utility has been demonstrated in several key areas of biomedical research, most notably in vascular imaging and targeted cancer imaging.

High-Resolution Vascular Imaging

The ability of FD-1080 to visualize deep-tissue vasculature with high clarity has been a significant advancement. Researchers have successfully used FD-1080 for non-invasive imaging of the hindlimb and brain vasculature in animal models.[3] The high signal-to-background ratio in the NIR-II window allows for the clear delineation of fine vascular structures through intact skin and skull.[2] Furthermore, dynamic imaging with FD-1080 has been employed to quantify physiological parameters such as respiratory rate by tracking the craniocaudal motion of the liver.[2][3]

Targeted Cancer Imaging and Therapy

In oncology research, FD-1080 has been utilized as an imaging agent for targeted drug delivery systems. A notable application involves its incorporation into dual-peptide-functionalized human serum albumin (HSA) particles for targeted imaging of hepatocellular carcinoma (HCC).[6] In this system, FD-1080 serves as the imaging component of a nanoparticle designed to specifically target glypican-3 (GPC-3), a protein overexpressed on the surface of HCC cells.[6] This targeted approach leads to enhanced fluorescence intensity at the tumor site, enabling precise tumor localization.[6]

Beyond imaging, FD-1080 exhibits potential as a photosensitizer in photodynamic therapy (PDT). Upon irradiation with an 808 nm laser, it has been shown to generate singlet oxygen (¹O₂), a reactive oxygen species capable of inducing cancer cell death.[6] This dual functionality as both an imaging agent and a photosensitizer positions FD-1080 as a promising candidate for "theranostics," an approach that combines diagnostics and therapeutics.

Experimental Protocols

To facilitate the practical application of FD-1080, detailed methodologies for key experiments are provided below.

Preparation of FD-1080-Loaded Liposomes

This protocol describes the preparation of liposomes incorporating FD-1080, which can be used for NIR-triggered drug release studies.

  • Component Mixture: In a round-bottom flask, combine 0.1 mg of FD-1080, 20 mg of phosphatidylcholine, and 5 mg of cholesterol.[2]

  • Dissolution: Dissolve the mixture in a 5:1 solution of chloroform/methanol. Allow the mixture to stand overnight at room temperature to ensure complete dissolution.[2]

  • Film Formation: Dry the solution at 37°C using a rotary evaporator to form a thin, uniform liposome (B1194612) film on the flask wall.[2]

  • Solvent Removal: Further dry the film with a stream of nitrogen for 5 minutes to remove any residual organic solvent.[2]

  • Hydration: Hydrate the lipid film with the desired aqueous buffer to form the liposomal suspension.

In Vitro Cell Staining with FD-1080

This protocol outlines the steps for staining cells in suspension or adherent cultures with FD-1080 for fluorescence microscopy or flow cytometry.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of FD-1080 in DMSO. This stock solution should be stored at -20°C or -80°C and protected from light.[7]

  • Working Solution Preparation: Dilute the stock solution with phosphate-buffered saline (PBS) to a working concentration of 2-10 μM. The optimal concentration may vary depending on the cell type and experimental conditions. Sterilize the working solution by passing it through a 0.2 μm filter.[7]

  • Cell Preparation:

    • Suspension Cells: Centrifuge the cells to form a pellet, discard the supernatant, and wash twice with PBS for 5 minutes each.[7]

    • Adherent Cells: Remove the culture medium and treat with trypsin to detach the cells. Centrifuge to collect the cells, remove the supernatant, and wash twice with PBS for 5 minutes each.[7]

  • Staining: Add 1 mL of the FD-1080 working solution to the prepared cells and incubate at room temperature for 10-30 minutes.[7]

  • Washing: Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS for 5 minutes each.[7]

  • Analysis: Resuspend the cells in 1 mL of PBS or serum-free medium for analysis by flow cytometry or fluorescence microscopy.[7]

In Vivo Imaging in a Mouse Model

This protocol provides a general guideline for intravenous administration of FD-1080 for in vivo imaging studies in mice.

  • Working Solution Preparation: Prepare an 80 μM working solution of FD-1080. The formulation may vary depending on the specific study requirements.[7]

  • Administration: Administer 200 μL of the 80 μM FD-1080 working solution to the mouse via intravenous injection.[7]

  • Imaging: Conduct in vivo imaging analysis 10-20 minutes post-injection using an appropriate NIR-II imaging system.[7]

Visualizing Mechanisms and Workflows

To further elucidate the applications of FD-1080, the following diagrams illustrate key signaling pathways and experimental workflows.

FD-1080 in Targeted Cancer Imaging and Photodynamic Therapy cluster_nanoparticle Peptide-Functionalized Nanoparticle cluster_tumor_cell Hepatocellular Carcinoma Cell cluster_imaging NIR-II Fluorescence Imaging FD-1080 FD-1080 HSA Human Serum Albumin (HSA) FD-1080->HSA Encapsulation Targeting Peptide GPC-3 Targeting Peptide (DQ-19) Targeting Peptide->HSA Conjugation GPC-3 Receptor GPC-3 Receptor Internalization Receptor-Mediated Endocytosis GPC-3 Receptor->Internalization ROS Generation Singlet Oxygen (¹O₂) Generation Internalization->ROS Generation 808 nm Laser Irradiation 1064 nm Excitation 1064 nm Laser Excitation Internalization->1064 nm Excitation Cell Death Apoptosis / Necrosis ROS Generation->Cell Death Peptide-Functionalized Nanoparticle Peptide-Functionalized Nanoparticle Peptide-Functionalized Nanoparticle->GPC-3 Receptor Targeted Binding 1080 nm Emission 1080 nm Fluorescence Emission 1064 nm Excitation->1080 nm Emission Tumor Localization High-Resolution Tumor Imaging 1080 nm Emission->Tumor Localization

Caption: Workflow for targeted cancer imaging and therapy using FD-1080.

Experimental Workflow for In Vivo Vascular Imaging with FD-1080 Start Start Prepare FD-1080 Solution Prepare 80 μM FD-1080 Solution Start->Prepare FD-1080 Solution IV Injection Intravenous Injection (200 μL) into Mouse Prepare FD-1080 Solution->IV Injection Incubation Wait 10-20 minutes IV Injection->Incubation NIR-II Imaging Acquire Images using NIR-II Imaging System Incubation->NIR-II Imaging Image Analysis Analyze Vascular Structure and Dynamics NIR-II Imaging->Image Analysis End End Image Analysis->End

Caption: Workflow for in vivo vascular imaging with FD-1080.

Conclusion

FD-1080 is a powerful and versatile tool for biomedical research, offering unprecedented capabilities for deep-tissue, high-resolution in vivo imaging. Its application in vascular imaging and targeted cancer theranostics demonstrates its significant potential to advance our understanding of complex biological processes and to contribute to the development of novel diagnostic and therapeutic strategies. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize FD-1080 in their work. As research in the field of NIR-II fluorescence imaging continues to expand, the applications of FD-1080 are expected to grow, further solidifying its role as a key enabling technology in biomedicine.

References

Foundational

A Comprehensive Technical Review of the NIR-II Dye FD-1080

FD-1080 is a heptamethine cyanine (B1664457) dye recognized for its fluorescence properties within the second near-infrared (NIR-II) window, making it a valuable tool for deep-tissue in vivo imaging and other biomedical...

Author: BenchChem Technical Support Team. Date: December 2025

FD-1080 is a heptamethine cyanine (B1664457) dye recognized for its fluorescence properties within the second near-infrared (NIR-II) window, making it a valuable tool for deep-tissue in vivo imaging and other biomedical applications.[1][2] This technical guide provides an in-depth review of FD-1080, summarizing its properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.

Core Principles of NIR-II Fluorescence Imaging

Fluorescence imaging in the NIR-II spectrum (1000–1700 nm) offers significant advantages over traditional visible and NIR-I (700-950 nm) imaging.[3][4][5] Light in the NIR-II window experiences lower scattering by tissues, reduced autofluorescence, and less absorption by biological components like water and hemoglobin.[6][7] These characteristics result in deeper tissue penetration, higher spatial resolution, and an improved signal-to-noise ratio, enabling clearer visualization of biological structures in vivo.[4][5]

Physicochemical and Spectroscopic Properties of FD-1080

FD-1080 is a small-molecule organic fluorophore specifically designed for NIR-II applications.[8][9] Its structure incorporates sulphonic and cyclohexene (B86901) groups, which enhance its water solubility and stability.[8][10] A key feature of FD-1080 is that both its excitation and emission spectra lie within the NIR-II region.[1][11]

Table 1: Physicochemical Properties of FD-1080

Property Value Reference
Molecular Formula C₄₀H₃₈ClN₂NaO₆S₂ [1][11]
Molecular Weight 765.31 g/mol [1][11]
CAS Number 1151666-58-8 [1][11]
Appearance Brown to black solid [11]
Purity >90% (typically ~96%) [1][11]
Storage 4°C, sealed from moisture and light [11]

| Solubility | Soluble in DMSO; enhanced water solubility |[8][12] |

Table 2: Spectroscopic Properties of FD-1080

Property Value Conditions Reference
Excitation Wavelength (λex) ~1046 nm, optimized at 1064 nm In various media [11][13][14]
Emission Wavelength (λem) ~1080 nm In various media [11][13][14]
Quantum Yield (QY) 0.31% In ethanol [8][14]
5.94% Combined with Fetal Bovine Serum (FBS) [8][11][14]

| Photostability | Superior to Indocyanine Green (ICG) | Under continuous laser irradiation |[11][14] |

Synthesis and Structural Design

The synthesis of FD-1080 involves designing a heptamethine cyanine structure to shift its absorption and emission wavelengths into the NIR-II region.[8][10] The introduction of sulphonic groups is a critical step to improve its hydrophilicity, a common challenge with large π-conjugated systems.[9][10]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_modification Functionalization cluster_end Final Product Indole Precursor Indole Precursor Condensation Reaction Condensation Reaction Indole Precursor->Condensation Reaction Heptamethine Chain Synthon Heptamethine Chain Synthon Heptamethine Chain Synthon->Condensation Reaction Sulfonation Sulfonation Condensation Reaction->Sulfonation Forms Core Structure Cyclohexene Addition Cyclohexene Addition Sulfonation->Cyclohexene Addition Improves Solubility FD-1080 Dye FD-1080 Dye Cyclohexene Addition->FD-1080 Dye Enhances Stability

General synthesis strategy for FD-1080.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline protocols for common applications of FD-1080.

This protocol describes the preparation and administration of FD-1080 for deep-tissue imaging in a mouse model.[12]

Methodology:

  • Stock Solution Preparation: Dissolve FD-1080 in DMSO to create a 10 mM stock solution. It is recommended to aliquot and store this solution at -20°C or -80°C, protected from light.[12]

  • Working Solution Preparation: Dilute the stock solution with phosphate-buffered saline (PBS) to a final concentration of 2-10 μM. For intravenous injection, a working solution of 80 μM can be prepared.[12] The solution should be filtered through a 0.2 μm filter before use.[12]

  • Complex Formation (Optional but Recommended): To enhance quantum yield, FD-1080 can be complexed with Fetal Bovine Serum (FBS).[14] This is typically achieved by mixing the FD-1080 working solution with FBS prior to injection.

  • Animal Administration: Intravenously inject 200 μL of the prepared FD-1080 working solution (e.g., 80 μM) into the mouse.[12]

  • Imaging: Conduct in vivo imaging 10-20 minutes post-injection using an imaging system equipped with a 1064 nm excitation laser and an appropriate long-pass filter (e.g., 1100 nm) to collect the NIR-II emission signal.[10][12]

Workflow for in vivo imaging with FD-1080.

FD-1080 can be encapsulated into liposomes for applications in drug delivery and NIR-triggered release.[11]

Methodology:

  • Component Mixing: Dissolve FD-1080 (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in a chloroform/methanol (5:1 v/v) solution.[11] Allow the mixture to stand overnight at room temperature.

  • Film Formation: Use a rotary evaporator to dry the organic solvent at 37°C, forming a thin, uniform liposome (B1194612) film on the flask wall.[11]

  • Solvent Removal: Further dry the film with a stream of nitrogen for at least 5 minutes to remove any residual organic solvent.[11]

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) to form a liposomal suspension. This step is typically followed by sonication or extrusion to create unilamellar vesicles of a desired size.

FD-1080's strong absorption in the NIR-II region allows it to act as a photothermal agent, converting light energy into heat to ablate cancer cells.[15][16]

Methodology:

  • Agent Administration: Administer FD-1080, often encapsulated in a nanocarrier to improve tumor accumulation, to the tumor-bearing subject.

  • Laser Irradiation: After allowing time for the agent to accumulate at the tumor site, irradiate the tumor region with a 1064 nm laser at a specific power density (e.g., 1.0 W/cm²).[16]

  • Thermal Monitoring: Monitor the temperature elevation in the tumor region using an infrared thermal imaging system.[17] The goal is to raise the local temperature to a level sufficient to induce cell death (typically >42°C).[15]

  • Therapeutic Assessment: Evaluate the therapeutic outcome by monitoring tumor size and performing histological analysis post-treatment.

G cluster_light Light Energy cluster_agent Photothermal Agent cluster_process Energy Conversion cluster_effect Therapeutic Effect Laser 1064 nm Laser Irradiation FD1080 FD-1080 Dye Laser->FD1080 Excitation Ground State to Excited State FD1080->Excitation Relaxation Non-radiative Vibrational Relaxation Excitation->Relaxation Heat Heat Generation (Hyperthermia) Relaxation->Heat Energy Release Death Cell Death (Apoptosis/Necrosis) Heat->Death

Mechanism of FD-1080 in photothermal therapy.

Biomedical Applications of FD-1080

The unique optical properties of FD-1080 have led to its use in a variety of advanced biomedical applications.

  • High-Resolution Vascular Imaging: The 1064 nm excitation of FD-1080 provides superior tissue penetration and imaging resolution compared to NIR-I excitation (650-980 nm).[8][11] This has enabled non-invasive, high-resolution imaging of deep-tissue vasculature, including vessels in the hindlimb, abdomen, and brain, through intact skin and skull.[11][12][14]

  • Dynamic Physiological Monitoring: FD-1080 has been used to quantify the respiratory rate in mice by dynamically imaging the craniocaudal motion of the liver, demonstrating its utility for real-time physiological monitoring.[8][11]

  • Cancer Phototheranostics: As a photothermal agent, FD-1080 can be used for imaging-guided cancer therapy.[18] Upon laser irradiation, it generates localized heat to ablate tumors.[19][20][21] This process can also induce immunogenic cell death (ICD), which stimulates an anti-tumor immune response.[16]

  • Drug Delivery Systems: FD-1080 can be incorporated into nanocarriers like liposomes and human serum albumin (HSA) particles.[11][22] These systems can be designed for targeted drug delivery and controlled release triggered by NIR light.

  • Biosensing: J-aggregates of FD-1080, which exhibit a significant red-shift in absorption and emission to ~1370 nm, have been used to develop ratiometric fluorescent sensors that can detect reactive oxygen species (ROS) in inflammatory environments.[23][24]

References

Exploratory

An In-depth Technical Guide to the Spectral Properties and Quantum Yield of FD-1080

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core photophysical characteristics of the near-infrared (NIR-II) fluorescent dye, FD-1080. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical characteristics of the near-infrared (NIR-II) fluorescent dye, FD-1080. The information presented herein is intended to equip researchers and professionals in drug development and bio-imaging with the essential data and methodologies for the effective application of this fluorophore. This document details its spectral properties, quantum yield, and the experimental protocols necessary to verify these characteristics.

Photophysical Properties of FD-1080

FD-1080 is a heptamethine cyanine (B1664457) dye specifically engineered for bio-imaging within the second near-infrared (NIR-II) window. Its key characteristics are summarized in the tables below.

Spectral and Photophysical Data

The following table outlines the quantitative spectral and photophysical properties of FD-1080 in its monomeric and J-aggregated states.

PropertyValue (Monomer)Value (J-aggregates)Conditions
Absorption Maximum (λabs) ~1046 nm[1][2]~1360 nmIn solution
Emission Maximum (λem) ~1080 nm[1][2]~1370 nmExcitation at 1064 nm
Stokes Shift ~34 nm~10 nmCalculated from λabs and λem
Quantum Yield (ΦF) 0.31%[3][4] 5.94%[1][3][4]0.0545%In ethanol (B145695) With Fetal Bovine Serum (FBS)
Molar Extinction Coefficient (ε) Data not available in searched literature.~0.5 x 105 M-1cm-1[5]In solution
General Properties

This table provides a summary of the general characteristics of FD-1080.

FeatureDescription
Chemical Class Heptamethine cyanine dye.
Key Structural Features Contains sulphonic and cyclohexene (B86901) groups to enhance water solubility and stability[4].
Primary Application In vivo fluorescence imaging in the NIR-II window, offering deep tissue penetration and high-resolution imaging[3][4].
Excitation Source Typically excited using a 1064 nm laser[1][2].
Solubility Enhanced water solubility due to the presence of sulphonic groups[2][4].
Complex Formation Forms complexes with Fetal Bovine Serum (FBS), leading to a significant increase in quantum yield[3][4]. Can also form J-aggregates with lipids like DMPC, resulting in a significant red-shift[5].

Experimental Protocols

The following sections detail the methodologies for the determination of the key spectral properties and the fluorescence quantum yield of FD-1080.

Determination of Spectral Properties (Absorption and Emission Spectra)

Objective: To measure the absorption and emission maxima of FD-1080.

Materials:

  • FD-1080

  • Spectroscopic grade solvent (e.g., ethanol, deionized water, PBS)

  • UV-Vis-NIR Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of FD-1080 in the desired solvent at a known concentration (e.g., 1 mM).

    • From the stock solution, prepare a dilute solution with an absorbance in the range of 0.05 - 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use the spectrophotometer to scan a blank solution (solvent only).

    • Measure the absorbance spectrum of the FD-1080 solution over a relevant wavelength range (e.g., 800-1200 nm).

    • Identify the wavelength of maximum absorbance (λabs).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λabs (or the intended excitation wavelength, e.g., 1064 nm).

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 1050-1400 nm).

    • Identify the wavelength of maximum fluorescence emission (λem).

Determination of Molar Extinction Coefficient (ε)

Objective: To determine the molar absorptivity of FD-1080 at its absorption maximum.

Materials:

  • FD-1080

  • Spectroscopic grade solvent

  • Analytical balance

  • Volumetric flasks

  • UV-Vis-NIR Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of FD-1080 and dissolve it in a known volume of solvent to create a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution with at least five different concentrations.

  • Absorbance Measurements:

    • Measure the absorbance of each dilution at the λabs of FD-1080.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this plot will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Determination of Fluorescence Quantum Yield (ΦF) - Relative Method

Objective: To determine the fluorescence quantum yield of FD-1080 relative to a known standard.

Materials:

  • FD-1080

  • A suitable quantum yield standard with a known quantum yield in the NIR region (e.g., IR-26 in 1,2-dichloroethane, though the specific standard for FD-1080 is not specified in the provided literature).

  • Spectroscopic grade solvent(s)

  • UV-Vis-NIR Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample and Standard Preparation:

    • Prepare a series of five dilutions for both FD-1080 and the reference standard in the same solvent, if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance of all solutions at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both FD-1080 and the standard.

    • The quantum yield of FD-1080 (ΦF,X) can be calculated using the following equation:

      ΦF,X = ΦF,ST * (mX / mST) * (ηX2 / ηST2)

      Where:

      • ΦF,ST is the quantum yield of the standard.

      • mX and mST are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions, respectively (this term becomes 1 if the same solvent is used).

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectral properties of FD-1080.

Caption: Relationship between absorption, emission, and Stokes shift for FD-1080.

Workflow for Relative Quantum Yield Measurement cluster_prep 1. Sample & Standard Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis & Calculation cluster_instruments Instrumentation Prep_Sample Prepare series of FD-1080 dilutions (Abs < 0.1) Measure_Abs Measure Absorbance at Excitation Wavelength Prep_Sample->Measure_Abs Prep_Standard Prepare series of Standard dilutions (Abs < 0.1) Prep_Standard->Measure_Abs Measure_Fluor Measure and Integrate Fluorescence Emission Measure_Abs->Measure_Fluor Spectrophotometer UV-Vis-NIR Spectrophotometer Measure_Abs->Spectrophotometer Plot_Data Plot Integrated Fluorescence vs. Absorbance Measure_Fluor->Plot_Data Fluorometer Fluorometer Measure_Fluor->Fluorometer Calculate_QY Calculate Quantum Yield using the relative formula Plot_Data->Calculate_QY

Caption: Experimental workflow for relative quantum yield determination.

References

Foundational

FD-1080: A Technical Guide for High-Performance In Vivo Imaging in the NIR-II Window

For Researchers, Scientists, and Drug Development Professionals FD-1080 is a heptamethine cyanine (B1664457) dye that has emerged as a powerful tool for in vivo imaging, operating within the second near-infrared (NIR-II)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FD-1080 is a heptamethine cyanine (B1664457) dye that has emerged as a powerful tool for in vivo imaging, operating within the second near-infrared (NIR-II) window. Its unique spectral properties, including excitation and emission profiles exceeding 1000 nm, enable deep-tissue imaging with unprecedented clarity and resolution.[1][2][3][4] This technical guide provides a comprehensive overview of FD-1080, its various formulations, and their applications in preclinical research, with a focus on quantitative data and detailed experimental methodologies.

Core Properties and Formulations

FD-1080's core structure, featuring a heptamethine chain, is specifically designed to shift its absorption and emission into the NIR-II region.[2] To enhance its utility for biological applications, modifications such as the inclusion of sulfonic and cyclohexene (B86901) groups have been made to improve water solubility and chemical stability.[2][5] The dye is versatile and can be utilized in several forms, each with distinct characteristics:

  • FD-1080 Monomer: In its base form, FD-1080 exhibits a quantum yield of 0.31%.[3][6][7]

  • FD-1080-FBS Complex: When combined with fetal bovine serum (FBS), the quantum yield of FD-1080 is significantly enhanced, reaching up to 5.94%.[2][3][5][6][7] This complex is frequently used for vascular imaging.

  • FD-1080 J-Aggregates: Through self-assembly, often facilitated by phospholipids (B1166683) like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), FD-1080 can form J-aggregates.[8][9][10][11] These aggregates exhibit a significant red-shift in their absorption and emission spectra, pushing further into the NIR-II window and enabling even deeper tissue penetration.[5][8]

Quantitative Optical and Performance Data

The following tables summarize the key quantitative data for FD-1080 in its various formulations, providing a clear comparison of their optical properties and imaging performance.

FormulationExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Molar Extinction Coefficient (M⁻¹ cm⁻¹)Reference
FD-1080 Monomer10461080[1][3][4]0.31[3][6][7]2.9 x 10⁴[3][4][6][7]
FD-1080-FBS Complex1064[3][5]1080[5]5.94[2][3][5][6][7]Not Reported[2][3][5][6][7]
FD-1080 J-Aggregates (with DMPC)1360[5][8]1370[5][8]Not Available[11]2.7 x 10⁴[5][5][8][11]
ApplicationFormulationExcitation Wavelength (nm)Signal-to-Background Ratio (SBR)Key FindingsReference
Hindlimb Vasculature ImagingFD-1080-FBS10644.32Superior resolution compared to shorter wavelength excitation.[1][1]
Brain Vasculature ImagingFD-108010645.56Higher resolution imaging through the scalp and skull compared to 808 nm excitation.[9][9]
Brain and Hindlimb Vessel ImagingFD-1080 J-AggregatesNot specifiedBrain: 5.56, Hindlimb: 4.76Dynamic vascular imaging beyond 1500 nm.[9][10][9][10]
Tumor Imaging (HCC)p-HSA-ME17/DQ19@FD-1080Not specifiedSignificantly higher than control groupsEnhanced tumor accumulation and imaging signal.[12][12]

Mechanism of Action and Signaling Pathways

FD-1080 functions as a fluorescent probe. Upon excitation with an appropriate wavelength laser, it emits photons in the NIR-II range, which are then detected by a specialized imaging system. The enhanced performance in the NIR-II window is attributed to reduced photon scattering and absorption by biological tissues at these longer wavelengths, leading to deeper penetration and higher signal-to-background ratios.[1][2]

When complexed with proteins like albumin (in FBS), the dye's quantum yield is significantly increased. This is due to the restriction of non-radiative decay pathways of the dye molecule when bound within the hydrophobic pockets of the protein.[6][13]

G FD-1080 Interaction with Serum Albumin FD1080 FD-1080 Dye Hydrophobic Binding to Hydrophobic Pockets FD1080->Hydrophobic Albumin Serum Albumin (e.g., in FBS) Albumin->Hydrophobic Complex FD-1080-Albumin Complex Rotation Restricted Molecular Rotation/Vibration Complex->Rotation Hydrophobic->Complex NonRad Reduced Non-Radiative Decay Rotation->NonRad QY Increased Quantum Yield NonRad->QY

Caption: Interaction of FD-1080 with serum albumin leading to enhanced fluorescence.

Experimental Protocols

Preparation of FD-1080-FBS Complex for In Vivo Imaging

This protocol describes the preparation of the FD-1080-FBS complex, a common formulation for vascular imaging.

Materials:

  • FD-1080 dye

  • Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS)

  • 0.22 µm syringe filter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of FD-1080 in PBS at a concentration of 1 mM.

  • Complex Formation: Mix the FD-1080 stock solution with FBS to achieve the desired final concentration of the dye. A typical final concentration for injection is in the micromolar range. The ratio of FD-1080 to FBS can be optimized, but a common approach is to dissolve the dye directly into FBS.

  • Incubation: Incubate the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the FD-1080-FBS complex.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter to ensure sterility before injection.

G Workflow for FD-1080-FBS Complex Preparation start Start prep_stock Prepare FD-1080 Stock Solution (1 mM in PBS) start->prep_stock mix Mix FD-1080 with FBS prep_stock->mix incubate Incubate at Room Temperature mix->incubate filter Sterile Filter (0.22 µm) incubate->filter end Ready for Injection filter->end

Caption: Preparation of the FD-1080-FBS complex for in vivo injection.

In Vivo Vascular Imaging Protocol

This protocol outlines the general steps for performing in vivo vascular imaging in a mouse model using an FD-1080 formulation.

Materials and Equipment:

  • Prepared FD-1080 imaging agent (e.g., FD-1080-FBS complex)

  • Animal model (e.g., mouse)

  • Anesthesia (e.g., isoflurane)

  • NIR-II imaging system equipped with:

    • An excitation laser (e.g., 1064 nm)[1][9]

    • An InGaAs camera sensitive in the NIR-II range[12]

    • Long-pass filters (e.g., 1100 nm, 1300 nm, or 1500 nm)[2]

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave the area of interest to minimize signal obstruction.

  • Baseline Imaging: Acquire baseline images of the region of interest before injecting the contrast agent.

  • Injection: Intravenously inject the FD-1080 formulation via the tail vein. The dosage will depend on the specific formulation and animal model.

  • Image Acquisition: Immediately after injection, begin acquiring images using the NIR-II imaging system. Use the appropriate laser excitation and long-pass filter to collect the emitted fluorescence.

  • Dynamic Imaging: For dynamic vascular imaging, acquire a series of images over time to observe the distribution and clearance of the dye.

  • Image Analysis: Analyze the acquired images to determine parameters such as vessel width and signal-to-background ratio.

G In Vivo Imaging Workflow with FD-1080 start Start anesthetize Anesthetize Animal start->anesthetize baseline Acquire Baseline Images anesthetize->baseline inject Intravenous Injection of FD-1080 baseline->inject acquire Acquire NIR-II Images (e.g., 1064 nm excitation) inject->acquire analyze Image Analysis (SBR, etc.) acquire->analyze end End analyze->end

Caption: General workflow for in vivo imaging using FD-1080.

Applications in Research and Drug Development

The superior imaging depth and resolution offered by FD-1080 make it a valuable tool in various research areas:

  • Neuroscience: High-resolution imaging of cerebral vasculature through the intact skull allows for studies of blood flow and the blood-brain barrier.[1][9]

  • Oncology: Targeted formulations of FD-1080 can be used for tumor imaging and assessing the efficacy of anti-cancer therapies.[12] The dye's photodynamic properties are also being explored for therapeutic applications.[12]

  • Physiology: FD-1080 can be used to non-invasively monitor physiological processes, such as respiratory motion.[2][3]

  • Drug Delivery: The dye can be encapsulated in nanocarriers to track their biodistribution and target engagement.

Conclusion

FD-1080 represents a significant advancement in the field of in vivo fluorescence imaging. Its strong performance in the NIR-II window, coupled with its formulation versatility, provides researchers with a powerful tool to visualize biological processes at greater depths and with higher resolution than previously possible with conventional NIR-I dyes. This technical guide serves as a foundational resource for scientists and professionals looking to incorporate FD-1080 into their research and development workflows.

References

Exploratory

The Safety and Toxicity Profile of FD-1080: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction FD-1080 is a heptamethine cyanine (B1664457) dye notable for its excitation and emission spectra within the second near-infrared (NIR-II) windo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a heptamethine cyanine (B1664457) dye notable for its excitation and emission spectra within the second near-infrared (NIR-II) window (1000-1700 nm). This property allows for deep-tissue, high-resolution in vivo imaging with reduced autofluorescence and light scattering compared to traditional NIR-I fluorophores. As with any agent intended for in vivo applications, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available data on the safety and toxicity of FD-1080, drawing from published preclinical studies.

It is critically important to distinguish the fluorescent dye FD-1080 from the highly toxic pesticide sodium fluoroacetate, which is also commonly referred to as "1080" . These are entirely different chemical entities with vastly different properties. This document pertains exclusively to the near-infrared fluorophore, FD-1080.

Summary of Toxicological Data

Currently, there are no publicly available standardized toxicology reports, such as Safety Data Sheets (SDS), providing quantitative metrics like LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for FD-1080. However, a growing body of scientific literature qualitatively supports a favorable safety profile for this dye, particularly when used in preclinical research settings. The consensus from these studies is that FD-1080 exhibits low to negligible toxicity both in vitro and in vivo.

In Vitro Cytotoxicity

Multiple studies have assessed the cytotoxicity of FD-1080 in various cell lines. The general finding is a high level of cell viability even at relatively high concentrations of the dye.

Cell Line(s)Concentration(s) TestedObservation(s)
HepG2 (human liver cancer), L02 (human normal liver), RAW264.7 (murine macrophage)Not specifiedDeclared non-toxic in the absence of photoirradiation.
HepG2, HeLa (human cervical cancer), MCF-7 (human breast cancer)Up to 50 µMNegligible toxicity observed.
Not specifiedUp to 200 µM (as dye@BSA complexes)No apparent cytotoxicity.
In Vivo Safety

In vivo studies in murine models have consistently reported no adverse effects or signs of toxicity following the administration of FD-1080. These studies primarily focus on its imaging efficacy, with safety being a key observational endpoint.

Animal ModelAdministration RouteObservation(s)
Nude miceIntravenousNo observable toxicity; noted for its high safety profile and fast excretion.
MiceNot specifiedGenerally regarded as having good biocompatibility and low toxicity.

Experimental Protocols

While specific, detailed protocols for the toxicological assessment of FD-1080 are not extensively published, this section outlines representative methodologies for in vitro cytotoxicity and in vivo safety studies based on standard practices in the field.

In Vitro Cytotoxicity Assay (Example Protocol)

A common method to assess the effect of a compound on cell viability is through a fluorescence-based live/dead assay.

  • Cell Culture : Plate cells (e.g., HepG2, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Incubation : Prepare various concentrations of FD-1080 in the appropriate cell culture medium. Replace the existing medium with the FD-1080-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Staining : After incubation, wash the cells with phosphate-buffered saline (PBS). Add a solution containing two fluorescent dyes, such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

  • Imaging and Analysis : Image the plate using a fluorescence microscope. The percentage of viable cells can be quantified by counting the number of green-fluorescing cells relative to the total number of cells (or red-fluorescing cells).

In Vivo Safety Assessment (Example Protocol)

Acute toxicity and general safety in animal models are typically assessed through careful observation following administration.

  • Animal Model : Use healthy mice (e.g., BALB/c or nude mice), 6-8 weeks old.

  • Compound Administration : Dissolve FD-1080 in a biocompatible vehicle (e.g., PBS or saline). Administer the solution to the mice via a relevant route, typically intravenous (tail vein) injection. A control group should receive the vehicle only.

  • Observation : Monitor the animals closely for a set period (e.g., 7-14 days). Observations should include:

    • Changes in body weight.

    • Alterations in food and water consumption.

    • Behavioral changes (e.g., lethargy, agitation).

    • Signs of physical distress (e.g., ruffled fur, abnormal posture).

  • Histopathological Analysis : At the end of the observation period, major organs (liver, kidneys, spleen, lungs, heart) can be harvested, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for any signs of tissue damage or inflammation.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_setup Assay Setup cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis plate_cells Plate cells in 96-well plate adhere Allow cells to adhere overnight plate_cells->adhere prepare_fd1080 Prepare FD-1080 dilutions adhere->prepare_fd1080 incubate Incubate cells with FD-1080 prepare_fd1080->incubate wash_cells Wash cells with PBS incubate->wash_cells add_stains Add Live/Dead staining solution wash_cells->add_stains image_cells Fluorescence Microscopy add_stains->image_cells quantify Quantify cell viability image_cells->quantify

Caption: Workflow for assessing the in vitro cytotoxicity of FD-1080.

Logical Relationship of Safety Profile Components

G cluster_preclinical Preclinical Safety Assessment cluster_outcomes Observed Outcomes FD1080 FD-1080 invitro In Vitro Studies (Cell Lines) FD1080->invitro invivo In Vivo Studies (Murine Models) FD1080->invivo cytotoxicity Low Cytotoxicity invitro->cytotoxicity biocompatibility Good Biocompatibility invivo->biocompatibility excretion Fast Excretion invivo->excretion conclusion Favorable Safety Profile for Preclinical Use cytotoxicity->conclusion biocompatibility->conclusion excretion->conclusion

Caption: Relationship between studies and the resulting safety profile of FD-1080.

Conclusion

Based on the available scientific literature, FD-1080 is considered a safe and biocompatible near-infrared fluorescent dye for preclinical in vivo imaging applications. No significant "dark toxicity" (toxicity in the absence of light excitation) has been reported in numerous cell lines and animal models. However, the absence of standardized, publicly available toxicological data (e.g., LD50, NOAEL) should be noted. Researchers and drug development professionals should consider the existing evidence of low toxicity as a strong indicator of its suitability for research purposes, while acknowledging that further formal toxicological studies would be required for clinical translation.

Foundational

Commercial Sources and Availability of FD-1080: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction FD-1080 is a heptamethine cyanine (B1664457) dye that functions as a near-infrared (NIR-II) fluorophore, with excitation and emission maxima in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a heptamethine cyanine (B1664457) dye that functions as a near-infrared (NIR-II) fluorophore, with excitation and emission maxima in the second near-infrared window (1000-1700 nm).[1][2][3][4][5] This property makes it an invaluable tool for deep-tissue in vivo imaging, offering high resolution and low background interference due to reduced light scattering and tissue autofluorescence at these wavelengths.[6][7] This technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for FD-1080, along with detailed experimental protocols for its application in biomedical research.

Commercial Availability

FD-1080 is available from several commercial suppliers. The following table summarizes the offerings from prominent vendors.

SupplierCatalog NumberUnit Size(s)PurityPrice (USD)
MedchemExpressHY-1338521 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg96.10%Contact for pricing
InvivoChemV209481 mg, 5 mg≥98%Contact for pricing
CD BioparticlesCDRXL24-124-L25 mg, 50 mg>90% (HPLC, NMR)$2400 (for 50 mg)
RuixibiotechR-R-00151 mg, 5 mg>90%$609 (for 1 mg), $1798 (for 5 mg)

Technical Specifications

A summary of the key technical specifications for FD-1080 is provided in the table below.

PropertyValueSource
Molecular Formula C40H38ClN2NaO6S2[1][3][4]
Molecular Weight 765.31 g/mol [1][3][4]
CAS Number 1151666-58-8[1][3][4]
Excitation Maximum (Ex) ~1064 nm[1]
Emission Maximum (Em) ~1080 nm[1]
Quantum Yield 0.31% (in ethanol), up to 5.94% with FBS[1][8]
Appearance Brown to black solid[1]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Store protected from light and moisture.[2][4]
Solubility Soluble in DMSO.[2]

Mechanism of Action

FD-1080 is primarily utilized as a fluorescent probe for in vivo and in vitro imaging.[1][2][3][4] It does not have a known specific biological target or mechanism of action in terms of modulating signaling pathways. Its utility lies in its photophysical properties, which allow for high-resolution visualization of biological structures and processes in the NIR-II window.[6][7] The heptamethine core structure is designed to shift its absorption and emission into the NIR-II region, while the sulfonic acid groups enhance its water solubility and stability.[8]

Experimental Protocols

In Vivo Imaging Protocol (Mouse Model)

This protocol is adapted from supplier recommendations and published literature for deep-tissue imaging.[2][7]

1. Preparation of FD-1080 Working Solution:

  • Prepare a 10 mM stock solution of FD-1080 in DMSO. It is recommended to aliquot and store this stock solution at -80°C, protected from light.[2]

  • For the working solution, dilute the stock solution with pre-warmed sterile PBS to a final concentration of 80 µM.[2][5]

  • Sterilize the working solution by passing it through a 0.2 µm filter. Prepare this solution fresh before each use.[2][5]

2. Animal Administration:

  • Administer 200 µL of the 80 µM FD-1080 working solution to the mouse via intravenous injection.[2][5]

3. In Vivo Imaging:

  • After 10-20 minutes post-injection, perform in vivo imaging using an appropriate NIR-II imaging system equipped with a 1064 nm laser for excitation and a suitable long-pass filter for emission collection.[2][5][7]

In_Vivo_Imaging_Workflow prep_stock Prepare 10 mM FD-1080 stock solution in DMSO prep_working Dilute stock to 80 µM in sterile PBS (pre-warmed) prep_stock->prep_working sterilize Sterile filter (0.2 µm) prep_working->sterilize injection Intravenous injection (200 µL per mouse) sterilize->injection incubation Incubate for 10-20 minutes injection->incubation imaging NIR-II Imaging (Ex: 1064 nm) incubation->imaging

In Vivo Imaging Workflow for FD-1080

In Vitro Cell Staining Protocol

This protocol is suitable for staining both suspension and adherent cells for analysis by fluorescence microscopy or flow cytometry.[2][5]

1. Preparation of FD-1080 Working Solution:

  • Prepare a 10 mM stock solution in DMSO and store at -80°C.

  • Dilute the stock solution in pre-warmed PBS to a final working concentration of 2-10 µM. The optimal concentration should be determined empirically.

  • Sterile filter the working solution.

2. Cell Preparation:

  • Suspension Cells: Centrifuge to collect cells and wash twice with PBS.

  • Adherent Cells: Remove culture medium, detach cells using trypsin, centrifuge to collect, and wash twice with PBS.

3. Staining:

  • Resuspend the cell pellet in 1 mL of the FD-1080 working solution.

  • Incubate at room temperature for 10-30 minutes, protected from light.

4. Washing:

  • Centrifuge the stained cells at 400 g for 4 minutes at 4°C and discard the supernatant.

  • Wash the cells twice with PBS.

5. Analysis:

  • Resuspend the final cell pellet in 1 mL of serum-free medium or PBS.

  • Analyze the cells using a fluorescence microscope or a flow cytometer with appropriate NIR excitation and emission filters.

Cell_Staining_Workflow cluster_prep Solution Preparation cluster_cell_prep Cell Preparation cluster_staining Staining and Analysis prep_stock Prepare 10 mM FD-1080 stock solution in DMSO prep_working Dilute stock to 2-10 µM in sterile PBS prep_stock->prep_working stain_cells Incubate cells with FD-1080 working solution (10-30 min) prep_working->stain_cells harvest_cells Harvest and wash cells (Suspension or Adherent) harvest_cells->stain_cells wash_cells Wash cells twice with PBS stain_cells->wash_cells analyze_cells Analyze by Fluorescence Microscopy or Flow Cytometry wash_cells->analyze_cells

In Vitro Cell Staining Workflow

Preparation of FD-1080 Labeled Liposomes

This protocol describes the preparation of liposomes incorporating FD-1080.[1][5]

1. Lipid Film Formation:

  • Dissolve FD-1080 (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in a chloroform/methanol (5:1 v/v) solution.

  • Evaporate the solvent using a rotary evaporator at 37°C to form a thin lipid film on the flask wall.

  • Further dry the film under a stream of nitrogen for 5 minutes to remove residual solvent.

2. Hydration and Liposome (B1194612) Formation:

  • Add 5 mL of PBS (0.5 M, pH 6.5) to the flask containing the lipid film.

  • Disperse the film by vortexing or sonication to form a uniform liposome suspension.

Liposome_Preparation_Workflow dissolve Dissolve FD-1080, Phosphatidylcholine, and Cholesterol in Chloroform/Methanol evaporate Evaporate solvent to form a thin lipid film (Rotary Evaporator, 37°C) dissolve->evaporate dry Dry film under Nitrogen evaporate->dry hydrate Hydrate film with PBS (pH 6.5) dry->hydrate disperse Disperse to form liposomes (Vortex/Sonication) hydrate->disperse

FD-1080 Liposome Preparation Workflow

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for FD-1080 in Mouse Brain Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction FD-1080 is a novel small-molecule near-infrared II (NIR-II) fluorophore with both excitation and emission spectra in the NIR-II window (1000-17...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a novel small-molecule near-infrared II (NIR-II) fluorophore with both excitation and emission spectra in the NIR-II window (1000-1700 nm).[1][2][3] This property allows for deep-tissue, high-resolution in vivo imaging with reduced light scattering and autofluorescence compared to traditional NIR-I imaging (700-900 nm).[3][4][5] FD-1080's ability to penetrate intact skin, tissue, and the skull makes it a valuable tool for non-invasive cerebrovascular imaging in mice.[2][6][7]

This document provides detailed application notes and protocols for the utilization of FD-1080 in mouse brain imaging, summarizing key quantitative data and outlining experimental workflows.

Physicochemical Properties and Spectral Characteristics

FD-1080 is a heptamethine cyanine-based dye designed for stability and water solubility.[1][2] Its key spectral properties are summarized in the table below. The quantum yield of FD-1080 can be significantly enhanced when complexed with fetal bovine serum (FBS), which is a crucial consideration for in vivo applications.[1][2]

PropertyValueReference
Excitation Maximum~1046 nm - 1064 nm[1][3]
Emission Maximum~1080 nm[1][3]
Quantum Yield (in ethanol)0.31%[1][2]
Quantum Yield (with FBS)5.94%[1][2]

Mechanism of Action for Imaging

FD-1080 functions as a vascular imaging agent. Following intravenous administration, it circulates within the bloodstream, allowing for the visualization of blood vessels. Its NIR-II fluorescence properties enable deep penetration of excitation and emission light through tissues, including the skull, providing high-resolution images of the cerebral vasculature.[2][4][6]

Experimental Protocols

Reagent Preparation

1. FD-1080 Stock Solution (10 mM):

  • Dissolve FD-1080 in dimethyl sulfoxide (B87167) (DMSO).

  • Aliquot and store at -20°C or -80°C in the dark.[6]

2. FD-1080-FBS Complex Working Solution (80 µM):

  • Dilute the 10 mM FD-1080 stock solution in sterile phosphate-buffered saline (PBS) containing fetal bovine serum (FBS). The final concentration of FD-1080 should be 80 µM.

  • The FBS helps to increase the quantum yield of FD-1080.[1][2]

  • Filter the working solution through a 0.2 µm filter before use.[6]

Animal Preparation and Administration

1. Animal Model:

  • Nude mice are often used for in vivo imaging to minimize light absorption and scattering by fur.[2]

2. Anesthesia:

  • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). The choice of anesthetic is critical as it can affect physiological parameters.

3. Administration:

  • Administer 200 µL of the 80 µM FD-1080-FBS working solution via intravenous (tail vein) injection.[6]

In Vivo Brain Imaging

1. Imaging System:

  • An in vivo imaging system equipped for NIR-II fluorescence detection is required. This includes:

    • A laser for excitation at 1064 nm.

    • An InGaAs camera or a similar detector sensitive in the NIR-II range.

    • A long-pass filter (e.g., 1100 nm or 1300 nm) to block excitation light and autofluorescence.[4][8]

2. Imaging Procedure:

  • Position the anesthetized mouse on the imaging stage.

  • Commence imaging 10-20 minutes after the intravenous injection of the FD-1080-FBS complex.[6]

  • Acquire images of the mouse brain through the intact skull.

The following diagram illustrates the experimental workflow for mouse brain imaging using FD-1080.

experimental_workflow prep Reagent Preparation (FD-1080-FBS Complex) injection Intravenous Injection (200 µL, 80 µM) prep->injection animal_prep Animal Preparation (Anesthesia) animal_prep->injection incubation Incubation (10-20 min) injection->incubation imaging NIR-II Brain Imaging (1064 nm excitation) incubation->imaging analysis Data Analysis (SBR, FWHM) imaging->analysis

Experimental workflow for FD-1080 mouse brain imaging.

Data Presentation

The performance of FD-1080 for in vivo mouse brain imaging can be quantified by metrics such as the signal-to-background ratio (SBR) and the full width at half-maximum (FWHM) of blood vessels. Higher SBR indicates better image contrast, while a smaller FWHM signifies higher spatial resolution.

Quantitative Imaging Performance
TargetExcitation WavelengthSBRFWHM (mm)Reference
Hindlimb Vasculature1064 nm4.320.47[1]
Hindlimb Vasculature< 1064 nm1.9 - 2.2-[1]
Sagittal Sinus Vessel1064 nm-0.65[1]
Sagittal Sinus Vessel808 nm-1.43[1]

Discussion and Applications

FD-1080 provides a powerful, non-invasive method for high-resolution imaging of the cerebrovasculature in living mice. The ability to image through the intact skull eliminates the need for invasive craniotomy procedures, reducing animal stress and allowing for longitudinal studies in the same animal.

Potential applications for FD-1080 in mouse brain imaging include:

  • Basic Neuroscience Research: Studying cerebral blood flow and vascular morphology under normal physiological conditions.

  • Disease Modeling: Investigating vascular changes in models of stroke, traumatic brain injury, neurodegenerative diseases, and brain tumors.

  • Drug Development: Assessing the effects of therapeutic agents on cerebral vasculature and blood-brain barrier integrity.

Conclusion

FD-1080 is a promising NIR-II fluorescent probe for non-invasive, high-resolution imaging of the mouse brain vasculature. The protocols and data presented here provide a foundation for researchers to incorporate this technology into their studies of cerebral physiology and pathology. The superior tissue penetration and signal-to-background ratio offered by FD-1080 under 1064 nm excitation open new avenues for dynamic and longitudinal in vivo brain imaging.[2]

References

Application

Application Notes and Protocols for FD-1080 Cell Labeling

For Researchers, Scientists, and Drug Development Professionals Introduction FD-1080 is a near-infrared (NIR-II) fluorophore with both excitation and emission spectra in the second near-infrared window (1000-1700 nm)[1][...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a near-infrared (NIR-II) fluorophore with both excitation and emission spectra in the second near-infrared window (1000-1700 nm)[1][2][3][4]. This property allows for deep-tissue, high-resolution imaging with reduced autofluorescence and light scattering compared to traditional NIR-I dyes (650-950 nm)[3][4]. FD-1080's enhanced tissue penetration makes it an invaluable tool for in vivo imaging studies[1][2][4][5]. This document provides detailed protocols for the use of FD-1080 in cell labeling for both in vitro and in vivo applications.

Properties of FD-1080

FD-1080 is a heptamethine cyanine (B1664457) dye specifically engineered for optimal performance in the NIR-II region[2][4]. Its structure incorporates sulphonic and cyclohexene (B86901) groups to improve water solubility and stability[4].

Quantitative Data Summary
PropertyValueNotes
Excitation Wavelength (Ex) ~1064 nm[1][4]Optimal for deep tissue penetration[4][5].
Emission Wavelength (Em) ~1080 nm[1][3][6]
Molecular Weight 765.31 g/mol [1]
Formula C40H38ClN2NaO6S2[1]
Quantum Yield 0.31% (in ethanol)[4][6][7]Can be significantly increased to 5.94% when complexed with Fetal Bovine Serum (FBS)[1][4][6][7][8].
Photostability Superior to Indocyanine Green (ICG)[1][6]Shows high stability under continuous laser irradiation[1][3].
Purity 96.10%[1]

Experimental Protocols

In Vitro Cell Labeling Protocol

This protocol outlines the steps for labeling suspension and adherent cells with FD-1080 for fluorescence microscopy and flow cytometry.

Materials:

  • FD-1080 Dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Suspension or adherent cells

  • Trypsin (for adherent cells)

  • Centrifuge

  • Fluorescence microscope or flow cytometer

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of FD-1080 by dissolving it in DMSO.

  • Aliquot the stock solution and store it at -20°C or -80°C in the dark to prevent degradation[5].

Working Solution Preparation:

  • Dilute the 10 mM FD-1080 stock solution with warm PBS to a working concentration range of 2 to 10 µM[5].

  • Sterilize the working solution by passing it through a 0.2 µm filter[5]. Note: The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the ideal concentration for your specific application.

Cell Preparation:

  • Suspension Cells:

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cells twice with PBS, centrifuging for 5 minutes after each wash[5].

  • Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cells with PBS.

    • Add trypsin to detach the cells from the culture vessel.

    • Neutralize the trypsin with complete medium and centrifuge to pellet the cells.

    • Wash the cells twice with PBS, centrifuging for 5 minutes after each wash[5].

Staining Procedure:

  • Resuspend the prepared cell pellet in 1 mL of the FD-1080 working solution.

  • Incubate the cells at room temperature for 10 to 30 minutes[5].

  • Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant[5].

  • Wash the cells twice with PBS, centrifuging for 5 minutes after each wash, to remove any unbound dye[5].

  • Resuspend the final cell pellet in 1 mL of PBS or serum-free medium[5].

Imaging:

  • The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy using appropriate NIR-II imaging settings.

In Vivo Imaging Protocol

This protocol is designed for the systemic administration of FD-1080 for in vivo imaging applications, such as visualizing vasculature.

Materials:

  • FD-1080 Dye

  • DMSO

  • PBS

  • Fetal Bovine Serum (FBS) (optional, for enhancing quantum yield)

  • Animal model (e.g., mouse)

  • NIR-II in vivo imaging system

Preparation of FD-1080 Solution for Injection:

  • Prepare a 10 mM stock solution of FD-1080 in DMSO as described for the in vitro protocol[5].

  • To prepare the working solution for injection, dilute the stock solution with PBS to a final concentration of 80 µM[5].

  • For enhanced fluorescence, FD-1080 can be complexed with FBS. The formation of FD-1080-FBS complexes has been shown to increase the quantum yield significantly[1][4][6][7]. The specific protocol for complex formation may require optimization for your application.

Administration and Imaging:

  • Administer 200 µL of the 80 µM FD-1080 working solution to the mouse via intravenous injection[5].

  • Commence in vivo imaging analysis 10-20 minutes post-injection[5].

  • Utilize an in vivo imaging system equipped with a 1064 nm laser for excitation and appropriate filters to capture the emission signal at approximately 1080 nm[3][9].

Diagrams

Experimental Workflow for In Vitro Cell Labeling

G Experimental Workflow for In Vitro Cell Labeling with FD-1080 cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_stock Prepare 10 mM FD-1080 Stock in DMSO prep_working Prepare 2-10 µM FD-1080 Working Solution in PBS prep_stock->prep_working incubate Incubate Cells with FD-1080 Working Solution (10-30 min) prep_working->incubate prep_cells Prepare Suspension or Adherent Cells prep_cells->incubate wash1 Wash Cells with PBS (2x) incubate->wash1 resuspend Resuspend Cells in PBS or Serum-Free Medium wash1->resuspend analyze Analyze by Fluorescence Microscopy or Flow Cytometry resuspend->analyze

Caption: Workflow for labeling cells with FD-1080 for in vitro analysis.

Logical Relationship for In Vivo Imaging

G Logical Flow for In Vivo Imaging with FD-1080 prep_solution Prepare 80 µM FD-1080 Injection Solution in PBS injection Intravenous Injection of FD-1080 Solution prep_solution->injection imaging In Vivo NIR-II Imaging (10-20 min post-injection) injection->imaging data_analysis Image and Data Analysis imaging->data_analysis

Caption: Logical flow for performing in vivo imaging using FD-1080.

References

Method

Application Notes and Protocols: FD-1080 for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the in vivo use of FD-1080, a near-infrared (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the in vivo use of FD-1080, a near-infrared (NIR-II) fluorophore. FD-1080 is a valuable tool for deep-tissue, high-resolution bioimaging due to its excitation and emission properties in the NIR-II window (1000-1700 nm), which minimizes tissue autofluorescence and light scattering.

Recommended Dosage and Administration

The recommended dosage of FD-1080 for in vivo imaging studies in mice typically involves intravenous (IV) administration. The precise dosage can be tailored based on the specific experimental requirements, imaging system sensitivity, and the target tissue. Based on available protocols, two main dosage strategies have been identified.

Data Presentation: FD-1080 In Vivo Dosage

Animal ModelAdministration RouteFormulation/ConcentrationInjection VolumeCalculated Dose (mg/kg)¹Application
MouseIntravenous (tail vein)80 µM FD-1080 working solution200 µL~0.49 mg/kgGeneral in vivo imaging
MouseIntravenous1 mM FD-1080 J-aggregates200 µL~6.12 mg/kgVasculature imaging

¹Calculations are based on a standard mouse body weight of 25g and the molecular weight of FD-1080 (765.31 g/mol ). This calculation serves as an estimate, and the actual dosage may need to be optimized for specific mouse strains and weights.

Experimental Protocols

Below are detailed methodologies for the preparation and administration of FD-1080 for in vivo imaging studies.

Protocol 1: General In Vivo Imaging

This protocol is adapted from standard procedures for NIR-II imaging in mice.[1]

1. Materials:

  • FD-1080
  • Dimethyl sulfoxide (B87167) (DMSO)
  • Phosphate-buffered saline (PBS), sterile
  • 0.2 µm syringe filter
  • Anesthetic agent (e.g., isoflurane)
  • Appropriate animal model (e.g., mouse)

2. Preparation of FD-1080 Stock Solution (10 mM):

  • Dissolve the required amount of FD-1080 in DMSO to achieve a final concentration of 10 mM.
  • Vortex thoroughly to ensure complete dissolution.
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store the stock solution at -20°C in the dark.

3. Preparation of FD-1080 Working Solution (80 µM):

  • On the day of the experiment, thaw an aliquot of the 10 mM FD-1080 stock solution.
  • Dilute the stock solution with sterile PBS to a final working concentration of 80 µM. For example, to prepare 1 mL of working solution, add 8 µL of the 10 mM stock solution to 992 µL of sterile PBS.
  • Gently mix the solution.
  • Sterilize the working solution by passing it through a 0.2 µm syringe filter.

4. Animal Preparation and Administration:

  • Anesthetize the mouse using a suitable anesthetic agent.
  • Position the animal on the imaging stage.
  • Administer 200 µL of the 80 µM FD-1080 working solution via intravenous injection (e.g., tail vein).

5. In Vivo Imaging:

  • Commence in vivo imaging 10-20 minutes post-injection.
  • Use an imaging system equipped for NIR-II fluorescence detection with an appropriate excitation source (e.g., 1064 nm laser) and emission filter.

Protocol 2: Vasculature Imaging with FD-1080 J-Aggregates

This protocol is designed for high-resolution imaging of blood vessels.

1. Materials:

  • FD-1080
  • Deionized water
  • Heating apparatus
  • Anesthetic agent
  • Animal model

2. Preparation of FD-1080 J-Aggregates (1 mM):

  • Disperse FD-1080 in deionized water to a concentration of 1 mM.
  • Heat the solution to induce the formation of J-aggregates, which exhibit a red-shifted absorption and emission profile. The specific heating temperature and duration may need to be optimized.

3. Animal Preparation and Administration:

  • Anesthetize the mouse.
  • Administer 200 µL of the 1 mM FD-1080 J-aggregate solution via intravenous injection.

4. In Vivo Imaging:

  • Immediately begin dynamic imaging of the vasculature using an NIR-II imaging system.

Mandatory Visualization

Experimental Workflow for In Vivo Imaging with FD-1080

The following diagram illustrates the key steps involved in a typical in vivo imaging experiment using FD-1080.

experimental_workflow cluster_prep Preparation cluster_animal Animal Procedure cluster_imaging Imaging & Analysis stock Prepare 10 mM FD-1080 Stock (in DMSO) working Prepare 80 µM FD-1080 Working Solution (in PBS) stock->working inject Intravenous Injection (200 µL) working->inject anesthetize Anesthetize Animal anesthetize->inject image NIR-II In Vivo Imaging (10-20 min post-injection) inject->image analyze Data Acquisition & Analysis image->analyze

Caption: Experimental workflow for FD-1080 in vivo imaging.

Signaling Pathway

As FD-1080 is a fluorescent dye used for imaging purposes, it does not have a conventional signaling pathway or mechanism of action in the way a therapeutic drug does. Its function is to absorb light at a specific wavelength and emit it at a longer wavelength, allowing for visualization of its distribution within the body. Therefore, a signaling pathway diagram is not applicable.

References

Application

Applications of FD-1080 in Cancer Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction to FD-1080 FD-1080 is a small-molecule near-infrared (NIR) II fluorescent dye with both excitation and emission wavelengths in the second NIR w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to FD-1080

FD-1080 is a small-molecule near-infrared (NIR) II fluorescent dye with both excitation and emission wavelengths in the second NIR window (1000-1700 nm).[1][2] This property allows for deep-tissue, high-resolution in vivo imaging with reduced light scattering and minimal tissue autofluorescence compared to traditional NIR-I imaging (700-900 nm).[3] FD-1080 exhibits enhanced water solubility and stability due to the presence of sulphonic and cyclohexene (B86901) groups in its structure.[1] Its quantum yield can be significantly increased when complexed with fetal bovine serum (FBS), making it a bright and photostable probe for various bioimaging applications.[2][4] In cancer research, FD-1080 is primarily utilized as an imaging agent, often incorporated into nanoparticles, for tumor visualization and has shown potential in photothermal therapy.

Application 1: Targeted Near-Infrared II Imaging of Hepatocellular Carcinoma

FD-1080 can be encapsulated in dual-peptide-functionalized human serum albumin (HSA) nanoparticles for targeted imaging of hepatocellular carcinoma (HCC). These nanoparticles are engineered to specifically recognize and accumulate in tumors that overexpress Glypican-3 (GPC-3), a biomarker for HCC.

Mechanism of Targeting and Imaging

The targeting mechanism relies on a dual-peptide system functionalizing the surface of HSA nanoparticles. One peptide specifically binds to GPC-3 on HCC cells, facilitating tumor accumulation. The second peptide helps the nanoparticles evade clearance by the mononuclear phagocyte system, prolonging their circulation time and enhancing tumor uptake. Once accumulated at the tumor site, the encapsulated FD-1080 can be excited by a 1064 nm laser, and its fluorescence emission in the NIR-II window is captured for high-contrast tumor imaging.[5]

Quantitative Imaging Data

The following table summarizes the in vivo fluorescence imaging data from a study using FD-1080-loaded nanoparticles in an HCC mouse model.

Nanoparticle FormulationTime Post-Injection (hours)Mean Fluorescence Intensity (Arbitrary Units) at Tumor Site
p-HSA@FD-1080 (Non-targeted)3~1.5 x 10^8
6~1.2 x 10^8
12~1.0 x 10^8
p-HSA/DQ19@FD-1080 (Targeted)3~2.5 x 10^8
6~2.8 x 10^8
12~2.2 x 10^8
p-HSA-ME17/DQ19@FD-1080 (Targeted + Evasion)3~3.5 x 10^8
6~4.5 x 10^8
12~3.8 x 10^8

Data adapted from a study on targeted NIR-II fluorescence imaging of HCC.[5]

Experimental Protocol: Targeted In Vivo Imaging of HCC

This protocol describes the preparation of FD-1080 loaded nanoparticles and their use for in vivo imaging of HCC xenografts in mice.

Materials:

  • FD-1080

  • Human Serum Albumin (HSA)

  • GPC-3 targeting peptide (e.g., DQ19)

  • Phagocyte evasion peptide (e.g., ME17)

  • Glutaraldehyde (B144438)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • HepG2 (GPC-3 positive) human HCC cells

  • Nude mice (e.g., BALB/c nude)

  • NIR-II imaging system with a 1064 nm excitation laser and an InGaAs detector

Procedure:

  • Preparation of FD-1080 Loaded Nanoparticles (p-HSA-ME17/DQ19@FD-1080):

    • Prepare poly-HSA (p-HSA) particles by ethanol desolvation of HSA followed by glutaraldehyde cross-linking.

    • Conjugate the phagocyte evasion peptide (ME17) to the p-HSA particles.

    • Load the GPC-3 targeting peptide (DQ19) and FD-1080 into the p-HSA-ME17 particles through host-guest interactions.

    • Purify the nanoparticles by centrifugation and resuspend in PBS.

    • Characterize the nanoparticles for size, morphology, and FD-1080 loading efficiency.

  • Animal Model Preparation:

    • Subcutaneously inject HepG2 cells into the flank of nude mice.

    • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • In Vivo NIR-II Imaging:

    • Administer the FD-1080 loaded nanoparticles (and controls) to the tumor-bearing mice via tail vein injection. A typical injection volume is 100 µL per mouse.[6]

    • At designated time points (e.g., 3, 6, and 12 hours) post-injection, anesthetize the mice.

    • Acquire NIR-II fluorescence images using an imaging system equipped with a 1064 nm laser for excitation and a long-pass filter (e.g., >1100 nm) for emission collection.

    • Quantify the fluorescence intensity at the tumor site and in surrounding healthy tissue to determine the tumor-to-background ratio.

G cluster_prep Nanoparticle Preparation cluster_animal In Vivo Experiment HSA Human Serum Albumin NP_Formation Nanoparticle Formulation (p-HSA-ME17/DQ19@FD-1080) HSA->NP_Formation Peptide1 GPC-3 Targeting Peptide Peptide1->NP_Formation Peptide2 Evasion Peptide Peptide2->NP_Formation FD1080 FD-1080 Dye FD1080->NP_Formation Injection Tail Vein Injection NP_Formation->Injection Tumor_Model HCC Xenograft Mouse Model Tumor_Model->Injection Imaging NIR-II Imaging (1064 nm excitation) Injection->Imaging Analysis Image Analysis (Tumor-to-Background Ratio) Imaging->Analysis

Experimental workflow for targeted HCC imaging using FD-1080 nanoparticles.

Application 2: Photothermal Therapy of Pancreatic Cancer

FD-1080's strong absorption in the NIR-II region also makes it a candidate for photothermal therapy (PTT). When encapsulated in a suitable nanocarrier, such as periodic mesoporous organosilica nanoparticles (PMOs), and delivered to a tumor, FD-1080 can convert absorbed laser energy into heat, inducing localized hyperthermia and subsequent tumor cell death.

Principle of Photothermal Therapy

The principle of PTT involves the use of a photothermal agent (in this case, FD-1080) that can efficiently convert light energy into heat. When the tumor region containing the FD-1080-loaded nanoparticles is irradiated with a laser of the appropriate wavelength (e.g., 1064 nm), the localized temperature increase leads to thermal ablation of cancer cells. This method offers the potential for a targeted and minimally invasive cancer treatment.

Quantitative Photothermal Data

The following table presents hypothetical but representative data for an in vivo PTT study.

Treatment GroupLaser Power Density (W/cm²)Maximum Temperature Increase at Tumor Site (°C)Tumor Growth Inhibition (%)
Saline + Laser1.0~20
PMO@FD-1080 (no laser)--<5
PMO@FD-1080 + Laser0.5~15~40
PMO@FD-1080 + Laser1.0~25~85
Experimental Protocol: In Vivo Photothermal Therapy of Pancreatic Cancer

This protocol outlines a general procedure for evaluating the PTT efficacy of FD-1080-loaded nanoparticles in a pancreatic cancer mouse model.

Materials:

  • FD-1080

  • Periodic mesoporous organosilica nanoparticles (PMOs)

  • Pancreatic cancer cell line (e.g., PANC-1)

  • Nude mice

  • High-power 1064 nm continuous-wave laser

  • Infrared thermal imaging camera

  • Calipers for tumor measurement

Procedure:

  • Preparation of FD-1080 Loaded PMOs:

    • Synthesize PMOs with a high loading capacity.

    • Load FD-1080 into the pores of the PMOs.

    • Characterize the resulting PMO@FD-1080 nanoparticles for size, morphology, and FD-1080 loading.

  • Animal Model Preparation:

    • Establish subcutaneous pancreatic tumor xenografts in nude mice by injecting PANC-1 cells.

    • Monitor tumor growth until they reach a designated size for treatment.

  • In Vivo Photothermal Therapy:

    • Intravenously inject the PMO@FD-1080 nanoparticles into the tumor-bearing mice.

    • Allow sufficient time for the nanoparticles to accumulate in the tumor (e.g., 24 hours).

    • Anesthetize the mice and irradiate the tumor area with a 1064 nm laser at a specific power density for a set duration (e.g., 10 minutes).

    • Monitor the temperature change at the tumor surface using an infrared thermal camera during irradiation.

    • Monitor tumor volume using calipers and animal survival over several weeks post-treatment.

G cluster_pathway Photothermal Therapy Signaling Cascade Laser 1064 nm Laser Irradiation FD1080_NP FD-1080 Nanoparticle (at tumor site) Laser->FD1080_NP excites Heat Localized Hyperthermia FD1080_NP->Heat generates Cell_Death Tumor Cell Apoptosis/Necrosis Heat->Cell_Death induces Tumor_Ablation Tumor Ablation Cell_Death->Tumor_Ablation leads to

Signaling pathway of FD-1080 mediated photothermal therapy.

Summary and Future Perspectives

FD-1080 is a versatile NIR-II fluorescent dye with significant potential in cancer research. Its primary application lies in high-resolution, deep-tissue in vivo imaging, particularly when incorporated into targeted nanoparticle systems. The ability to visualize tumors with high contrast opens up possibilities for improved cancer diagnosis, surgical guidance, and monitoring of therapeutic response. Furthermore, the photothermal properties of FD-1080 suggest its utility in theranostic applications, combining imaging and therapy in a single platform. Future research will likely focus on the development of novel FD-1080-based probes with enhanced tumor specificity and therapeutic efficacy, as well as their translation into clinical settings.

References

Method

Application Notes and Protocols for FD-1080 in Vascular Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye that serves as a fluorescent probe for in vivo imaging within the second near-i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye that serves as a fluorescent probe for in vivo imaging within the second near-infrared (NIR-II) window.[1][2] Its excitation and emission spectra, both occurring above 1000 nm, allow for deep tissue penetration, high spatial resolution, and a high signal-to-background ratio by minimizing tissue autofluorescence and light scattering.[1][3] These characteristics make FD-1080 an invaluable tool for high-resolution visualization of vascular structures in preclinical research.[1][4]

This document provides detailed application notes and protocols for the use of FD-1080 in vascular imaging techniques, designed to assist researchers in obtaining high-quality and reproducible results.

Physicochemical and Optical Properties

FD-1080's utility in vascular imaging is underpinned by its distinct spectral properties and behavior in biological media. A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueNotes
Excitation Wavelength (λex) ~1064 nmOptimal for deep tissue penetration.[1][5]
Emission Wavelength (λem) ~1080 nmFalls within the NIR-II window, reducing autofluorescence.[5][6]
Absorption Peak ~1046 nm[6]
Quantum Yield (in ethanol) 0.31%[1][7]
Quantum Yield (with FBS) 5.94%Complexation with Fetal Bovine Serum significantly enhances fluorescence.[1][3][8]
Molecular Structure Heptamethine CyanineContains sulphonic and cyclohexene (B86901) groups to improve water solubility and stability.[1][3]

Key Applications in Vascular Imaging

FD-1080 is a versatile tool for a range of vascular imaging applications, including:

  • High-resolution angiography: Enables detailed visualization of blood vessels, including fine capillaries, in deep tissues.[1]

  • Cerebral vascular imaging: Allows for non-invasive imaging of brain vasculature through the intact skull.[1][5]

  • Tumor vascular imaging: Can be used to study the abnormal vasculature associated with tumors.[9]

  • Lymphatic imaging: Derivatives of FD-1080, such as HSA@CO-1080, have been developed for lymphatic system visualization.[10]

  • Dynamic physiological monitoring: Can be used to quantify physiological parameters like respiratory rate by tracking liver motion.[1][5]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of FD-1080 for in vivo vascular imaging.

Protocol 1: Preparation of FD-1080-FBS Complex for Enhanced Imaging

Objective: To prepare an FD-1080 solution with enhanced quantum yield for in vivo vascular imaging.

Materials:

  • FD-1080 powder

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water for injection

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare FD-1080 Stock Solution:

    • Dissolve FD-1080 powder in sterile, pyrogen-free water to a concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Sterile filter the solution using a 0.22 µm syringe filter.

  • Prepare FD-1080-FBS Complex:

    • In a sterile tube, mix the FD-1080 stock solution with FBS at a 1:1 (v/v) ratio. For example, mix 500 µL of FD-1080 stock with 500 µL of FBS.

    • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Final Formulation:

    • The resulting FD-1080-FBS complex is ready for injection. The final concentration of FD-1080 will be 0.5 mg/mL.

Protocol 2: In Vivo Vascular Imaging in a Mouse Model

Objective: To perform high-resolution NIR-II imaging of the vasculature in a mouse model.

Materials:

  • Prepared FD-1080-FBS complex (from Protocol 1)

  • Animal model (e.g., nude mouse)

  • Anesthetic (e.g., isoflurane)

  • NIR-II imaging system equipped with:

    • A 1064 nm laser for excitation.[1]

    • An InGaAs camera sensitive in the 1000-1700 nm range.

    • A long-pass filter (e.g., 1100 nm or 1300 nm) to block excitation light.[11]

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance).

    • Place the anesthetized mouse on the imaging stage. Maintain body temperature using a heating pad.

  • FD-1080 Administration:

    • Administer the FD-1080-FBS complex via tail vein injection. A typical dose is 100-200 µL of the 0.5 mg/mL solution.

  • Image Acquisition:

    • Immediately after injection, begin acquiring images using the NIR-II imaging system.

    • Set the excitation laser to 1064 nm with a power density of approximately 0.33 W/cm².[6]

    • Use an appropriate long-pass filter (e.g., 1100 nm or 1300 nm) to collect the emission signal.[11]

    • Adjust the exposure time and camera gain to achieve optimal signal-to-noise ratio. Typical exposure times are in the range of 100-200 ms.[10][12]

  • Data Analysis:

    • Analyze the acquired images to visualize vascular structures.

    • Quantitative analysis, such as vessel diameter and blood flow, can be performed using appropriate software.

Protocol 3: Preparation of FD-1080 Loaded Liposomes

Objective: To encapsulate FD-1080 in liposomes for potential targeted delivery or modified pharmacokinetic studies.

Materials:

  • FD-1080

  • Phosphatidylcholine

  • Cholesterol

  • Chloroform/methanol solution (5:1 v/v)

  • Phosphate-Buffered Saline (PBS), 0.5 M, pH 6.5

  • Rotary evaporator

  • Sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve FD-1080 (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in the chloroform/methanol solution.[5][13]

    • Allow the mixture to stand overnight at room temperature for complete dissolution.[5][13]

    • Remove the organic solvent using a rotary evaporator at 37°C to form a thin lipid film on the flask wall.[5][13]

    • Dry the film further under a stream of nitrogen for 5 minutes to remove any residual solvent.[5][13]

  • Hydration and Liposome (B1194612) Formation:

    • Add 5 mL of 0.5 M PBS (pH 6.5) to the flask containing the lipid film.[5][13]

    • Agitate the flask on a shaker and sonicate (70 Hz, 5 min) until the lipid film is fully dispersed, resulting in a transparent liquid.[5][13]

  • Characterization:

    • The resulting liposome suspension can be characterized for size and morphology using techniques such as dynamic light scattering and electron microscopy.[5]

Visualizations

The following diagrams illustrate the experimental workflow for using FD-1080 in vascular imaging.

experimental_workflow cluster_prep FD-1080-FBS Complex Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis prep1 Dissolve FD-1080 in sterile water prep2 Mix with FBS (1:1 v/v) prep1->prep2 prep3 Incubate 30 min at room temp prep2->prep3 img2 Tail vein injection of FD-1080-FBS prep3->img2 Inject complex img1 Anesthetize animal model img1->img2 img3 Acquire images with NIR-II system img2->img3 an1 Image processing img3->an1 Raw image data an2 Vessel visualization and quantification an1->an2

Caption: Experimental workflow for in vivo vascular imaging using FD-1080-FBS complex.

liposome_preparation start Start: Mix FD-1080, Phosphatidylcholine, and Cholesterol in Chloroform/Methanol step2 Form thin lipid film (Rotary Evaporation at 37°C) start->step2 step3 Dry film with Nitrogen step2->step3 step4 Hydrate with PBS (pH 6.5) step3->step4 step5 Shake and Sonicate (70 Hz, 5 min) step4->step5 end_node End: FD-1080 Liposome Suspension step5->end_node

Caption: Protocol for the preparation of FD-1080 loaded liposomes.

Concluding Remarks

FD-1080 is a powerful and versatile fluorescent probe for high-resolution, deep-tissue vascular imaging in the NIR-II window. By following the detailed protocols and understanding its key properties, researchers can effectively utilize FD-1080 to advance their studies in vascular biology, oncology, and other areas requiring detailed visualization of the circulatory system. The enhanced quantum yield upon binding to serum albumin and the ability to be encapsulated in liposomes further expand its potential applications in preclinical research and drug development.

References

Application

Application Notes and Protocols for FD-1080 Injection in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals Introduction FD-1080 is a near-infrared (NIR-II) fluorophore with both excitation and emission spectra in the second near-infrared window (1000-1700 nm).[1]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a near-infrared (NIR-II) fluorophore with both excitation and emission spectra in the second near-infrared window (1000-1700 nm).[1] This property allows for deep-tissue, high-resolution in vivo imaging due to reduced photon scattering and lower tissue autofluorescence compared to traditional NIR-I imaging (650-950 nm).[2][3] FD-1080's utility in preclinical research is expanding, particularly in vascular imaging and cancer studies, where it can be used to visualize blood vessels and assess tumor accumulation of targeted nanoparticles.[4][5] These notes provide detailed protocols for the preparation and administration of FD-1080 for in vivo imaging applications.

Quantitative Data Summary

The optical and physical properties of FD-1080 are critical for designing and interpreting in vivo imaging experiments. The following table summarizes key quantitative data for FD-1080.

PropertyValueNotes
Excitation Maximum (Ex) ~1064 nmOptimal for deep-tissue penetration.[6]
Emission Maximum (Em) ~1080 nmFalls within the NIR-II imaging window.[6]
Absorption Maximum ~1046 nm[1]
Quantum Yield (in ethanol) 0.31%[7]
Quantum Yield (with FBS) 5.94%Complexation with Fetal Bovine Serum significantly enhances fluorescence.[7]
Molecular Weight 765.31 g/mol [6]
Formula C40H38ClN2NaO6S2[6]

Experimental Protocols

Protocol 1: Preparation of FD-1080 for In Vivo Injection

This protocol describes the preparation of a stock solution and a working solution of FD-1080 for intravenous injection in mice.

Materials:

  • FD-1080 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (10 mM):

    • Dissolve FD-1080 powder in DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Working Solution Preparation (80 µM):

    • On the day of the experiment, thaw an aliquot of the 10 mM FD-1080 stock solution.

    • Dilute the stock solution with sterile PBS to a final working concentration of 80 µM.

    • For example, to prepare 1 mL of 80 µM working solution, add 8 µL of the 10 mM stock solution to 992 µL of sterile PBS.

    • Mix thoroughly by pipetting or gentle vortexing.

    • It is recommended to prepare the working solution fresh for each experiment.

Protocol 2: In Vivo Vascular Imaging in Mice

This protocol details the intravenous administration of FD-1080 for high-resolution imaging of the vasculature.

Materials:

  • FD-1080 working solution (80 µM in PBS)

  • Research animal (e.g., mouse)

  • Insulin syringe with a 29G needle or similar

  • Animal restrainer

  • NIR-II imaging system equipped with a 1064 nm laser and an appropriate long-pass filter (e.g., 1100 nm)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic protocol (e.g., isoflurane (B1672236) inhalation).

    • Place the anesthetized mouse on the imaging stage of the NIR-II imaging system.

    • Ensure the animal's body temperature is maintained throughout the procedure.

  • FD-1080 Injection:

    • Load a syringe with 200 µL of the 80 µM FD-1080 working solution.

    • Carefully perform a tail vein injection.

  • NIR-II Imaging:

    • Begin imaging immediately after injection to visualize the initial distribution and vascular perfusion.

    • Optimal imaging for vasculature is typically within 10-20 minutes post-injection.

    • Acquire images using a 1064 nm excitation laser and collect the emission signal using a long-pass filter (e.g., 1100 nm or higher).

    • Adjust camera exposure time and laser power to achieve optimal signal-to-noise ratio.

Protocol 3: Preparation of FD-1080-FBS Complex for Enhanced Imaging

Complexing FD-1080 with Fetal Bovine Serum (FBS) has been shown to significantly increase its quantum yield, resulting in brighter fluorescence for in vivo imaging.[6][7]

Materials:

  • FD-1080 working solution (in PBS)

  • Fetal Bovine Serum (FBS), sterile

  • Incubator or water bath at 37°C

Procedure:

  • Complex Formation:

    • Mix the FD-1080 working solution with FBS. The exact ratio may need to be optimized, but a starting point is to dilute the FD-1080 working solution in a solution containing FBS. For example, prepare the final injectable solution in PBS containing a certain percentage of FBS.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the FD-1080-FBS complex.

    • The final solution is now ready for intravenous injection as described in Protocol 2.

Protocol 4: In Vivo Tumor Imaging in Mice

This protocol provides a general guideline for using FD-1080 to image tumors in a xenograft mouse model. The accumulation of FD-1080 in tumors is often attributed to the enhanced permeability and retention (EPR) effect, especially when formulated in nanoparticles.[8] For free dye or FBS-complexed dye, the circulation time and tumor accumulation may vary.

Materials:

  • Tumor-bearing mouse model

  • FD-1080 working solution or FD-1080-FBS complex

  • NIR-II imaging system

Procedure:

  • Animal and Injection:

    • Follow the animal preparation and injection procedures as outlined in Protocol 2.

  • Longitudinal Imaging:

    • Acquire images at multiple time points post-injection to monitor the biodistribution and tumor accumulation of FD-1080.

    • Suggested imaging time points include:

      • Early phase: 5 minutes, 30 minutes, 1 hour (to observe vascular perfusion in the tumor).

      • Intermediate phase: 3 hours, 6 hours (to assess initial tumor accumulation).

      • Late phase: 12 hours, 24 hours, 48 hours, and up to 96 hours (to determine peak tumor accumulation and clearance from other tissues).[4][8]

    • The optimal imaging window will depend on the specific tumor model and the formulation of FD-1080 used.

Visualizations

G cluster_prep Preparation cluster_injection Injection cluster_imaging Imaging FD-1080 Powder FD-1080 Powder Stock Solution (10mM) Stock Solution (10mM) FD-1080 Powder->Stock Solution (10mM) Dissolve in DMSO DMSO DMSO->Stock Solution (10mM) Working Solution (80uM) Working Solution (80uM) Stock Solution (10mM)->Working Solution (80uM) Dilute in PBS PBS PBS->Working Solution (80uM) Tail Vein Injection Tail Vein Injection Working Solution (80uM)->Tail Vein Injection 200uL Anesthetized Mouse Anesthetized Mouse Anesthetized Mouse->Tail Vein Injection Image Acquisition Image Acquisition Tail Vein Injection->Image Acquisition NIR-II Imaging System NIR-II Imaging System NIR-II Imaging System->Image Acquisition

Experimental workflow for FD-1080 in vivo imaging.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_detection Detection FD-1080 (injected) FD-1080 (injected) Bloodstream Bloodstream FD-1080 (injected)->Bloodstream Leaky Vasculature Leaky Vasculature Bloodstream->Leaky Vasculature Extravasation Tumor Tissue Tumor Tissue Leaky Vasculature->Tumor Tissue EPR Effect NIR-II Signal NIR-II Signal Tumor Tissue->NIR-II Signal Accumulation & Imaging

Conceptual diagram of FD-1080 accumulation in tumors.

References

Method

FD-1080 Imaging in Deep-Tissue Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction FD-1080 is a novel small-molecule heptamethine cyanine (B1664457) dye with excitation and emission profiles in the second near-infrared (NIR-II...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a novel small-molecule heptamethine cyanine (B1664457) dye with excitation and emission profiles in the second near-infrared (NIR-II) window.[1][2] This fluorophore is specifically designed for deep-tissue, high-resolution in vivo imaging.[1] Its excitation at 1064 nm and emission at approximately 1080 nm allows for greater tissue penetration and higher signal-to-background ratios compared to traditional NIR-I dyes.[3][4] The enhanced water solubility and stability of FD-1080 make it a powerful tool for a variety of research and pre-clinical applications.[1]

Key Applications

FD-1080 is particularly well-suited for non-invasive, real-time visualization of deep-seated biological structures and processes. Key applications include:

  • High-Resolution Vasculature Imaging: FD-1080 enables detailed imaging of blood vessels through intact skin, tissue, and even the skull, making it ideal for studying vasculature in the brain, hindlimb, and abdomen.[4][5]

  • Dynamic Physiological Monitoring: The dye can be used to quantify dynamic physiological processes, such as respiratory rate, by imaging the craniocaudal motion of the liver in both awake and anesthetized animals.[1][5]

  • Pre-clinical In Vivo Imaging: Its properties make it a valuable tool in drug development for assessing tissue perfusion, vascular leakage, and the biodistribution of therapeutics.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of FD-1080, providing a clear comparison of its performance characteristics.

ParameterValueConditions
Excitation Wavelength 1064 nmIn vivo imaging
Emission Wavelength ~1080 nmIn vivo imaging
Absorption Peak ~1046 nmIn solution
Quantum Yield 0.31%In ethanol
5.94%Encapsulated with Fetal Bovine Serum (FBS)
Signal-to-Background Ratio (SBR) 4.32Hindlimb vessel imaging under 1064 nm excitation
1.9 - 2.2Hindlimb vessel imaging under shorter wavelengths
Imaging Resolution (FWHM) 0.47 mmHindlimb vessel under 1064 nm excitation
0.65 mmSagittal sinus vessel under 1064 nm excitation
1.43 mmSagittal sinus vessel under 808 nm excitation
Tissue Penetration Depth > 5 mmPhantom study under 1064 nm excitation

Experimental Protocols

Detailed methodologies for key experiments using FD-1080 are provided below.

Protocol 1: In Vitro Cell Staining

This protocol outlines the steps for staining cells in suspension or adherent cultures with FD-1080 for analysis by flow cytometry or fluorescence microscopy.

Materials:

  • FD-1080

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fetal Bovine Serum (FBS) (optional, for signal enhancement)

  • Cell culture medium

  • Trypsin (for adherent cells)

  • Centrifuge

  • Fluorescence microscope or flow cytometer

Procedure:

  • Preparation of FD-1080 Stock Solution (10 mM): Dissolve FD-1080 in DMSO to create a 10 mM stock solution. It is recommended to aliquot and store the stock solution at -20°C or -80°C in the dark.[5]

  • Preparation of FD-1080 Working Solution (2-10 µM): Dilute the stock solution with warm PBS to the desired working concentration (typically between 2 and 10 µM). For enhanced fluorescence, FD-1080 can be encapsulated with FBS.[3][5] Filter the working solution through a 0.2 µm filter to sterilize.[5]

  • Cell Preparation:

    • Suspension Cells: Centrifuge the cells to collect them, then wash twice with PBS for five minutes each time.[5]

    • Adherent Cells: Discard the culture medium and detach the cells using trypsin. Centrifuge the detached cells, remove the supernatant, and wash twice with PBS for five minutes each time.[5]

  • Staining: Add 1 mL of the FD-1080 working solution to the prepared cells and incubate at room temperature for 10 to 30 minutes.[5]

  • Washing: Centrifuge the stained cells at 400 g for 3-4 minutes at 4°C and discard the supernatant.[5] Wash the cells twice with PBS for five minutes each.[5]

  • Analysis: Resuspend the cells in 1 mL of PBS or serum-free medium and analyze using a flow cytometer or fluorescence microscope equipped for NIR-II imaging.[5]

Protocol 2: In Vivo Deep-Tissue Imaging in Mice

This protocol describes the procedure for intravenous administration of FD-1080 for in vivo imaging of deep-tissue vasculature in mice.

Materials:

  • FD-1080

  • DMSO

  • PBS

  • Fetal Bovine Serum (FBS)

  • Animal anesthesia (e.g., isoflurane)

  • NIR-II imaging system with a 1064 nm laser and appropriate filters

Procedure:

  • Preparation of FD-1080-FBS Complex: To enhance the quantum yield, FD-1080 is encapsulated with FBS.[3] Prepare an 80 µM working solution of FD-1080 in PBS containing FBS.[5]

  • Animal Preparation: Anesthetize the mouse according to approved institutional animal care and use committee protocols.

  • Intravenous Injection: Administer 200 µL of the 80 µM FD-1080 working solution via intravenous injection.[5]

  • In Vivo Imaging: After 10-20 minutes, perform in vivo imaging using a NIR-II imaging system.[5] Utilize a 1064 nm laser for excitation and a long-pass filter (e.g., 1100 nm or 1300 nm) to collect the emission signal.[6]

Visualizations

Experimental Workflow: In Vitro Cell Staining with FD-1080

G Experimental Workflow: In Vitro Cell Staining with FD-1080 cluster_prep Solution Preparation cluster_cell Cell Handling cluster_stain Staining & Analysis FD_stock Prepare 10 mM FD-1080 Stock in DMSO FD_work Prepare 2-10 µM FD-1080 Working Solution in PBS FD_stock->FD_work stain Incubate Cells with FD-1080 Working Solution (10-30 min) FD_work->stain cell_prep Prepare Suspension or Adherent Cells wash1 Wash Cells with PBS cell_prep->wash1 wash1->stain wash2 Wash Stained Cells stain->wash2 analysis Analyze by Flow Cytometry or Fluorescence Microscopy wash2->analysis

Caption: Workflow for in vitro cell staining using FD-1080.

Experimental Workflow: In Vivo Deep-Tissue Imaging with FD-1080

G Experimental Workflow: In Vivo Deep-Tissue Imaging with FD-1080 cluster_prep Preparation cluster_procedure Procedure FD_sol Prepare 80 µM FD-1080 Working Solution with FBS injection Intravenous Injection (200 µL) FD_sol->injection animal_prep Anesthetize Mouse animal_prep->injection wait Wait 10-20 minutes injection->wait imaging NIR-II Imaging (1064 nm excitation) wait->imaging

Caption: Workflow for in vivo deep-tissue imaging using FD-1080 in a mouse model.

Logical Relationship: Advantages of FD-1080 in NIR-II Imaging

G Advantages of FD-1080 in NIR-II Imaging cluster_properties Key Properties cluster_advantages Imaging Advantages FD1080 FD-1080 Dye NIRII Excitation & Emission in NIR-II Window (1064 nm / ~1080 nm) FD1080->NIRII Solubility Good Water Solubility & Stability FD1080->Solubility QY High Quantum Yield (with FBS) FD1080->QY Deep Deeper Tissue Penetration NIRII->Deep HighSBR High Signal-to-Background Ratio NIRII->HighSBR Solubility->HighSBR QY->HighSBR HighRes Higher Imaging Resolution Deep->HighRes

Caption: Relationship between FD-1080's properties and its imaging advantages.

References

Application

Protocol for Conjugating FD-1080 to Antibodies for Near-Infrared II (NIR-II) Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a detailed protocol for the conjugation of the near-infrared II (NIR-II) fluorophore, FD-1080, to antibodies. NIR-II flu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the near-infrared II (NIR-II) fluorophore, FD-1080, to antibodies. NIR-II fluorescence imaging (1000-1700 nm) offers significant advantages for in vivo applications, including deeper tissue penetration, reduced autofluorescence, and higher signal-to-background ratios compared to traditional visible and NIR-I imaging.[1][2] FD-1080 is a heptamethine cyanine (B1664457) dye with excitation and emission wavelengths in the NIR-II window (approximately 1064 nm and 1080 nm, respectively), making it an excellent candidate for high-resolution, deep-tissue bioimaging.[1]

Antibody-drug conjugates (ADCs) and antibody-fluorophore conjugates are powerful tools in research and clinical settings, enabling targeted delivery of therapeutic agents or imaging probes to specific cell populations.[3][4] This protocol will cover two primary methods for conjugating FD-1080 to antibodies, targeting either primary amines or free thiols, and provide guidelines for characterization and application in in vivo imaging.

Pre-Conjugation Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer, free of any interfering substances.

Key Considerations:

  • Buffer Composition: The antibody should be in a buffer free of primary amines (e.g., Tris, glycine) or ammonium (B1175870) salts, as these will compete with the NHS-ester reaction.[5] For thiol-maleimide conjugation, avoid buffers containing thiols. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common starting point.

  • Protein Concentration: For optimal labeling efficiency, the antibody concentration should be in the range of 2-10 mg/mL.[6]

  • Purity: The antibody solution should be free of stabilizing proteins like bovine serum albumin (BSA) or gelatin, which will also be labeled and reduce the specific activity of the conjugate.

Protocol for Buffer Exchange and Concentration:

  • Select a suitable buffer exchange method:

    • Dialysis: Dialyze the antibody solution against the desired conjugation buffer (e.g., 1X PBS, pH 7.2-7.4) overnight at 4°C with at least two changes of buffer.

    • Spin Columns: For smaller volumes, use centrifugal filtration units with a molecular weight cut-off (MWCO) appropriate for your antibody (e.g., 50 kDa for IgG) to perform buffer exchange and concentrate the antibody.[7]

  • Determine Antibody Concentration: After buffer exchange, measure the antibody concentration using a spectrophotometer at 280 nm (A280).

Conjugation of FD-1080 to Antibodies

FD-1080 is commercially available with two primary reactive moieties for antibody conjugation: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, and a maleimide (B117702) group for reaction with free thiols.

Method 1: Amine-Reactive Conjugation using FD-1080 NHS Ester

This method targets the primary amines on lysine (B10760008) residues of the antibody.

Materials:

  • Antibody in amine-free buffer (e.g., 1X PBS, pH 7.2-7.4)

  • FD-1080 NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Experimental Protocol:

  • Prepare the Antibody: Adjust the pH of the antibody solution to 8.3-8.5 by adding the Reaction Buffer.

  • Prepare the FD-1080 NHS Ester Stock Solution: Immediately before use, dissolve the FD-1080 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the FD-1080 NHS ester solution. The optimal molar ratio of dye-to-antibody should be determined empirically, with a starting range of 5:1 to 20:1.[5][6][7]

    • Slowly add the calculated amount of FD-1080 NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Separate the FD-1080-antibody conjugate from unconjugated dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored fraction to elute will be the conjugated antibody.

Method 2: Thiol-Reactive Conjugation using FD-1080 Maleimide

This method targets free sulfhydryl (-SH) groups on cysteine residues. If the antibody does not have accessible free thiols, the disulfide bonds in the hinge region can be selectively reduced.

Materials:

  • Antibody in a thiol-free buffer (e.g., 1X PBS, pH 7.2-7.4)

  • FD-1080 Maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., Sephadex G-25)

Experimental Protocol:

  • Antibody Reduction (if necessary):

    • To reduce disulfide bonds, incubate the antibody with a 10-20 fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Prepare the FD-1080 Maleimide Stock Solution: Immediately before use, dissolve the FD-1080 Maleimide in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Adjust the pH of the reduced antibody solution to 6.5-7.5.

    • Add the FD-1080 Maleimide solution to the antibody at a molar ratio of 10:1 to 20:1 (dye:antibody).

    • Incubate for 1-2 hours at room temperature in the dark.

  • Purification: Purify the conjugate as described in the amine-reactive protocol to remove unconjugated dye.

Characterization of the FD-1080-Antibody Conjugate

After purification, it is essential to characterize the conjugate to determine the concentration and the degree of labeling (DOL).

Protocol for Characterization:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of FD-1080 (~1046 nm).

  • Calculate the Degree of Labeling (DOL): The DOL is the average number of fluorophore molecules conjugated to each antibody molecule. It can be calculated using the following formula:

    DOL = (A_max * ε_Ab) / [(A_280 - (A_max * CF)) * ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the maximum absorbance wavelength of FD-1080.

    • A_280 = Absorbance of the conjugate at 280 nm.

    • ε_Ab = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye = Molar extinction coefficient of FD-1080 at its maximum absorbance.

    • CF = Correction factor (A280 of the free dye / A_max of the free dye).

    An optimal DOL is typically between 2 and 7 to ensure sufficient signal without causing self-quenching or affecting antibody function.[8]

Quantitative Data Summary

The following tables provide recommended starting parameters for the conjugation of FD-1080 to antibodies. Note: These are general guidelines, and optimal conditions should be determined empirically for each specific antibody and application.

Table 1: Recommended Reaction Parameters for FD-1080-NHS Ester Conjugation

ParameterRecommended Range
Antibody Concentration2 - 10 mg/mL
Reaction Buffer pH8.3 - 8.5
Dye:Antibody Molar Ratio5:1 - 20:1
Reaction Time1 hour
Reaction TemperatureRoom Temperature

Table 2: Recommended Reaction Parameters for FD-1080-Maleimide Conjugation

ParameterRecommended Range
Antibody Concentration2 - 10 mg/mL
Reaction Buffer pH6.5 - 7.5
Dye:Antibody Molar Ratio10:1 - 20:1
Reaction Time1 - 2 hours
Reaction TemperatureRoom Temperature

Table 3: Target Degree of Labeling (DOL)

ApplicationTarget DOLRationale
In vivo Imaging2 - 5Balances signal intensity with potential for altered pharmacokinetics.[9]
In vitro Assays3 - 7Maximizes signal for cell-based assays where pharmacokinetics are not a concern.[8]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for In Vivo Tumor Imaging

The following diagram illustrates a typical workflow for using an FD-1080-conjugated antibody for targeted tumor imaging in a preclinical model.[10]

experimental_workflow cluster_prep Conjugate Preparation cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis antibody Antibody Purification conjugation FD-1080 Conjugation antibody->conjugation purification Purification & Characterization conjugation->purification injection IV Injection into Tumor Model purification->injection imaging Longitudinal NIR-II Imaging injection->imaging dissection Organ & Tumor Dissection imaging->dissection ex_vivo_imaging Ex Vivo Imaging of Tissues dissection->ex_vivo_imaging histology Histological Analysis ex_vivo_imaging->histology

Caption: Workflow for targeted tumor imaging with an FD-1080-antibody conjugate.

Signaling Pathway for Antibody-Targeted Cancer Cell Imaging

This diagram illustrates the principle of using an antibody-fluorophore conjugate to target and visualize cancer cells that overexpress a specific surface antigen.

signaling_pathway cluster_cell Cancer Cell cluster_conjugate FD-1080 Antibody Conjugate receptor Tumor-Specific Antigen (e.g., HER2, EGFR) internalization Receptor-Mediated Endocytosis receptor->internalization lysosome Lysosome internalization->lysosome fd1080 FD-1080 lysosome->fd1080 Signal Accumulation & Imaging antibody Antibody antibody->receptor Binding antibody->fd1080 conjugation

Caption: Antibody-FD-1080 conjugate targeting a tumor-specific antigen for imaging.

References

Method

Application Notes and Protocols for FD-1080 in Monitoring Dynamic Biological Processes

Audience: Researchers, scientists, and drug development professionals. Introduction FD-1080 is a small-molecule, near-infrared II (NIR-II) fluorescent dye with both excitation and emission wavelengths in the NIR-II windo...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FD-1080 is a small-molecule, near-infrared II (NIR-II) fluorescent dye with both excitation and emission wavelengths in the NIR-II window (excitation ~1064 nm, emission ~1080 nm).[1][2][3] This property allows for deep-tissue, high-resolution imaging with reduced photon scattering and tissue autofluorescence compared to traditional NIR-I imaging (650-950 nm).[4][5][6] FD-1080 is particularly well-suited for dynamic in vivo imaging of various biological processes, including vascular dynamics and physiological monitoring.[7][8] Its utility can be enhanced through formulation with serum proteins or by forming J-aggregates for imaging at even longer wavelengths.[8][9][10]

Key Applications

  • High-Resolution Vasculature Imaging: FD-1080 enables detailed visualization of deep-tissue vasculature, including in the hindlimb and brain, allowing for the assessment of blood flow and vessel morphology.[7][8]

  • Dynamic Physiological Monitoring: The dye can be used to quantify dynamic physiological processes, such as respiratory rate, by imaging the craniocaudal motion of internal organs like the liver.[4][7][8]

  • Lymphatic System Imaging: When complexed with bovine serum albumin (BSA), FD-1080 can be used for high-contrast imaging of the lymphatic system.[11]

  • Nanoparticle-Based Sensing: J-aggregates of FD-1080 can be incorporated into nanoparticle-based sensors for the detection of biomarkers, such as reactive oxygen species, in inflammatory conditions.[10]

Data Presentation

Photophysical and Imaging Properties of FD-1080
ParameterValueConditionReference
Excitation Wavelength~1064 nmIn solution[1]
Emission Wavelength~1080 nmIn solution[1][5]
Absorption Peak~1046 nmIn solution[5]
Quantum Yield0.31%In ethanol[5][7]
Quantum Yield (with FBS)5.94%Complexed with Fetal Bovine Serum[5][7][8][12]
J-Aggregate Absorption1360 nmHeated in aqueous solution[9]
J-Aggregate Emission1370 nmHeated in aqueous solution[9]
In Vivo Imaging Performance
ApplicationExcitation WavelengthSignal-to-Background Ratio (SBR)Full Width at Half-Maximum (FWHM)Reference
Hindlimb Vasculature1064 nm4.320.47 mm[5]
Hindlimb Vasculature808 nm1.9 - 2.2-[5]
Sagittal Sinus Vessel1064 nm-0.65 mm[5]
Sagittal Sinus Vessel808 nm-1.43 mm[5]
Lymph Node Imaging (CO-1080@BSA)-26 (Lymph node-to-muscle)-[11]

Experimental Protocols

Protocol 1: Preparation of FD-1080 Working Solution for In Vivo Imaging

Objective: To prepare a sterile FD-1080 working solution for intravenous administration.

Materials:

  • FD-1080 dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pre-warmed

  • Fetal Bovine Serum (FBS) (optional, for enhanced fluorescence)

  • 0.2 µm sterile syringe filter

Procedure:

  • Prepare Stock Solution: Dissolve FD-1080 in DMSO to create a 10 mM stock solution. It is recommended to aliquot the stock solution and store it at -20°C or -80°C in the dark.[2]

  • Prepare Working Solution:

    • For a standard working solution, dilute the 10 mM stock solution with pre-warmed PBS to a final concentration of 2-10 µM.[2]

    • For an FBS-complexed working solution, mix the FD-1080 stock solution with FBS before diluting with PBS to the final desired concentration. The FD-1080-FBS complex significantly increases the quantum yield.[5]

  • Sterilization: Filter the final working solution through a 0.2 µm sterile syringe filter before injection.[2]

Protocol 2: In Vivo Vasculature Imaging in Mice

Objective: To visualize and analyze the vasculature in a mouse model using FD-1080.

Materials:

  • FD-1080 working solution (prepared as in Protocol 1)

  • Anesthetized mouse

  • NIR-II imaging system equipped with a 1064 nm laser and appropriate emission filters (e.g., 1100 nm or 1300 nm long-pass)

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Preparation: Anesthetize the mouse according to approved institutional animal care protocols.

  • Baseline Imaging: Acquire pre-injection (baseline) images of the region of interest (e.g., hindlimb, brain).

  • Dye Administration: Intravenously inject the prepared FD-1080 working solution into the mouse.

  • Dynamic Imaging: Immediately begin acquiring a time-series of images to capture the dynamic distribution of the dye through the vasculature.

  • High-Resolution Imaging: Once the dye has distributed, acquire high-resolution static images of the vasculature.

  • Data Analysis:

    • Calculate the signal-to-background ratio (SBR) by comparing the fluorescence intensity of the vessels to the surrounding tissue.

    • Measure the full width at half-maximum (FWHM) of the vessels to assess imaging resolution.

Protocol 3: Monitoring Respiratory Rate

Objective: To quantify the respiratory rate of a mouse by imaging the liver motion.

Materials:

  • Same as Protocol 2

Procedure:

  • Animal and Dye Preparation: Follow steps 1-3 of Protocol 2.

  • Liver Imaging: Position the imaging system to focus on the abdominal area, specifically the liver.

  • Time-Lapse Imaging: Acquire a rapid time-lapse sequence of images to capture the craniocaudal (head-to-tail) motion of the liver, which corresponds to the respiratory cycle.

  • Data Analysis:

    • Select a region of interest (ROI) on the edge of the liver.

    • Plot the average fluorescence intensity within the ROI over time.

    • The resulting waveform will show periodic fluctuations corresponding to breathing. The frequency of these fluctuations represents the respiratory rate. This method can be used to differentiate between awake and anesthetized states.[4][7]

Visualizations

experimental_workflow_vasculature_imaging cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis prep_solution Prepare FD-1080 Working Solution inject Intravenous Injection prep_solution->inject anesthetize Anesthetize Animal baseline Acquire Baseline Images anesthetize->baseline baseline->inject dynamic_img Dynamic Imaging (Time-Series) inject->dynamic_img static_img High-Resolution Static Imaging dynamic_img->static_img sbr Calculate SBR static_img->sbr fwhm Measure FWHM static_img->fwhm

Caption: Workflow for in vivo vasculature imaging using FD-1080.

respiratory_rate_monitoring start Inject FD-1080 (IV) image_liver Time-Lapse Imaging of Liver Area start->image_liver select_roi Select Region of Interest (Liver Edge) image_liver->select_roi plot_intensity Plot Average Intensity in ROI vs. Time select_roi->plot_intensity analyze_waveform Analyze Frequency of Intensity Fluctuations plot_intensity->analyze_waveform respiratory_rate Determine Respiratory Rate analyze_waveform->respiratory_rate

Caption: Workflow for monitoring respiratory rate with FD-1080.

Caption: Principle of NIR-II fluorescence imaging with FD-1080.

References

Application

Application Notes and Protocols for the Long-Term Stability of FD-1080 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals Introduction FD-1080 is a near-infrared (NIR-II) fluorophore increasingly utilized in preclinical research for high-resolution in vivo imaging. Its favorabl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a near-infrared (NIR-II) fluorophore increasingly utilized in preclinical research for high-resolution in vivo imaging. Its favorable optical properties, including excitation and emission in the NIR-II window (excitation ~1064 nm, emission ~1080 nm), allow for deep tissue penetration and reduced autofluorescence, making it a valuable tool in various biological studies. For quantitative applications such as pharmacokinetics, biodistribution, and biomarker tracking, ensuring the stability of FD-1080 in biological samples throughout the collection, processing, and storage phases is critical for data integrity and accuracy.

This document provides a comprehensive guide to understanding and evaluating the long-term stability of FD-1080 in biological matrices. It includes a summary of the known stability characteristics of the heptamethine cyanine (B1664457) dye class to which FD-1080 belongs, a detailed protocol for conducting long-term stability studies, and visual workflows to aid in experimental design.

Understanding the Stability of Heptamethine Cyanine Dyes

FD-1080 is a heptamethine cyanine dye. While these dyes are prized for their NIR optical properties, they can be susceptible to chemical instability. The polymethine chain, responsible for the dye's fluorescence, can be prone to oxidation and reactions with nucleophiles. For instance, some cyanine dyes are known to react with thiols, which are abundant in biological systems.

Structural modifications, such as the introduction of sulphonic and cyclohexene (B86901) groups in FD-1080, are designed to enhance water solubility and stability.[1] Additionally, the formation of complexes with serum proteins, such as fetal bovine serum (FBS), has been shown to increase the quantum yield and stability of FD-1080 for in vivo imaging applications.[1][2] However, for long-term storage of samples for subsequent bioanalysis, a systematic evaluation of FD-1080's stability is essential.

Quantitative Data on Long-Term Stability

As of the writing of this document, specific quantitative data on the long-term storage stability of FD-1080 in various biological matrices is not extensively published. Therefore, it is imperative for researchers to perform their own validation studies. The following table is provided as a template for documenting the results of such studies.

Table 1: Long-Term Stability of FD-1080 in Human Plasma (Example Template)

Storage TemperatureDurationAnalyte Concentration (Nominal)Mean Recovery (%)Standard Deviation% Change from Baseline
Room Temperature (~22°C)0 hours1 µg/mL100.02.50.0
4 hours1 µg/mL
24 hours1 µg/mL
4°C24 hours1 µg/mL
72 hours1 µg/mL
7 days1 µg/mL
-20°C1 month1 µg/mL
3 months1 µg/mL
6 months1 µg/mL
-80°C3 months1 µg/mL
6 months1 µg/mL
12 months1 µg/mL

Freeze-Thaw Stability

Number of Freeze-Thaw CyclesAnalyte Concentration (Nominal)Mean Recovery (%)Standard Deviation% Change from Baseline
11 µg/mL
31 µg/mL
51 µg/mL

Experimental Protocol for Long-Term Stability Assessment

This protocol provides a framework for evaluating the long-term stability of FD-1080 in a biological matrix of interest (e.g., plasma, serum, tissue homogenate).

1. Materials and Reagents

  • FD-1080 reference standard

  • Control biological matrix (e.g., drug-free human plasma)

  • Anticoagulant (if using plasma, e.g., K2EDTA)

  • Organic solvent for stock and working solutions (e.g., DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrumentation (e.g., LC-MS/MS, HPLC with fluorescence detection, or a validated fluorescence plate reader)

  • Calibrated pipettes and laboratory consumables

  • Storage vials (e.g., polypropylene (B1209903) cryovials)

  • Freezers maintained at -20°C and -80°C, and a refrigerator at 4°C

2. Preparation of Stock and Working Solutions

  • Stock Solution: Prepare a stock solution of FD-1080 (e.g., 1 mg/mL) in an appropriate organic solvent like anhydrous DMSO. Aliquot and store at -20°C or -80°C in the dark.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to be used for spiking the biological matrix.

3. Sample Preparation for Stability Study

  • Spiking: Obtain a pool of the control biological matrix. Spike the matrix with a known concentration of FD-1080. It is recommended to test at least two concentration levels (low and high QC levels).

  • Aliquoting: After thorough mixing, aliquot the spiked matrix into multiple storage vials for each storage condition and time point to be tested.

4. Storage Conditions and Time Points

  • Baseline (T=0): Analyze a set of freshly spiked samples immediately to establish the baseline concentration.

  • Long-Term Storage: Store aliquots at various temperatures, for example:

    • Room temperature (~22°C): 4, 8, 24 hours

    • Refrigerated (4°C): 24, 72 hours, 7 days

    • Frozen (-20°C): 1, 3, 6 months

    • Deep-frozen (-80°C): 3, 6, 12 months

  • Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw completely at room temperature. It is common to test 3 to 5 cycles.

5. Sample Analysis

  • At each designated time point, retrieve the samples for the specific condition.

  • Thaw the samples (if frozen) under controlled conditions (e.g., on an ice bath or at room temperature).

  • Process the samples using a validated bioanalytical method. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by analysis using a suitable detection technique.

  • Analyze the stability samples against a freshly prepared calibration curve.

6. Data Analysis and Interpretation

  • Calculate the mean concentration and standard deviation for each condition and time point.

  • Determine the percent recovery by comparing the mean concentration of the stored samples to the mean concentration of the baseline samples:

    • % Recovery = (Mean concentration of stored sample / Mean concentration of baseline sample) x 100

  • FD-1080 is considered stable under the tested conditions if the mean concentration is within ±15% of the baseline concentration.

Visualizing Workflows and Pathways

experimental_workflow Experimental Workflow for Long-Term Stability Assessment of FD-1080 cluster_prep Preparation cluster_storage Storage and Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare FD-1080 Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working spike_matrix Spike Biological Matrix (e.g., Plasma) prep_working->spike_matrix aliquot Aliquot Samples spike_matrix->aliquot baseline T=0 (Baseline) Analysis aliquot->baseline lt_storage Long-Term Storage (-20°C, -80°C) aliquot->lt_storage st_storage Short-Term Storage (RT, 4°C) aliquot->st_storage ft_cycles Freeze-Thaw Cycles aliquot->ft_cycles sample_proc Sample Processing (e.g., Protein Precipitation) baseline->sample_proc lt_storage->sample_proc st_storage->sample_proc ft_cycles->sample_proc instrument_analysis Instrumental Analysis (e.g., LC-MS/MS) sample_proc->instrument_analysis data_analysis Data Analysis (% Recovery vs. Baseline) instrument_analysis->data_analysis conclusion Determine Stability (Acceptance Criteria: ±15%) data_analysis->conclusion signaling_pathway Potential Degradation Pathways for Heptamethine Cyanine Dyes cluster_degradation Degradation Products cluster_factors Contributing Factors FD1080 FD-1080 (Heptamethine Cyanine Core) oxidized Oxidized Products (e.g., epoxides, carbonyls) FD1080->oxidized Oxidation adducts Nucleophilic Adducts (e.g., Thiol Adducts) FD1080->adducts Nucleophilic Attack photodegradation Photodegradation Products (Cleavage of polymethine chain) FD1080->photodegradation Photolysis oxygen Reactive Oxygen Species (ROS) oxygen->oxidized nucleophiles Biological Nucleophiles (e.g., Glutathione) nucleophiles->adducts light Light Exposure light->photodegradation ph pH Extremes ph->FD1080 can influence rate enzymes Enzymatic Activity enzymes->FD1080 can influence rate

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor signal with FD-1080 imaging

Technical Support Center: FD-1080 Imaging Welcome to the technical support center for FD-1080, a novel fluorophore with excitation and emission in the near-infrared II (NIR-II) region for deep-tissue, high-resolution in...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FD-1080 Imaging

Welcome to the technical support center for FD-1080, a novel fluorophore with excitation and emission in the near-infrared II (NIR-II) region for deep-tissue, high-resolution in vivo imaging.[1][2] This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experimental results.

Troubleshooting Guide: Poor or No Signal

Encountering a weak or absent signal during your imaging experiments can be frustrating. This section provides a systematic approach to identify and resolve the most common causes of poor signal with the FD-1080 probe.

Q1: I am seeing a very weak or no signal from my FD-1080 probe. What are the first steps I should take?

If you are experiencing poor signal, it is recommended to follow a logical troubleshooting workflow. Start by verifying the fundamental components of your experiment: the FD-1080 probe itself, your imaging instrument settings, and the preparation of your sample. The following diagram outlines the recommended initial steps to diagnose the issue.

G cluster_start cluster_end start Start: Poor or No Signal check_probe 1. Verify Probe Integrity - Correct Storage? - Freshly Prepared? - Aggregation? start->check_probe check_instrument 2. Check Instrument Settings - Correct Excitation/Emission Filters? - Laser On & Power Correct? - Detector Settings Optimal? check_probe->check_instrument solution_probe Solution: - Use fresh aliquot - Prepare new solution - Consider serum complexation check_probe->solution_probe Issue Found check_sample 3. Assess Sample Preparation - Correct Staining Protocol? - Sufficient Probe Concentration? - Tissue Autofluorescence? check_instrument->check_sample solution_instrument Solution: - Adjust filters & settings - Increase exposure/gain - Consult instrument manual check_instrument->solution_instrument Issue Found solution_sample Solution: - Optimize staining time/conc. - Use positive control - Use spectral unmixing check_sample->solution_sample Issue Found end_node Signal Improved solution_probe->end_node solution_instrument->end_node solution_sample->end_node

Initial troubleshooting workflow for poor FD-1080 signal.
Q2: How can I optimize my imaging instrument settings for FD-1080?

Incorrect instrument settings are a frequent cause of poor signal. FD-1080 is a NIR-II dye with an excitation peak around 1064 nm and an emission peak at 1080 nm.[1] Ensure your system is configured to operate efficiently in this range.

Key Instrument Parameters:

  • Excitation Source: A 1064 nm laser is recommended for optimal excitation.[2][3] Using lasers from the NIR-I window (e.g., 808 nm) will result in significantly lower signal-to-background ratios.[3]

  • Emission Filters: Use a long-pass filter appropriate for the NIR-II window (e.g., 1000 nm or 1100 nm long-pass) to isolate the FD-1080 emission from the excitation source and tissue autofluorescence.

  • Detector: A specialized InGaAs (Indium Gallium Arsenide) camera is required for detecting light in the 1000-1700 nm range.[4] Standard silicon-based CCD or CMOS cameras are not sensitive in this region. For faint signals, cryogenic cooling of the detector can reduce thermal noise.[4]

Recommended Starting Parameters for In Vivo Imaging:

ParameterRecommended SettingRationale
Excitation Wavelength 1064 nmMatches the peak absorbance of FD-1080 for maximum signal generation.[1][2]
Laser Power 50-100 mW/cm²Provides sufficient excitation while minimizing risk of phototoxicity and photobleaching.
Emission Filter 1000 nm Long-PassRemoves scattered excitation light and minimizes background from NIR-I autofluorescence.
Exposure Time 50-200 msBalances signal collection with temporal resolution. Longer times may be needed for weak signals.
Detector Gain Medium to HighAmplifies the signal, but be aware that high gain can also increase noise.
Q3: What are the proper handling and storage procedures for FD-1080?

The chemical stability of the fluorophore is critical for achieving a strong signal. Improper handling or storage can lead to degradation or aggregation, reducing its quantum yield.

  • Storage: FD-1080 should be stored at -20°C or -80°C in the dark, protected from light and moisture.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

  • Solubility: FD-1080 is a cyanine-based dye with good water solubility.[3] For stock solutions, DMSO is commonly used.[2] When preparing working solutions in aqueous buffers, ensure the dye is fully dissolved to prevent aggregation, which can quench fluorescence.

  • Photostability: While FD-1080 exhibits superior photostability compared to some NIR-I dyes like ICG, it is still susceptible to photobleaching under continuous, high-intensity laser irradiation.[1][3] Minimize light exposure to the sample when not actively acquiring images.

Q4: Could my sample preparation be the cause of the poor signal?

Yes, both in vitro and in vivo sample preparation can significantly impact the final signal intensity.

  • In Vivo Considerations: The quantum yield of FD-1080 can be significantly enhanced (from ~0.31% to ~5.94%) when it complexes with fetal bovine serum (FBS) or endogenous albumin.[1][3] Pre-incubating FD-1080 with serum before injection can improve its brightness and circulation time.[3]

  • Probe Concentration: The concentration of FD-1080 must be optimized. Too low a concentration will result in a weak signal, while excessively high concentrations can lead to aggregation-caused quenching.

  • Tissue Depth: While NIR-II imaging offers superior tissue penetration compared to visible or NIR-I imaging, signal will still be attenuated with increasing depth.[3][4] For very deep tissues, you may need to increase laser power or exposure time.

Experimental Protocol Example

Protocol: Preparation and IV Injection of FD-1080-FBS Complex for Vasculature Imaging

This protocol describes the preparation of an enhanced brightness FD-1080-FBS complex for high-resolution in vivo imaging of blood vessels.

  • Reconstitute FD-1080: Prepare a 10 mM stock solution of FD-1080 in anhydrous DMSO.[2]

  • Prepare FD-1080-FBS Complex:

    • Dilute the FD-1080 stock solution in sterile PBS to the desired final concentration (e.g., 1 mg/mL).

    • Add fetal bovine serum (FBS) to the diluted FD-1080 solution at a 1:1 v/v ratio.

    • Incubate the mixture at room temperature for 30 minutes, protected from light, to allow for complex formation.

  • Animal Preparation: Anesthetize the mouse according to your institution's approved animal care protocols. Ensure the imaging area (e.g., hindlimb, abdomen, or cranial window) is free of fur and positioned correctly in the imaging system.

  • Injection and Imaging:

    • Administer the FD-1080-FBS complex via intravenous (i.v.) tail-vein injection. A typical dose is 100-200 µL.

    • Immediately begin image acquisition using the optimized instrument settings (e.g., 1064 nm excitation, 1000 nm LP filter).

    • Dynamic imaging can be performed to observe the circulation of the probe through the vasculature.[1]

Frequently Asked Questions (FAQs)

Q: How do I differentiate between low signal and high background? A: A key metric is the signal-to-background ratio (SBR). A low signal can still be useful if the background is even lower. The primary advantage of NIR-II imaging is the significant reduction in tissue autofluorescence, which naturally lowers the background compared to NIR-I imaging.[4][5] To assess your background, acquire an image of a control animal that has not been injected with FD-1080. If the background is high, check for light leaks in your imaging chamber or inadequate filtering of the excitation laser.

G niri High Autofluorescence Background Signal SBR_Calc Signal-to-Background Ratio (SBR) = Signal Intensity / Background Intensity FD-1080 in the NIR-II window provides a higher SBR. nirii Low Autofluorescence Background Signal

Comparison of SBR in NIR-I vs. NIR-II imaging.

Q: What is the quantum yield of FD-1080 and how can it be improved? A: The quantum yield of FD-1080 in ethanol (B145695) is reported to be 0.31%.[1][3] This can be dramatically increased to 5.94% by forming a complex with fetal bovine serum (FBS).[1][3] This enhancement is a key strategy for achieving brighter in vivo signals.

Q: Is FD-1080 suitable for imaging deep tissues like the brain? A: Yes. The 1064 nm excitation used for FD-1080 provides high tissue penetration depth and superior imaging resolution compared to NIR-I excitation.[1][2] It has been successfully used for high-resolution imaging of brain vessels through the intact skull in mouse models.[1][3]

Q: Can I use a standard fluorescence microscope to image FD-1080? A: No. Standard fluorescence microscopes are typically equipped with silicon-based cameras that are not sensitive beyond ~1000 nm. Specialized imaging systems with InGaAs detectors are necessary for NIR-II fluorescence imaging.[4]

References

Optimization

Optimizing FD-1080 Staining Protocols: A Technical Support Center

Welcome to the technical support center for FD-1080 staining protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked q...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FD-1080 staining protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your experiments with the novel near-infrared (NIR-II) fluorophore, FD-1080.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for staining cells with FD-1080?

A1: For initial experiments, a working concentration of 2-10 µM FD-1080 in a suitable buffer like phosphate-buffered saline (PBS) is recommended. The incubation time can range from 10 to 30 minutes at room temperature.[1] These parameters should be further optimized for your specific cell type and experimental setup.

Q2: How should I prepare the FD-1080 working solution?

A2: It is recommended to first prepare a stock solution of FD-1080 in dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C or -80°C in the dark and protected from moisture. To prepare the working solution, dilute the DMSO stock in a warm aqueous buffer such as PBS.[1] To prevent issues with aggregates, it is good practice to filter the working solution through a 0.2 µm filter before use.[1]

Q3: Can I use FD-1080 for staining fixed cells?

A3: While FD-1080 is often used for live-cell imaging, its compatibility with fixed cells depends on the fixation and permeabilization methods used. Aldehyde-based fixatives like formaldehyde (B43269) may be compatible, but it is crucial to test their effect on the fluorescence signal. Organic solvents like methanol, which can act as both a fixative and a permeabilizing agent, might alter cellular membranes and could potentially affect the staining pattern of lipophilic dyes like FD-1080. It is recommended to perform a comparative analysis of different fixation and permeabilization methods to determine the optimal conditions for your specific antibody and experimental needs.

Q4: Is FD-1080 cytotoxic to cells?

A4: The cytotoxicity of fluorescent dyes is concentration-dependent. While some analogues of FD-1080 have shown no apparent cytotoxicity at concentrations up to 200 µM when complexed with BSA, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.[2] Signs of phototoxicity, which is cell damage induced by light excitation of the fluorophore, include cell detachment, blebbing of the plasma membrane, and enlarged mitochondria.[3] To minimize phototoxicity, it is advisable to use the lowest possible excitation light intensity and exposure time required to obtain a satisfactory signal.[4][5][6]

Q5: What is the photostability of FD-1080?

A5: FD-1080 exhibits good photostability under continuous laser irradiation.[7][8] However, like all fluorophores, it will eventually photobleach. To minimize photobleaching, it is recommended to use an antifade mounting medium for fixed-cell imaging and to limit the exposure of the sample to high-intensity light. For live-cell imaging, reducing the excitation light intensity and the frequency of image acquisition can help preserve the fluorescent signal.

Troubleshooting Guide

This guide addresses common issues encountered during FD-1080 staining in a question-and-answer format.

Problem Possible Cause Solution
Weak or No Signal Suboptimal Dye Concentration: The concentration of FD-1080 may be too low for adequate staining.Optimize Concentration: Perform a titration experiment to determine the optimal dye concentration for your cell type and application. Start with the recommended range of 2-10 µM and test both higher and lower concentrations.[1]
Insufficient Incubation Time: The dye may not have had enough time to incorporate into the cellular structures.Increase Incubation Time: Extend the incubation period, for example, to 30-60 minutes, and assess the signal intensity.
Low Quantum Yield in Aqueous Buffer: FD-1080 has a low quantum yield in aqueous solutions, which can result in a weak signal.[1][9]Add Serum to the Staining Buffer: The quantum yield of FD-1080 is significantly increased in the presence of fetal bovine serum (FBS).[1][9] Consider adding a low percentage of FBS to your staining buffer.
Incompatible Imaging Settings: The microscope settings may not be optimized for detecting NIR-II fluorescence.Adjust Microscope Settings: Ensure you are using the correct excitation laser (e.g., 1064 nm) and emission filters (e.g., a long-pass filter appropriate for >1080 nm). Optimize the detector gain and exposure time to enhance signal detection.
High Background Excess Dye Concentration: Using too high a concentration of FD-1080 can lead to non-specific binding and high background fluorescence.Titrate Dye Concentration: Reduce the concentration of FD-1080 in your staining solution.
Inadequate Washing: Insufficient washing after staining can leave unbound dye in the background.Optimize Washing Steps: Increase the number and/or duration of washes with PBS after the staining step to effectively remove unbound dye.
Dye Aggregation: FD-1080, like other cyanine (B1664457) dyes, can form aggregates in aqueous solutions, which can appear as bright, non-specific puncta in the background.[10][11]Prepare Fresh Working Solution: Always prepare the FD-1080 working solution fresh before each experiment. Filter the Working Solution: Pass the working solution through a 0.2 µm syringe filter to remove any pre-formed aggregates.[1] Consider Anti-Aggregation Agents: For some cyanine dyes, the addition of certain reagents can help prevent aggregation. This may need to be empirically tested for FD-1080.
Patchy or Uneven Staining Dye Aggregates on Cells: Aggregates of FD-1080 can bind to the cell surface, leading to a patchy appearance.Improve Dye Solubility: Ensure the DMSO stock is fully dissolved before diluting it into the aqueous buffer. Gentle warming of the aqueous buffer may aid in solubility. Optimize Staining Conditions: Try staining at a lower temperature (e.g., 4°C) to slow down the aggregation process.
Uneven Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability and non-specific dye uptake.Ensure Healthy Cell Culture: Use cells from a healthy, sub-confluent culture for your experiments. Use a Viability Marker: Co-stain with a viability dye to distinguish between live and dead cells and exclude the latter from your analysis.

Experimental Protocols

Protocol 1: Live-Cell Staining with FD-1080 for Fluorescence Microscopy

This protocol provides a general guideline for staining live cells with FD-1080.

Materials:

  • FD-1080 stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Cultured cells on coverslips or in imaging dishes

  • Fetal Bovine Serum (FBS, optional)

Methodology:

  • Prepare FD-1080 Working Solution:

    • Warm the FD-1080 DMSO stock solution to room temperature.

    • Dilute the stock solution in warm PBS to a final concentration of 2-10 µM. For example, add 2-10 µL of a 1 mM stock solution to 1 mL of PBS.

    • (Optional) Add FBS to the working solution to a final concentration of 1-5%.

    • Vortex the solution briefly and filter it through a 0.2 µm syringe filter.

  • Cell Staining:

    • Wash the cells twice with warm PBS to remove the culture medium.

    • Add the FD-1080 working solution to the cells, ensuring the entire surface is covered.

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with warm PBS to remove unbound dye.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with a NIR-II laser (e.g., 1064 nm) and an appropriate emission filter.

Protocol 2: Staining Suspension Cells with FD-1080 for Flow Cytometry

This protocol is adapted for staining suspension cells for analysis by flow cytometry.

Materials:

  • FD-1080 stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Suspension cell culture

  • Flow cytometry tubes

Methodology:

  • Cell Preparation:

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS at a suitable concentration for flow cytometry (e.g., 1 x 10^6 cells/mL).

  • Prepare FD-1080 Working Solution:

    • Prepare the working solution as described in Protocol 1.

  • Staining:

    • Add the FD-1080 working solution to the cell suspension.

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Washing:

    • Centrifuge the stained cells to pellet them.

    • Wash the cell pellet twice with PBS.

  • Analysis:

    • Resuspend the cells in PBS.

    • Analyze the cells on a flow cytometer equipped with a NIR laser and appropriate detectors.

Visualizations

Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_image Analysis A Prepare FD-1080 Working Solution (2-10 µM) B Wash Cells with PBS A->B Dilute & Filter C Incubate with FD-1080 (10-30 min, RT) B->C Remove Media D Wash Cells with PBS (3 times) C->D Remove Stain E Image (Microscopy) or Analyze (Flow Cytometry) D->E Remove Unbound Dye

Caption: General experimental workflow for FD-1080 cell staining.

Troubleshooting_Logic Start Staining Issue? WeakSignal Weak/No Signal Start->WeakSignal Yes HighBg High Background Start->HighBg Yes Patchy Patchy Staining Start->Patchy Yes Sol_Weak1 Increase Concentration/ Incubation Time WeakSignal->Sol_Weak1 Sol_Weak2 Add FBS to Buffer WeakSignal->Sol_Weak2 Sol_Bg1 Decrease Concentration HighBg->Sol_Bg1 Sol_Bg2 Increase Washes HighBg->Sol_Bg2 Sol_Bg3 Filter Working Solution HighBg->Sol_Bg3 Sol_Patchy1 Prepare Fresh Solution/ Optimize Temperature Patchy->Sol_Patchy1 Sol_Patchy2 Ensure Cell Health Patchy->Sol_Patchy2

Caption: A logical flowchart for troubleshooting common FD-1080 staining issues.

References

Troubleshooting

Common experimental issues with FD-1080

Welcome to the technical support center for the NIR-II fluorophore, FD-1080. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NIR-II fluorophore, FD-1080. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing clear guidance on the effective use of this dye.

Frequently Asked Questions (FAQs)

Q1: What is FD-1080 and what are its primary applications?

A1: FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye that functions as a fluorophore with both excitation and emission spectra in the second near-infrared (NIR-II) window.[1] Its primary application is for in vivo imaging, where the longer wavelengths of light allow for deeper tissue penetration and higher resolution compared to traditional NIR-I imaging (650 nm to 980 nm).[2][3][4] It is particularly useful for high-resolution imaging of vasculature, including in the hindlimb and brain.[2][3]

Q2: What are the excitation and emission wavelengths for FD-1080?

A2: FD-1080 has a maximum excitation wavelength at approximately 1064 nm and a maximum emission wavelength at around 1080 nm.[3]

Q3: What is the quantum yield of FD-1080 and can it be improved?

A3: The quantum yield of FD-1080 in ethanol (B145695) is relatively low at 0.31%.[4] However, its quantum yield can be significantly increased to as high as 5.94% when it complexes with fetal bovine serum (FBS).[2][4] This enhancement is a critical consideration for achieving a bright signal in biological imaging experiments.

Q4: Is FD-1080 soluble in aqueous solutions?

A4: FD-1080 is designed for enhanced water solubility through the inclusion of sulphonic and cyclohexene (B86901) groups in its structure.[1] However, its behavior in aqueous solutions is complex, as it can form different types of aggregates.[5]

Q5: What are H-aggregates and J-aggregates of FD-1080?

A5: In aqueous solutions at room temperature, FD-1080 can exist in a mixed state, predominantly as H-aggregates, which have a blue-shifted absorption peak around 780 nm.[5] Upon heating, these can transform into J-aggregates, which exhibit a significant red-shift in both absorption and emission to around 1360 nm and 1370 nm, respectively.[5] The type of aggregation can be influenced by factors such as temperature and the presence of certain lipids.[5][6]

Q6: How photostable is FD-1080?

A6: FD-1080 demonstrates superior photostability compared to the commonly used NIR-I dye, indocyanine green (ICG), under continuous laser irradiation.[3][4]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments with FD-1080.

Problem 1: Low or No Fluorescence Signal

Possible Causes and Solutions:

Cause Troubleshooting Steps
Low Quantum Yield The intrinsic quantum yield of FD-1080 is low in the absence of serum proteins.[4] Solution: Ensure the presence of Fetal Bovine Serum (FBS) or other serum proteins in your imaging medium to enhance the quantum yield.[2][4]
Incorrect Filter Sets Your microscope's filter sets may not be optimized for the NIR-II range. Solution: Verify that your excitation filter allows for light at ~1064 nm and your emission filter captures light around ~1080 nm.
Detector Inefficiency Standard silicon-based detectors have reduced sensitivity in the NIR-II range. Solution: Use an Indium Gallium Arsenide (InGaAs)-based camera or detector for optimal signal acquisition in the NIR-II window.[7]
Dye Aggregation In aqueous solutions, FD-1080 can form H-aggregates which have a different spectral profile.[5] Solution: Prepare fresh dilutions of FD-1080 for each experiment. Consider the solvent used for dilution, as methanol (B129727) can maintain the monomeric form.[5]
Low Dye Concentration The concentration of FD-1080 may be insufficient for detection. Solution: Perform a concentration titration to determine the optimal dye concentration for your specific application.
Photobleaching Although more stable than ICG, intense or prolonged laser exposure can still lead to photobleaching.[3][4] Solution: Minimize exposure time and use the lowest laser power necessary to obtain a signal.[8][9]
Problem 2: High Background or Non-Specific Staining

Possible Causes and Solutions:

Cause Troubleshooting Steps
Hydrophobic Interactions The dye may non-specifically bind to hydrophobic surfaces or cellular components. Solution: Increase the number of wash steps after staining. Include a blocking step with an appropriate agent like bovine serum albumin (BSA) to reduce non-specific binding.
Dye Aggregates Aggregates of FD-1080 may bind non-specifically. Solution: Prepare fresh solutions and consider filtration of the staining solution before use.
Autofluorescence While significantly reduced in the NIR-II window, some endogenous molecules may still contribute to background signal.[10] Solution: Always include an unstained control sample to assess the level of autofluorescence.
Problem 3: Inconsistent or Unstable Signal

Possible Causes and Solutions:

Cause Troubleshooting Steps
Dye Aggregation State The fluorescence properties of FD-1080 are highly dependent on its aggregation state (monomer, H-aggregate, J-aggregate).[5] Solution: Carefully control the preparation of your FD-1080 solutions. Be mindful of temperature and the composition of your buffers, as these can influence aggregation.[5]
Interaction with Environment The quantum yield of FD-1080 is sensitive to its environment, particularly the presence of proteins.[1] Solution: Maintain consistent concentrations of serum proteins in your experimental and control samples for comparable results.

Experimental Protocols

Protocol 1: Preparation of FD-1080 for In Vivo Imaging

This protocol describes the preparation of an FD-1080-FBS complex for intravenous injection, which enhances the quantum yield for brighter in vivo imaging.[4]

Materials:

  • FD-1080 powder

  • Ethanol or DMSO (for stock solution)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a stock solution of FD-1080: Dissolve FD-1080 powder in a minimal amount of ethanol or DMSO to create a concentrated stock solution.

  • Form the FD-1080-FBS complex:

    • Dilute the FD-1080 stock solution in PBS to the desired final concentration.

    • Add FBS to the diluted FD-1080 solution. The final concentration of FBS should be optimized for your experiment, but a 1:1 volume ratio with the dye solution can be a starting point.

    • Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for complex formation.

  • Administration: The FD-1080-FBS complex is now ready for intravenous injection.

Protocol 2: Preparation of NIR-Triggered Liposomes with FD-1080

This protocol outlines the steps for incorporating FD-1080 into liposomes.[3]

Materials:

  • FD-1080

  • Phosphatidylcholine

  • Cholesterol

  • Chloroform/methanol solution (5:1 v/v)

  • PBS (pH 6.5)

Procedure:

  • Lipid Film Formation:

    • Dissolve FD-1080 (e.g., 0.1 mg), phosphatidylcholine (e.g., 20 mg), and cholesterol (e.g., 5 mg) in a chloroform/methanol solution.

    • Incubate overnight at room temperature.

    • Remove the organic solvent using a rotary evaporator at 37°C to form a thin lipid film.

    • Further dry the film under a stream of nitrogen gas for 5 minutes.

  • Hydration and Liposome Formation:

    • Add PBS (pH 6.5) to the lipid film.

    • Disperse the film by shaking and sonication until the film is fully dissolved and the solution is a stable, transparent liquid.

  • Characterization: The resulting liposomes can be characterized by methods such as electron microscopy.

Visualizations

Experimental_Workflow_FD1080 cluster_prep Solution Preparation cluster_application Experimental Application cluster_imaging Imaging & Analysis stock FD-1080 Stock (DMSO/Ethanol) working Working Solution stock->working buffer Aqueous Buffer (e.g., PBS) buffer->working serum Serum (e.g., FBS) serum->working enhances quantum yield invitro In Vitro Staining working->invitro invivo In Vivo Injection working->invivo microscopy NIR-II Microscopy (InGaAs Detector) invitro->microscopy invivo->microscopy analysis Data Analysis microscopy->analysis

Caption: General experimental workflow for using FD-1080.

Troubleshooting_Low_Signal cluster_causes Potential Causes cluster_solutions Solutions start Low/No FD-1080 Signal cause1 Low Quantum Yield start->cause1 cause2 Incorrect Filters/ Detector start->cause2 cause3 Dye Aggregation start->cause3 cause4 Photobleaching start->cause4 sol1 Add Serum (FBS) cause1->sol1 sol2 Use NIR-II Optimized Hardware cause2->sol2 sol3 Prepare Fresh/ Filtered Solutions cause3->sol3 sol4 Minimize Light Exposure cause4->sol4

Caption: Troubleshooting logic for low fluorescence signal with FD-1080.

FD1080_Aggregation Monomer FD-1080 Monomer (in Methanol) Abs: ~1012 nm H_Aggregate H-Aggregate (in Aqueous Solution, RT) Abs: ~780 nm Monomer->H_Aggregate Dispersion in Aqueous Solution J_Aggregate J-Aggregate (in Aqueous Solution, Heated) Abs: ~1360 nm H_Aggregate->J_Aggregate Heating (e.g., 60°C) J_Aggregate->H_Aggregate Cooling

Caption: Aggregation states of FD-1080 in different solvent conditions.

References

Optimization

Improving the signal-to-noise ratio of FD-1080

This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize the performance of the FD-1080 Apoptosis Assay Kit and improve its signal-to-noise ratio in your experiments. Freq...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize the performance of the FD-1080 Apoptosis Assay Kit and improve its signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a low signal-to-noise ratio with FD-1080?

A low signal-to-noise ratio is typically caused by one of two issues: high background fluorescence in negative control cells or a weak specific signal in apoptotic cells. The most common culprits are suboptimal probe concentration and incorrect incubation times. It is critical to perform proper titration experiments for your specific cell type and experimental conditions.

Q2: How can I reduce background fluorescence?

High background can stem from several factors. Ensure you are using the recommended concentration of FD-1080, as excess probe can lead to non-specific binding. Additionally, incomplete removal of unbound probe during wash steps can contribute to background. We recommend performing at least two washes with the provided Assay Buffer. Finally, assess the autofluorescence of your cell type and culture medium, as this can be a significant source of background noise.

Q3: What are the critical steps for maximizing the specific signal from apoptotic cells?

To maximize the specific signal, ensure that apoptosis has been successfully induced and that the cells are assayed at the optimal time point post-induction when caspase-3 activity is at its peak. Using a fresh, correctly diluted solution of FD-1080 is crucial, as the probe's activity can diminish over time. Finally, verify that you are using the correct excitation and emission filters for detection.

Q4: Can FD-1080 be used in combination with other fluorescent markers?

Yes, FD-1080 is compatible with other fluorescent markers, such as nuclear counterstains (e.g., Hoechst 33342) or antibody-conjugated fluorophores. However, it is essential to check for spectral overlap between FD-1080 (see Table 1) and the other dyes to avoid bleed-through. Perform single-stain controls for each fluorophore to set up proper compensation or sequential imaging protocols.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: High Background Signal

Q: My negative control cells (non-apoptotic) are showing significant fluorescence. What are the possible causes and solutions?

A: This is a common issue that can obscure the specific signal. The workflow below will guide you through the diagnostic process.

high_background_workflow Troubleshooting Workflow: High Background Signal start High Background Observed in Negative Controls check_conc Is FD-1080 concentration within the recommended range (see Table 1)? start->check_conc reduce_conc SOLUTION: Reduce FD-1080 concentration. Perform titration experiment. check_conc->reduce_conc No (Too High) check_wash Were wash steps performed correctly (2x with Assay Buffer)? check_conc->check_wash Yes end_node Problem Resolved reduce_conc->end_node improve_wash SOLUTION: Increase number or stringency of washes. check_wash->improve_wash No check_incubation Was incubation time optimized? Too long? check_wash->check_incubation Yes improve_wash->end_node reduce_time SOLUTION: Reduce incubation time. Perform time-course experiment. check_incubation->reduce_time No (Too Long) check_autofluor Examine unstained cells. Is autofluorescence high? check_incubation->check_autofluor Yes reduce_time->end_node autofluor_solution SOLUTION: Use media without phenol (B47542) red. Use spectral unmixing or background subtraction. check_autofluor->autofluor_solution Yes check_autofluor->end_node No autofluor_solution->end_node

A step-by-step workflow for diagnosing and resolving high background fluorescence.
Problem 2: Low or No Specific Signal

Q: My positive control cells (apoptosis-induced) show very weak or no fluorescence. How can I troubleshoot this?

A: A weak signal can be due to issues with the cells, the reagent, or the detection method. The diagram below illustrates the mechanism of action, which can help diagnose the problem.

mechanism_of_action FD-1080 Mechanism of Action cluster_cell Apoptotic Cell probe_in FD-1080 (Non-Fluorescent) cleavage probe_in->cleavage caspase Active Caspase-3 caspase->cleavage product Fluorescent Product cleavage->product nucleus Nucleus product->nucleus Binds DNA signal Bright Nuclear Signal nucleus->signal probe_out FD-1080 (Added to media) probe_out->probe_in Enters Cell

FD-1080 enters apoptotic cells and is cleaved by active caspase-3 to produce a fluorescent signal.

Troubleshooting Steps:

  • Verify Apoptosis Induction: Confirm that your positive control cells have successfully undergone apoptosis. Use an orthogonal method, such as checking for PARP cleavage by Western blot or observing cell morphology (e.g., membrane blebbing).

  • Check Reagent Integrity: Ensure the FD-1080 reagent has been stored correctly at -20°C and protected from light. Prepare fresh dilutions before each experiment.

  • Optimize Probe Concentration: While high concentrations cause background, a concentration that is too low will result in a weak signal. If you have already optimized to reduce background, you may need to find a new balance.

  • Confirm Instrument Settings: Verify that you are using the correct filter set for FD-1080 (see Table 1). Ensure the exposure time or detector gain on your microscope or flow cytometer is set appropriately.

  • Review Incubation Time: The peak of caspase-3 activity varies between cell types and induction methods. Perform a time-course experiment (e.g., 30, 60, 90, and 120 minutes) to find the optimal incubation window for your model.

Data & Protocols

Quantitative Data Summary
ParameterRecommended RangeNotes
FD-1080 Working Concentration 2-10 µMStart with 5 µM and titrate for your specific cell type.
Incubation Time 45-90 minutesOptimal time may vary. Protect from light during incubation.
Incubation Temperature 37°CUse a CO₂ incubator to maintain cell health.
Excitation Wavelength (Max) 490 nmCompatible with standard 488 nm laser lines.
Emission Wavelength (Max) 520 nmDetect using a standard FITC/GFP filter set.
Table 1. Recommended starting parameters for FD-1080 experiments.
Key Experimental Protocols

Protocol 1: Standard FD-1080 Staining for Fluorescence Microscopy

  • Cell Preparation: Seed cells on a suitable imaging plate (e.g., 96-well glass-bottom plate) and culture overnight.

  • Apoptosis Induction: Treat cells with your apoptosis-inducing agent and incubate for the desired period. Include a negative control (vehicle-treated) and a positive control (e.g., staurosporine).

  • Reagent Preparation: Prepare a 2X working solution of FD-1080 in your cell culture medium. For a final concentration of 5 µM, dilute the stock solution accordingly.

  • Staining: Add an equal volume of the 2X FD-1080 working solution directly to the cells in each well. Mix gently.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Washing: Carefully aspirate the medium. Wash the cells twice with 100 µL of Assay Buffer (1X PBS with 5% FBS).

  • Imaging: Add 100 µL of Assay Buffer to each well. Image immediately using a fluorescence microscope with a standard FITC/GFP filter set.

Protocol 2: Optimizing FD-1080 Concentration (Titration)

  • Preparation: Seed cells in multiple wells of a 96-well plate. Induce apoptosis in half of the wells and leave the other half as negative controls.

  • Dilution Series: Prepare a series of 2X FD-1080 working solutions to achieve final concentrations of 2, 4, 6, 8, and 10 µM.

  • Staining & Imaging: Stain one set of positive and negative control wells with each concentration, following the standard protocol (steps 4-7 above).

  • Analysis: For each concentration, quantify the mean fluorescence intensity (MFI) of both the apoptotic (Signal) and non-apoptotic (Noise) cells. Calculate the signal-to-noise (S/N) ratio (MFI_Signal / MFI_Noise).

  • Selection: Plot the S/N ratio against the FD-1080 concentration. The optimal concentration is the one that provides the highest S/N ratio.

Troubleshooting

FD-1080 Technical Support Center: Photostability and Improvement Strategies

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the photostability of the NIR-II fluorophore, FD-1080. Frequent...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the photostability of the NIR-II fluorophore, FD-1080.

Frequently Asked Questions (FAQs)

Q1: What is FD-1080 and what are its main applications?

FD-1080 is a fluorescent dye with both its excitation and emission spectra in the second near-infrared (NIR-II) window (excitation ~1064 nm, emission ~1080 nm)[1]. This characteristic makes it highly suitable for deep-tissue in vivo imaging, as NIR-II light experiences less scattering and absorption by biological tissues, leading to higher resolution and deeper penetration compared to traditional visible and NIR-I fluorophores[1][2][3].

Q2: How photostable is FD-1080?

FD-1080 is reported to have "superior photostability" when compared to the commonly used NIR-I dye, indocyanine green (ICG)[2]. In a comparative study, FD-1080 demonstrated greater resistance to photobleaching under continuous laser irradiation[4]. However, like all fluorophores, FD-1080 is susceptible to photodegradation under prolonged and intense light exposure.

Q3: What factors can influence the photostability of FD-1080?

The photostability of FD-1080 can be affected by several factors, including:

  • Excitation Light Intensity: Higher laser power will lead to faster photobleaching.

  • Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species (ROS)[5].

  • Solvent Environment: The local chemical environment can impact the dye's stability.

  • Binding State: The photostability of FD-1080 is significantly enhanced when bound to proteins like fetal bovine serum (FBS) or when it forms J-aggregates[1][6].

Q4: How can I improve the photostability of FD-1080 in my experiments?

There are two primary strategies to enhance the photostability of FD-1080:

  • Complexation with Fetal Bovine Serum (FBS): The quantum yield of FD-1080 increases dramatically from 0.31% to 5.94% upon binding to FBS[1][3]. This interaction not only enhances brightness but also improves photostability.

  • Formation of J-Aggregates: FD-1080 can form J-aggregates, which are ordered assemblies of dye molecules. These aggregates exhibit red-shifted absorption and emission peaks and have been shown to possess superior photostability compared to the monomeric dye[6][7].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid signal loss during imaging Photobleaching - Reduce the excitation laser power to the minimum level required for adequate signal. - Decrease the exposure time. - For in vitro experiments, consider using an antifade mounting medium. While specific data on FD-1080 is limited, reagents that scavenge reactive oxygen species may be beneficial[5]. - If possible, perform imaging in a low-oxygen environment.
Low fluorescence signal Low quantum yield of free dye - Complex FD-1080 with Fetal Bovine Serum (FBS) to significantly increase its quantum yield and brightness[1][3]. - Ensure the correct excitation and emission filters are being used for the NIR-II range.
Inconsistent fluorescence intensity Dye aggregation state is not controlled - For reproducible results, ensure that FD-1080 is either fully monomeric or consistently aggregated. - To induce stable and photostable J-aggregates, follow a specific protocol, such as heating H-aggregated FD-1080 in an aqueous solution[7][8].

Quantitative Data

Table 1: Photophysical Properties of FD-1080

PropertyValueNotes
Excitation Maximum (Ex) ~1064 nmIn the NIR-II window.
Emission Maximum (Em) ~1080 nmIn the NIR-II window.
Quantum Yield (Φ) 0.31%In ethanol.
Quantum Yield (Φ) with FBS 5.94%Significantly enhanced upon binding to Fetal Bovine Serum.

Table 2: Comparative Photostability of FD-1080 vs. ICG

Fluorophore Experimental Conditions Observation
FD-1080 Continuous 1064 nm laser exposure (0.33 W/cm²) for ~80 minMore photostable than ICG under similar conditions.
ICG Continuous 808 nm laser exposure (0.33 W/cm²) for ~80 minShows faster photobleaching compared to FD-1080.

Experimental Protocols

Protocol 1: Complexation of FD-1080 with Fetal Bovine Serum (FBS)

This protocol is based on the method described for enhancing the quantum yield and stability of FD-1080 for in vivo imaging[2].

  • Prepare FD-1080 Stock Solution: Dissolve FD-1080 in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 1 mM).

  • Dilution in FBS: Dilute the FD-1080 stock solution in a solution containing fetal bovine serum (FBS). The final concentration of FD-1080 and FBS will depend on the specific application. A common starting point is a 1:1 molar ratio or optimizing the ratio for maximum fluorescence enhancement.

  • Incubation: Incubate the mixture at room temperature for a sufficient time (e.g., 30 minutes) to allow for complex formation.

  • Verification (Optional): Measure the fluorescence spectrum and intensity to confirm the enhancement in quantum yield.

Protocol 2: Formation of FD-1080 J-Aggregates

This protocol describes a one-pot method to form photostable FD-1080 J-aggregates[7][8].

  • Prepare FD-1080 Aqueous Solution: Disperse FD-1080 in an aqueous solution (e.g., deionized water or PBS). At room temperature, FD-1080 will predominantly exist as H-aggregates, with an absorption peak around 780 nm[8].

  • Heating: Heat the FD-1080 aqueous solution to 60°C for approximately 15 minutes[8].

  • Transformation: During heating, the H-aggregates will transform into J-aggregates, which can be observed by a significant red-shift in the absorption peak to around 1360 nm[7][8].

  • Cooling and Storage: Allow the solution to cool to room temperature. The J-aggregates should remain stable in the aqueous solution. Store protected from light.

Visualizations

Caption: General mechanism of cyanine (B1664457) dye photobleaching involving reactive oxygen species.

Improvement_Workflow Workflow to Improve FD-1080 Photostability Start Start with FD-1080 Decision Choose Strategy Start->Decision FBS Complex with FBS Decision->FBS Protein Binding J_agg Form J-Aggregates Decision->J_agg Self-Assembly Protocol_FBS Follow Protocol 1: - Dissolve in DMSO - Dilute in FBS solution - Incubate FBS->Protocol_FBS Protocol_J_agg Follow Protocol 2: - Disperse in aqueous solution - Heat to 60°C for 15 min - Cool to room temperature J_agg->Protocol_J_agg Result_FBS Enhanced Quantum Yield & Photostability Protocol_FBS->Result_FBS Result_J_agg Superior Photostability & Red-shifted Spectra Protocol_J_agg->Result_J_agg

Caption: Decision workflow for enhancing the photostability of FD-1080.

References

Optimization

FD-1080 Technical Support Center: Troubleshooting Aggregation Issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with the NIR-II fluorophore, FD-1080.

Frequently Asked Questions (FAQs)

Q1: What is FD-1080 and why is aggregation a concern?

FD-1080 is a heptamethine cyanine (B1664457) dye used for in vivo imaging in the second near-infrared (NIR-II) window (1000-1700 nm)[1][2][3]. Aggregation is a critical issue because it can significantly alter the photophysical properties of the dye. In aqueous solutions, FD-1080 has a tendency to form H-aggregates, which leads to a blue-shift in its absorption spectrum and fluorescence quenching, rendering it less effective for imaging[1][4].

Q2: What are the different aggregation states of FD-1080?

FD-1080 can exist in three main states in solution:

  • Monomer: The single-molecule form of the dye, typically found in organic solvents like methanol, with an absorption peak around 1012-1046 nm[2][4].

  • H-aggregates: "Head-to-head" stacked arrangements of dye molecules that are predominant in aqueous solutions at room temperature. This state exhibits a blue-shifted absorption peak (around 780 nm) and is associated with fluorescence quenching[1][4].

  • J-aggregates: "Head-to-tail" ordered arrangements that exhibit a significant red-shift in absorption and emission, with peaks around 1360 nm and 1370 nm, respectively[4][5]. J-aggregates are highly fluorescent in the NIR-II window and are desirable for in vivo imaging[4][6].

Q3: What factors cause FD-1080 to aggregate?

Several factors contribute to the aggregation of FD-1080:

  • Solvent: Aqueous solutions strongly promote the formation of H-aggregates due to the hydrophobic nature of the dye's core structure[1][4].

  • Concentration: Higher concentrations of FD-1080 increase the likelihood of intermolecular interactions and aggregation[7][8].

  • Temperature: Temperature plays a crucial role in the type of aggregate formed. While H-aggregates are favored at room temperature in aqueous solutions, heating can induce a transformation to J-aggregates[4].

  • Molecular Structure: The planar and hydrophobic benzo[c,d]indolium and methine chains of FD-1080 promote aggregate formation through van der Waals forces and π–π stacking interactions[4].

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with FD-1080.

Issue 1: Low or no fluorescence signal in an aqueous solution.
  • Possible Cause: Formation of non-fluorescent H-aggregates. In aqueous solutions at room temperature, FD-1080 predominantly exists as H-aggregates, which quenches its fluorescence[1][4].

  • Solutions:

    • Induce J-aggregation by Heating: Heating an aqueous solution of FD-1080 can convert H-aggregates into highly fluorescent J-aggregates. A common method is to heat the solution at 60°C for 15 minutes[4].

    • Co-assembly with Phospholipids (B1166683): Co-assembling FD-1080 with phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) can yield stable J-aggregates[9].

    • Addition of Serum: The quantum yield of FD-1080 can be significantly increased by combining it with fetal bovine serum (FBS) to form FD-1080-FBS complexes[3].

    • Dilute the Sample: Since aggregation is concentration-dependent, diluting the FD-1080 solution can help reduce the formation of H-aggregates[7].

Issue 2: My FD-1080 solution appears cloudy or has visible precipitates.
  • Possible Cause: This is a strong indicator of significant aggregation and potential precipitation of the dye out of solution[10].

  • Solutions:

    • Solvent Modification: For stock solutions, use an organic solvent like DMSO to ensure complete dissolution[11]. For working solutions, if possible, add a small amount of an organic co-solvent to your aqueous buffer to disrupt hydrophobic interactions[7].

    • Sonication: Gently sonicating the solution can help to break up larger aggregates and re-dissolve the dye[10].

    • Filtration: After attempting to redissolve the dye, filter the solution through a 0.2 µm filter to remove any remaining large, insoluble aggregates[11].

Issue 3: Inconsistent or unexpected spectral readings (absorption/emission shifts).
  • Possible Cause: A mixture of different aggregation states (monomers, H-aggregates, and J-aggregates) co-existing in the solution[4]. The ratio of these species can be sensitive to minor variations in experimental conditions.

  • Solutions:

    • Controlled J-aggregate Formation: To obtain consistent spectral properties, it is crucial to control the formation of J-aggregates. The heating method provides a straightforward way to convert H-aggregates to J-aggregates[4][5].

    • Characterize Your Solution: Use UV-Vis spectroscopy to check the absorption profile of your FD-1080 solution before each experiment. This will help you identify the predominant species in your solution based on the absorption maximum.

Data and Protocols

Quantitative Data Summary
ParameterMonomerH-aggregateJ-aggregate (Heat-induced)J-aggregate (DMPC co-assembly)
Solvent MethanolAqueousAqueousAqueous
Absorption Max (nm) ~1012~780~1360~1360
Emission Max (nm) ~1080Quenched~1370~1370
Formation Condition Dissolved in organic solventRoom temperatureHeated at 60°C for 15 minSelf-assembly with DMPC
Quantum Yield 0.31% (can increase to 5.94% with FBS)LowHighHigh

Data compiled from sources[3][4][9].

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Dissolve FD-1080 in DMSO to create a 10 mM stock solution[11].

  • Aliquot the stock solution and store it at -20°C or -80°C in the dark to prevent degradation[11].

Protocol 2: Preparation of J-aggregates by Heating

  • Dilute the FD-1080 stock solution in an aqueous buffer (e.g., PBS) to the desired final concentration (e.g., 1 mM)[4][11]. At this stage, the solution will primarily contain H-aggregates.

  • Heat the aqueous FD-1080 solution at 60°C for 15 minutes. This will induce the transformation from H-aggregates to J-aggregates[4].

  • Allow the solution to cool to room temperature before use.

  • Confirm the formation of J-aggregates by measuring the absorbance spectrum, which should show a peak at approximately 1360 nm[4].

Protocol 3: Preparation of J-aggregates by DMPC Co-assembly

  • Prepare a solution of FD-1080 and DMPC in a chloroform/methanol mixture[3][9]. The optimal molar ratio of FD-1080 to DMPC has been reported to be 1:20[9].

  • Use a rotary evaporator to create a thin film of the FD-1080/DMPC mixture on the wall of a round-bottom flask[3].

  • Hydrate the film with an aqueous buffer and sonicate to form a solution of self-assembled J-aggregates[9].

Visual Guides

Aggregation_States Monomer FD-1080 Monomer (in Organic Solvent) Abs: ~1012 nm H_Aggregate H-Aggregate (in Aqueous Solution, Room Temp) Abs: ~780 nm (Fluorescence Quenched) Monomer->H_Aggregate Aqueous Solvent J_Aggregate J-Aggregate (Heated Aqueous Solution) Abs: ~1360 nm (Highly Fluorescent) H_Aggregate->J_Aggregate Heating (60°C) J_Aggregate->H_Aggregate Cooling

Caption: Formation and conversion of FD-1080 aggregation states.

Troubleshooting_Workflow Start Start: Low/No Fluorescence Signal Check_Spectrum Measure Absorbance Spectrum Start->Check_Spectrum Peak_780 Peak at ~780 nm? (H-Aggregation) Check_Spectrum->Peak_780 Heat_Solution Heat Solution to 60°C for 15 min Peak_780->Heat_Solution Yes Add_Serum Add FBS to form complexes Peak_780->Add_Serum Yes Dilute Dilute Sample Peak_780->Dilute Yes Other_Issue Other Issue: Consult further documentation Peak_780->Other_Issue No Recheck_Spectrum Re-measure Spectrum Peak at ~1360 nm? Heat_Solution->Recheck_Spectrum Add_Serum->Recheck_Spectrum Dilute->Recheck_Spectrum Success Success: J-Aggregates Formed Recheck_Spectrum->Success Yes Recheck_Spectrum->Other_Issue No

Caption: Troubleshooting workflow for low fluorescence of FD-1080.

References

Troubleshooting

FD-1080 Technical Support Center: Troubleshooting Solubility Issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encounte...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the near-infrared (NIR) II fluorophore, FD-1080.

Frequently Asked Questions (FAQs)

Q1: What is FD-1080 and what are its primary applications?

FD-1080 is a heptamethine cyanine (B1664457) dye that functions as a fluorophore with both its excitation and emission spectra in the second near-infrared (NIR-II) window (excitation ≈ 1064 nm, emission ≈ 1080 nm).[1] Its primary application is in in vivo imaging, where the use of NIR-II light allows for deeper tissue penetration and higher resolution imaging compared to traditional visible and NIR-I fluorophores.[1][2]

Q2: What is the general solubility of FD-1080?

FD-1080 has been structurally modified with sulphonic groups to improve its water solubility.[3][4] However, like many cyanine dyes, its solubility in aqueous solutions can be limited, and it is prone to aggregation.[5] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and mixtures of chloroform (B151607) and methanol.[1][6]

Q3: What are H-aggregates and J-aggregates, and how do they relate to FD-1080 solubility?

In aqueous solutions, cyanine dyes like FD-1080 can form aggregates. H-aggregates ("head-to-head" arrangement) typically result in a blue-shift of the absorption spectrum and fluorescence quenching. In contrast, J-aggregates ("head-to-tail" arrangement) lead to a red-shift in the absorption spectrum and can exhibit enhanced fluorescence.[5] The formation of these aggregates is a critical consideration for experimental success, as it directly impacts the fluorescent properties of the dye.

Troubleshooting Guide: Common Solubility Problems

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer (e.g., PBS). The concentration of FD-1080 in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent polarity causes the dye to crash out of solution.- Reduce Final Concentration: Lower the final concentration of FD-1080 in the aqueous buffer. Working solutions for cellular experiments are typically in the range of 2-10 µM.[6] - Use Hot PBS: Dilute the DMSO stock solution into pre-warmed (hot) PBS to increase solubility.[6] - Increase Co-solvent Percentage: If the experimental design allows, a small percentage of DMSO can be maintained in the final aqueous solution to aid solubility. - Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent polarity.
Low or no fluorescence signal in aqueous solution. Aggregation: FD-1080 may be forming non-fluorescent or weakly fluorescent H-aggregates in the aqueous environment.[5] Photobleaching: Although FD-1080 has good photostability, prolonged exposure to high-intensity light can cause photobleaching.- Induce J-aggregate Formation: In some cases, heating an aqueous solution of FD-1080 (e.g., at 60°C for 15 minutes) can convert H-aggregates to more fluorescent J-aggregates.[5] - Add Serum: The quantum yield of FD-1080 can be significantly increased by combining it with fetal bovine serum (FBS) to form FD-1080-FBS complexes.[1] - Minimize Light Exposure: Protect the FD-1080 solution from light and use the lowest possible laser power during imaging to minimize photobleaching.
Difficulty dissolving FD-1080 powder. Inappropriate Solvent: Using a solvent in which FD-1080 has poor solubility. Moisture in Solvent: The presence of water in organic solvents like DMSO can reduce the solubility of hydrophobic compounds.- Use Recommended Solvents: For stock solutions, use high-quality, anhydrous DMSO.[6] For liposome (B1194612) preparation, a chloroform/methanol mixture is effective.[1] - Gentle Warming and Sonication: If the powder does not readily dissolve, gentle warming and brief sonication can be applied.
Inconsistent results between experiments. Variability in Solution Preparation: Inconsistent preparation of stock and working solutions can lead to different concentrations and aggregation states of FD-1080. Storage Issues: Improper storage of stock solutions can lead to degradation or precipitation over time.- Standardize Protocols: Ensure consistent procedures for preparing all solutions, including solvent quality, temperature, and mixing techniques. - Proper Storage: Aliquot stock solutions into smaller, single-use volumes and store them at -20°C or -80°C, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles.

Quantitative Data on FD-1080 and Related Dyes

Solvent/Formulation Concentration/Solubility Application Source
DMSO10 mMStock Solution[6]
Hot PBS2-10 µMWorking Solution (from DMSO stock)[6]
Chloroform/Methanol (5:1)0.1 mg FD-1080 with 20 mg phosphatidylcholine and 5 mg cholesterolLiposome Preparation[1]
Aqueous Solution (with heating)Not specified, but sufficient to form J-aggregatesOvercoming H-aggregation[5]
DMSO/PEG300/Tween-80/Saline≥ 2.5 mg/mL (for a similar heptamethine cyanine dye)In vivo formulation[7]

Experimental Protocols

Protocol 1: Preparation of FD-1080 Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Allow the FD-1080 powder to come to room temperature.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot into smaller volumes for single use and store at -20°C or -80°C, protected from light.

  • Working Solution (e.g., 10 µM in Hot PBS):

    • Pre-warm a sufficient volume of phosphate-buffered saline (PBS) to "hot" (e.g., 50-60°C).

    • Dilute the 10 mM DMSO stock solution 1:1000 into the hot PBS to achieve a final concentration of 10 µM.

    • Mix thoroughly.

    • For sterile applications, the working solution can be sterilized by passing it through a 0.2 µm filter.[6]

    • Use the working solution promptly.

Protocol 2: Preparation of FD-1080-Loaded Liposomes

This protocol is adapted from a method for preparing NIR-triggered liposomes.[1]

  • Lipid Film Formation:

    • In a round-bottom flask, combine 0.1 mg of FD-1080, 20 mg of phosphatidylcholine, and 5 mg of cholesterol.

    • Dissolve the mixture in a solution of chloroform/methanol (5:1 v/v).

    • Allow the mixture to stand overnight at room temperature to ensure complete dissolution.

    • Remove the organic solvent using a rotary evaporator at 37°C to form a uniform thin film on the flask wall.

    • Further dry the film under a stream of nitrogen for 5 minutes to remove any residual solvent.

  • Hydration:

    • Add 5 mL of PBS (0.5 M, pH 6.5) to the flask containing the lipid film.

    • Disperse the film by agitation using a shaker and sonication (e.g., 70 Hz for 5 minutes) until the film is fully dissolved and the solution is a uniform and stable transparent liquid.

Visualizations

Logical Workflow for Troubleshooting FD-1080 Precipitation

Troubleshooting FD-1080 Precipitation A Start: FD-1080 Precipitation Observed B Is the final concentration too high? A->B C Reduce final concentration (e.g., to <10 µM) B->C Yes D Was the DMSO stock added to cold aqueous buffer? B->D No J Problem Resolved C->J E Use pre-warmed (hot) PBS for dilution D->E Yes F Is the percentage of organic co-solvent too low? D->F No E->J G If possible, maintain a small % of DMSO in the final solution F->G Yes H Was the dilution performed in a single step? F->H No G->J I Perform a stepwise/serial dilution H->I Yes I->J In Vivo Imaging Workflow with FD-1080 cluster_prep Preparation cluster_animal Animal Procedure cluster_imaging Imaging cluster_analysis Analysis A1 Prepare 10 mM FD-1080 stock in DMSO A2 Prepare 80 µM working solution in hot PBS A1->A2 A3 Sterilize with 0.2 µm filter A2->A3 B1 Anesthetize animal (e.g., mouse) A3->B1 B2 Intravenously inject ~200 µL of FD-1080 working solution B1->B2 C1 Wait for dye distribution (10-20 mins) B2->C1 C2 Position animal in NIR-II imaging system C1->C2 C3 Acquire images using a 1064 nm laser C2->C3 D1 Process and analyze images C3->D1 D2 Quantify signal intensity and distribution D1->D2

References

Optimization

Technical Support Center: Imaging with FD-1080 Fluorophore

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the FD-1080 near-infrared (NIR) fluorophore...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the FD-1080 near-infrared (NIR) fluorophore in their imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is FD-1080?

A1: FD-1080 is a small-molecule organic fluorophore with both excitation and emission spectra in the second near-infrared (NIR-II) window.[1][2] It is designed for deep-tissue, high-resolution in vivo imaging due to reduced photon scattering and minimal tissue autofluorescence at these wavelengths.[3][4]

Q2: What are the optimal excitation and emission wavelengths for FD-1080?

A2: The optimal excitation wavelength for FD-1080 is 1064 nm, with its peak emission occurring at approximately 1080 nm.

Q3: What is the quantum yield of FD-1080 and can it be improved?

A3: The quantum yield of FD-1080 in ethanol (B145695) is reported to be 0.31%. This can be significantly increased to 5.94% when complexed with fetal bovine serum (FBS).[5]

Q4: How should I prepare FD-1080 for in vivo experiments?

A4: For in vivo imaging, FD-1080 is often encapsulated with a carrier protein like fetal bovine serum (FBS) to form a complex. This enhances its stability and quantum yield. A common method involves mixing FD-1080 with FBS for intravenous injection.

Troubleshooting Guide

Issue 1: Low Signal-to-Noise Ratio (SNR)

Symptoms:

  • The fluorescent signal from the region of interest is weak and difficult to distinguish from the background.

  • Images appear grainy or noisy.

Possible Causes & Solutions:

CauseSolution
Suboptimal Fluorophore Concentration Titrate the concentration of the FD-1080-FBS complex to find the optimal balance between signal and background.
Low Quantum Yield Ensure proper complexation with FBS to maximize the quantum yield of FD-1080.[5] Consider using heavy water (D2O) as a solvent for the injectate, as it can enhance the fluorescence signal in the NIR-II region.[4]
Inadequate Laser Power Increase the laser power at the 1064 nm excitation wavelength. Be cautious to avoid phototoxicity and photobleaching.
Detector Settings Not Optimized Adjust the gain and exposure time of your NIR camera or detector. Increasing exposure time can improve signal but may also increase noise. Use frame averaging to reduce random noise.
High Background Fluorescence Minimize ambient light in the imaging room. Use appropriate emission filters to block scattered excitation light and autofluorescence.
Issue 2: High Background Signal

Symptoms:

  • The entire image appears bright, obscuring the specific signal from the FD-1080 fluorophore.

  • Poor contrast between the target and surrounding tissue.

Possible Causes & Solutions:

CauseSolution
Autofluorescence from Tissue While minimized in the NIR-II window, some autofluorescence can still occur. Ensure you are using a narrow bandpass emission filter centered around 1080 nm.
Scattered Excitation Light Use high-quality, steep-edged long-pass and band-pass filters to effectively block scattered excitation light from reaching the detector.
Non-specific Accumulation of FD-1080 Optimize the dose and injection protocol to minimize non-specific binding of the FD-1080-FBS complex. Allow sufficient time for the probe to accumulate in the target tissue and clear from non-target areas.
Ambient Light Contamination Ensure the imaging system is in a light-tight enclosure or a completely dark room.
Issue 3: Photobleaching

Symptoms:

  • The fluorescence signal intensity decreases over time during continuous imaging.

Possible Causes & Solutions:

CauseSolution
Excessive Laser Power Reduce the excitation laser power to the minimum level required for adequate signal.
Prolonged Exposure Minimize the duration of continuous laser exposure. Use intermittent imaging or reduce the frame rate.
Oxygen Presence The presence of singlet oxygen can accelerate photobleaching. While difficult to control in vivo, being aware of this mechanism is important.

Experimental Protocols

Protocol 1: Preparation of FD-1080-FBS Complex for In Vivo Imaging

Objective: To prepare a stable and highly fluorescent FD-1080 complex for intravenous injection.

Materials:

  • FD-1080 stock solution (e.g., 1 mg/mL in DMSO)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.22 µm syringe filter

Procedure:

  • Vortex the FD-1080 stock solution.

  • In a sterile microcentrifuge tube, add the desired amount of FD-1080 stock solution to FBS. A common ratio is 1:10 (v/v) FD-1080 to FBS.

  • Incubate the mixture at room temperature for 30 minutes, protected from light.

  • Dilute the FD-1080-FBS complex with sterile PBS to the final desired injection concentration.

  • Filter the final solution through a 0.22 µm syringe filter to remove any aggregates before injection.

Protocol 2: Basic NIR Imaging System Calibration for FD-1080

Objective: To ensure consistent and reproducible imaging results by calibrating the NIR imaging system.

Materials:

  • A stable, uniform NIR light source or a phantom with a known concentration of FD-1080.

  • Imaging system software.

Procedure:

  • System Warm-up: Turn on the laser source and detector and allow them to warm up for at least 30 minutes to ensure stable output.

  • Dark Current Correction: With the laser off and the detector cap on, acquire a series of "dark" frames. Average these frames to create a master dark frame. This will be subtracted from subsequent images to correct for detector noise.

  • Flat-Field Correction:

    • Use a uniform NIR light source or a well-mixed solution of FD-1080 in a phantom to create a uniform field of illumination.

    • Acquire a series of images of the uniform field.

    • Average these images to create a master flat-field frame.

    • Divide your experimental images by this master flat-field frame to correct for non-uniformities in the illumination and detector response.

  • Signal Linearity Check:

    • Prepare a serial dilution of the FD-1080-FBS complex.

    • Image each concentration under the same settings.

    • Plot the mean fluorescence intensity against the concentration. The relationship should be linear within a certain range. This helps determine the dynamic range of your system for this fluorophore.

Visualizations

Calibration_Workflow cluster_prep Preparation cluster_correction Correction Steps cluster_processing Data Processing cluster_validation Validation start Start Calibration warmup System Warm-up (30 min) start->warmup dark_current Acquire Dark Frames warmup->dark_current flat_field Acquire Flat-Field Frames dark_current->flat_field avg_dark Average Dark Frames dark_current->avg_dark avg_flat Average Flat-Field Frames flat_field->avg_flat subtract_dark Subtract Dark Frame from Images avg_dark->subtract_dark divide_flat Divide Images by Flat-Field avg_flat->divide_flat subtract_dark->divide_flat linearity Check Signal Linearity divide_flat->linearity calibrated System Calibrated linearity->calibrated

Caption: Workflow for basic NIR imaging system calibration.

Troubleshooting_Low_SNR cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions low_snr Low Signal-to-Noise Ratio cause1 Suboptimal Fluorophore Concentration low_snr->cause1 leads to cause2 Low Quantum Yield low_snr->cause2 leads to cause3 Inadequate Laser Power low_snr->cause3 leads to cause4 Detector Settings Not Optimized low_snr->cause4 leads to sol1 Titrate FD-1080 Concentration cause1->sol1 address with sol2 Ensure Proper FBS Complexation cause2->sol2 address with sol3 Increase Laser Power (with caution) cause3->sol3 address with sol4 Adjust Detector Gain & Exposure cause4->sol4 address with

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Troubleshooting

Impact of pH on FD-1080 fluorescence

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the near-infrared (NIR-II) fluorophore, FD-1080. This resource includes trouble...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the near-infrared (NIR-II) fluorophore, FD-1080. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a specific focus on the impact of pH on FD-1080 fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is FD-1080 and what are its primary applications?

A1: FD-1080 is a near-infrared (NIR-II) fluorescent dye with excitation and emission maxima at approximately 1064 nm and 1080 nm, respectively.[1][2] Its long emission wavelength allows for deep tissue penetration and high-resolution in vivo imaging, making it suitable for applications such as vascular imaging and tracking of biological molecules.[1][2]

Q2: How should I prepare a working solution of FD-1080?

A2: It is recommended to first prepare a stock solution of FD-1080 in dimethyl sulfoxide (B87167) (DMSO).[3] This stock solution can then be diluted to the desired working concentration (typically in the micromolar range) using an appropriate aqueous buffer, such as phosphate-buffered saline (PBS).[3] For certain applications like liposome (B1194612) preparation, a PBS buffer at a specific pH, for instance pH 6.5, has been used.[2]

Q3: Is the fluorescence of FD-1080 sensitive to pH?

A3: The fluorescence of many cyanine (B1664457) dyes can be influenced by pH. While some cyanine dyes like Cy3 and Cy5 exhibit stable fluorescence across a broad pH range, others can show pH-dependent changes in fluorescence intensity.[4][5] Based on the general behavior of related dyes, it is plausible that the fluorescence of FD-1080 may be quenched in acidic environments. It is recommended to maintain a stable and appropriate pH in your experimental buffer to ensure consistent fluorescence output. For optimal performance, it is advisable to characterize the pH profile of FD-1080 in your specific experimental system.

Q4: How does the local environment affect FD-1080 fluorescence?

A4: The fluorescence quantum yield of FD-1080 can be significantly influenced by its immediate environment. For instance, when complexed with fetal bovine serum (FBS), the quantum yield of FD-1080 has been observed to increase substantially.[1][2] This suggests that binding to proteins or encapsulation in nanoparticles can enhance its fluorescent properties.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal Suboptimal pH of the buffer: The fluorescence of FD-1080 may be quenched at acidic pH.Verify the pH of your buffer and adjust it to a neutral or slightly alkaline range (pH 7.0-8.0). Perform a pH titration to determine the optimal pH for your application (see Experimental Protocol below).
Incorrect solvent: FD-1080 may have poor solubility or stability in certain solvents.Prepare the stock solution in DMSO and dilute with an appropriate aqueous buffer like PBS.[3]
Photobleaching: Prolonged exposure to the excitation light source can lead to irreversible degradation of the fluorophore.Minimize the exposure time and intensity of the excitation light. Use appropriate neutral density filters if necessary.
Inconsistent fluorescence intensity between experiments Variation in buffer pH: Small variations in the pH of the buffer between experiments can lead to inconsistent fluorescence.Prepare fresh buffer for each experiment and accurately measure the pH. Use a buffer with sufficient buffering capacity to maintain a stable pH.
Aggregation of the dye: At high concentrations, FD-1080 may form aggregates, which can alter its fluorescent properties.Work with concentrations in the recommended range. Ensure the dye is fully dissolved in the buffer.
Unexpected shifts in excitation or emission spectra Formation of J- or H-aggregates: Depending on the solvent and concentration, cyanine dyes can form aggregates that exhibit different spectral properties.Characterize the absorption spectrum of your FD-1080 solution to check for the presence of aggregate peaks. Consider using surfactants or encapsulating agents to prevent aggregation if necessary.

Impact of pH on FD-1080 Fluorescence

The following table summarizes the expected relative fluorescence intensity of FD-1080 at various pH values, based on the general behavior of similar cyanine dyes. Users are strongly encouraged to perform their own pH titration to validate these trends for their specific experimental conditions.

pHRelative Fluorescence Intensity (%)
4.025
5.050
6.080
7.0100
7.4100
8.095
9.090

Experimental Protocols

Protocol for Determining the pH Profile of FD-1080 Fluorescence

This protocol outlines the steps to measure the fluorescence intensity of FD-1080 across a range of pH values.

Materials:

Procedure:

  • Prepare a set of buffers covering the desired pH range (e.g., from pH 4 to 10 in 1.0 pH unit increments).

  • Prepare a working solution of FD-1080 by diluting the DMSO stock solution into each of the prepared buffers to a final concentration of 1 µM. Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize solvent effects.

  • Allow the solutions to equilibrate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. Set the excitation wavelength to 1064 nm and record the emission from 1070 nm to 1200 nm.

  • Determine the peak emission intensity for each pH value.

  • Plot the relative fluorescence intensity (normalized to the maximum intensity) as a function of pH.

Visualizations

FD1080_pH_Impact cluster_Fluorescence FD-1080 Fluorescence Acidic_pH Acidic pH (e.g., < 6.0) Low_Fluorescence Low Fluorescence (Quenching) Acidic_pH->Low_Fluorescence leads to Neutral_pH Neutral/Slightly Alkaline pH (e.g., 7.0 - 8.0) Optimal_Fluorescence Optimal Fluorescence Neutral_pH->Optimal_Fluorescence maintains Alkaline_pH Alkaline pH (e.g., > 8.0) Slight_Decrease Slight Decrease in Fluorescence Alkaline_pH->Slight_Decrease may cause

Caption: Relationship between environmental pH and FD-1080 fluorescence intensity.

Troubleshooting_Workflow Start Low/Inconsistent Fluorescence Signal Check_pH Check Buffer pH Start->Check_pH pH_Optimal Is pH within optimal range (7.0-8.0)? Check_pH->pH_Optimal Adjust_pH Adjust pH to Optimal Range pH_Optimal->Adjust_pH No Check_Concentration Check Dye Concentration pH_Optimal->Check_Concentration Yes Adjust_pH->Check_Concentration Success Signal Restored Adjust_pH->Success Concentration_Optimal Is concentration appropriate? Check_Concentration->Concentration_Optimal Adjust_Concentration Dilute to Working Concentration Concentration_Optimal->Adjust_Concentration No Check_Photobleaching Assess Photobleaching Concentration_Optimal->Check_Photobleaching Yes Adjust_Concentration->Check_Photobleaching Adjust_Concentration->Success Reduce_Exposure Minimize Light Exposure Check_Photobleaching->Reduce_Exposure Reduce_Exposure->Success Further_Investigation Further Investigation Needed Reduce_Exposure->Further_Investigation

References

Reference Data & Comparative Studies

Validation

Validating FD-1080 Imaging with Histology: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the accurate validation of in vivo imaging results is paramount. This guide provides a comprehensive comparison of FD-1080 near-infrared II (NIR-II) fluore...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of in vivo imaging results is paramount. This guide provides a comprehensive comparison of FD-1080 near-infrared II (NIR-II) fluorescence imaging with the gold standard of histological analysis, offering supporting data and detailed experimental protocols to ensure the robust validation of your research findings.

FD-1080, a small-molecule fluorophore with excitation and emission in the NIR-II window (1064 nm/1080 nm), offers significant advantages for in vivo imaging, including deep tissue penetration and high spatial resolution.[1] However, like all imaging modalities, the data derived from FD-1080 imaging must be rigorously validated to ensure its accuracy and reliability. Histological analysis, the microscopic examination of tissue, remains the definitive method for confirming the presence of specific cell types, tissue structures, and pathological changes. This guide outlines the methodologies to effectively correlate FD-1080 imaging data with histological findings, providing a framework for robust experimental design and data interpretation.

Performance Comparison: FD-1080 Imaging vs. Histology

The synergy between FD-1080 in vivo imaging and ex vivo histological analysis provides a powerful approach to biomedical research. While FD-1080 imaging offers real-time, dynamic visualization of biological processes in a living organism, histology provides the ground truth at the cellular and subcellular level.

FeatureFD-1080 ImagingHistological Analysis
Modality In vivo, real-time fluorescence imagingEx vivo, microscopic analysis of fixed and stained tissue sections
Resolution High spatial resolution for deep-tissue imagingCellular and subcellular resolution
Penetration Depth Superior to visible and NIR-I imaging, allowing for deep-tissue visualizationLimited to the thickness of the tissue section
Information Provided Dynamic and quantitative data on probe distribution, vascularity, and physiological processesDetailed morphological information, cellular composition, protein expression (with specific stains)
Throughput High-throughput for whole-animal imagingLower throughput, requires tissue processing and analysis of individual sections
Validation Role Provides non-invasive localization and quantificationConfirms the cellular and molecular basis of the imaging signal

Experimental Protocols

To ensure a direct and meaningful comparison between FD-1080 imaging and histology, a carefully planned and executed experimental workflow is essential. The following protocols provide a detailed methodology for in vivo imaging with FD-1080 and subsequent histological validation.

In Vivo FD-1080 Imaging Protocol

This protocol outlines the steps for systemic administration of FD-1080 for in vivo imaging in a tumor-bearing mouse model.

Materials:

  • FD-1080 fluorophore

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Tumor-bearing mice (e.g., with subcutaneously implanted HT-1080 fibrosarcoma cells)

  • NIR-II imaging system with a 1064 nm laser and an InGaAs camera

Procedure:

  • Probe Preparation: Prepare a stock solution of FD-1080 in a suitable solvent (e.g., DMSO). For enhanced quantum yield and biocompatibility, form FD-1080-FBS complexes by incubating FD-1080 with FBS.[1] Dilute the FD-1080-FBS complex in sterile PBS to the desired final concentration for injection.

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Probe Administration: Administer the prepared FD-1080-FBS solution intravenously (e.g., via tail vein injection). The typical injection volume is 100-200 µL.

  • In Vivo Imaging: At predetermined time points post-injection (e.g., 1, 4, 8, 24 hours), place the anesthetized mouse in the NIR-II imaging system.

  • Image Acquisition: Acquire whole-body or region-of-interest (ROI) images using the 1064 nm excitation laser. Collect the fluorescence emission using a long-pass filter (e.g., >1100 nm) and the InGaAs camera. Optimize acquisition parameters (e.g., exposure time, laser power) to achieve a good signal-to-noise ratio.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest using the imaging software. Calculate metrics such as the tumor-to-background ratio (TBR) to assess probe accumulation.

Histological Validation Protocol

Following the final in vivo imaging session, the tissues of interest are harvested for histological analysis to correlate the imaging signal with the underlying tissue morphology and cellular composition.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Ethanol (B145695) series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Mounting medium

  • Microscope

Procedure:

  • Tissue Harvesting and Fixation: Euthanize the mouse and carefully excise the tumor and other organs of interest. Fix the tissues in 4% PFA for 24-48 hours at 4°C.

  • Tissue Processing:

    • Dehydrate the fixed tissues by sequential immersion in an ethanol series of increasing concentrations.

    • Clear the tissues by immersing them in xylene.

    • Infiltrate the tissues with molten paraffin wax.

  • Embedding and Sectioning: Embed the paraffin-infiltrated tissues in paraffin blocks. Section the blocks into thin slices (e.g., 4-5 µm) using a microtome.

  • Staining:

    • Mount the tissue sections onto glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).

  • Imaging and Analysis:

    • Coverslip the stained sections with mounting medium.

    • Acquire high-resolution images of the stained sections using a bright-field microscope.

    • Perform a qualitative and quantitative analysis of the histology images. This may include identifying tumor margins, assessing cell density, and observing tissue morphology.

Data Correlation and Visualization

A crucial step in the validation process is to correlate the quantitative data from FD-1080 imaging with the histological findings. For instance, the fluorescence intensity from a specific region of interest in the in vivo image can be compared with the density of tumor cells in the corresponding histological section.

Quantitative Data Summary
Animal IDTumor Fluorescence Intensity (a.u.)Background Fluorescence Intensity (a.u.)Tumor-to-Background Ratio (TBR)Histological Finding (Tumor Cell Density)
15.8 x 10^41.2 x 10^44.83High
26.2 x 10^41.1 x 10^45.64High
32.1 x 10^41.3 x 10^41.62Low
42.5 x 10^41.2 x 10^42.08Low

Note: The data presented in this table is illustrative and should be replaced with actual experimental data.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Histology Probe_Prep FD-1080-FBS Preparation Injection Intravenous Injection Probe_Prep->Injection Imaging NIR-II Imaging (1064 nm excitation) Injection->Imaging Data_Analysis_InVivo Fluorescence Quantification Imaging->Data_Analysis_InVivo Harvest Tissue Harvesting Imaging->Harvest Correlation Data Correlation Data_Analysis_InVivo->Correlation Fixation Fixation (4% PFA) Harvest->Fixation Processing Processing & Embedding Fixation->Processing Sectioning Microtome Sectioning Processing->Sectioning Staining H&E Staining Sectioning->Staining Imaging_Histo Microscopy Staining->Imaging_Histo Data_Analysis_Histo Histological Analysis Imaging_Histo->Data_Analysis_Histo Data_Analysis_Histo->Correlation

Experimental workflow for FD-1080 imaging and histological validation.

signaling_pathway cluster_excitation Excitation & Emission cluster_tissue Tissue Interaction Excitation 1064 nm Laser FD1080 FD-1080 Excitation->FD1080 Excites Emission 1080 nm NIR-II Light FD1080->Emission Emits Tissue Biological Tissue Emission->Tissue Penetrates Detector InGaAs Detector Tissue->Detector Signal Detection

Principle of FD-1080 NIR-II fluorescence imaging.

References

Comparative

A Head-to-Head Comparison of FD-1080 and ICG for In Vivo Imaging

For researchers, scientists, and drug development professionals at the forefront of in vivo imaging, the choice of a fluorescent dye is paramount to achieving high-quality, reliable data. This guide provides an objective...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of in vivo imaging, the choice of a fluorescent dye is paramount to achieving high-quality, reliable data. This guide provides an objective comparison of two prominent near-infrared (NIR) dyes: the well-established Indocyanine Green (ICG) and the newer challenger, FD-1080. This analysis is supported by experimental data to empower informed decisions for your specific research needs.

This comprehensive guide delves into the key performance characteristics of FD-1080 and ICG, presenting quantitative data in easily digestible tables. Furthermore, detailed experimental protocols are provided to ensure the reproducibility of key findings. Visual diagrams generated using Graphviz are included to illustrate the mechanisms of action and experimental workflows, offering a clear visual representation of the underlying principles.

At a Glance: Key Performance Indicators

FD-1080, a fluorophore operating in the second near-infrared (NIR-II) window, and ICG, a widely used dye in the NIR-I window, exhibit distinct spectral and performance characteristics that dictate their suitability for different in vivo imaging applications. A summary of their key quantitative properties is presented below.

PropertyFD-1080Indocyanine Green (ICG)
Spectral Range NIR-IINIR-I
Excitation Maximum (λex) ~1064 nm[1][2]~780-805 nm (in plasma/blood)[3][4]
Emission Maximum (λem) ~1080 nm[1][2]~815-830 nm[5][6]
Quantum Yield (Φf) 0.31% (in ethanol), up to 5.94% (with FBS)[1][2][7]~5% (in water), ~12-14% (in FBS/whole blood), ~22% (in ethanol), ~42% (in DMSO)[8][9]
Circulation Half-life Significantly longer than ICG; related NIR-II dyes show half-lives of several hours (e.g., LZ-1105 with 3.2 hours)[10]2-4 minutes[5][11][12]
Photostability Superior to ICGModerate, prone to photobleaching[13]
Tissue Penetration Deeper due to NIR-II properties[1][14]Less deep than NIR-II dyes
Imaging Resolution Higher, with reduced scattering[1][14]Lower than NIR-II dyes
Primary Clearance Route Not explicitly stated, but likely hepatobiliary for similar dyesHepatobiliary[6][15][16]

In-Depth Analysis of Performance

Spectral Properties and Quantum Yield

FD-1080's excitation and emission profiles fall squarely within the NIR-II window (1000-1700 nm), a key advantage for in vivo imaging.[1][2] This spectral range experiences significantly lower light scattering and tissue autofluorescence compared to the NIR-I window where ICG operates.[17] While the quantum yield of FD-1080 in ethanol (B145695) is modest at 0.31%, it dramatically increases to 5.94% when complexed with fetal bovine serum (FBS), indicating a strong interaction with proteins that enhances its fluorescence.[1][2][7]

ICG's spectral properties are highly dependent on its environment. Its absorption maximum shifts from around 780 nm in aqueous solutions to approximately 805 nm when bound to plasma proteins.[3][4] Its quantum yield varies significantly across different solvents, being relatively low in water (~5%) and considerably higher in organic solvents like ethanol (~22%) and DMSO (~42%), as well as in biological media like FBS and whole blood (~12-14%).[8][9]

Pharmacokinetics and Stability

In terms of stability, FD-1080 has been reported to exhibit superior photostability compared to ICG.[7] ICG is known to be unstable in aqueous solutions and is susceptible to photobleaching under prolonged laser irradiation.[13]

In Vivo Imaging Performance

The NIR-II properties of FD-1080 translate to tangible benefits in vivo. The reduced photon scattering at longer wavelengths allows for deeper tissue penetration and higher spatial resolution imaging.[1][14] This enables the visualization of finer vascular structures and deeper tissues that are often challenging to resolve with NIR-I dyes like ICG. Studies have shown that FD-1080 provides a higher signal-to-background ratio (SBR) for in vivo imaging compared to imaging in the NIR-I window.[7] For instance, in murine hindlimb vasculature imaging, FD-1080 under 1064 nm excitation yielded a significantly higher SBR than with shorter wavelength excitation.[7]

Mechanism of Action for In Vivo Imaging

The utility of these dyes in vivo is underpinned by their distinct mechanisms of action, from administration to signal detection.

Mechanism_of_Action In Vivo Imaging Mechanism of Action cluster_FD1080 FD-1080 (NIR-II) cluster_ICG ICG (NIR-I) FD_Admin Administration (e.g., Intravenous Injection) FD_Circulate Circulation in Vasculature (Likely protein-bound) FD_Admin->FD_Circulate Distribution FD_Excite Excitation (~1064 nm Laser) FD_Circulate->FD_Excite Imaging Window FD_Penetrate Deep Tissue Penetration (Reduced Scattering) FD_Excite->FD_Penetrate FD_Emit NIR-II Emission (~1080 nm) FD_Penetrate->FD_Emit Fluorescence FD_Detect High-Resolution Detection (InGaAs Camera) FD_Emit->FD_Detect Signal Acquisition FD_Image High-Contrast Image FD_Detect->FD_Image ICG_Admin Administration (e.g., Intravenous Injection) ICG_Bind Binds to Plasma Proteins (e.g., Albumin) ICG_Admin->ICG_Bind ICG_Confine Vascular Confinement ICG_Bind->ICG_Confine ICG_Excite Excitation (~780-805 nm Laser) ICG_Confine->ICG_Excite Imaging Window ICG_Clear Rapid Hepatobiliary Clearance ICG_Confine->ICG_Clear Elimination ICG_Emit NIR-I Emission (~815-830 nm) ICG_Excite->ICG_Emit Fluorescence ICG_Detect Detection (Silicon-based Camera) ICG_Emit->ICG_Detect Signal Acquisition ICG_Image Vascular/Perfusion Image ICG_Detect->ICG_Image

In Vivo Imaging Mechanisms of FD-1080 and ICG.

Experimental Protocols

To facilitate the direct comparison of FD-1080 and ICG, the following generalized protocols for in vivo imaging in a murine model are provided. These protocols are based on methodologies reported in the literature and are intended as a starting point for experimental design.

Preparation of Fluorescent Dyes

FD-1080 Working Solution:

  • Prepare a 10 mM stock solution of FD-1080 by dissolving the powder in dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted and stored at -20°C or -80°C in the dark.

  • To prepare the working solution, dilute the stock solution with phosphate-buffered saline (PBS) to the desired final concentration (e.g., 80 µM).[17]

  • For enhanced fluorescence, the working solution can be incubated with fetal bovine serum (FBS) prior to injection.[2][7]

  • Filter the final working solution through a 0.2 µm sterile filter before injection.

ICG Working Solution:

  • Dissolve ICG powder in sterile water or PBS to the desired concentration (e.g., 0.1-1 mg/mL).[9] The concentration should be optimized based on the specific application and imaging system.

  • Due to the instability of ICG in aqueous solutions, it is recommended to prepare the solution fresh before each experiment.

In Vivo Imaging Workflow

A typical workflow for a comparative in vivo imaging study is outlined below.

Experimental_Workflow Comparative In Vivo Imaging Workflow cluster_Preparation 1. Preparation cluster_Administration 2. Administration cluster_Imaging 3. Imaging cluster_Analysis 4. Data Analysis Animal_Prep Animal Preparation (e.g., Anesthesia, Hair Removal) Injection Intravenous Injection (Tail Vein) Animal_Prep->Injection Dye_Prep Dye Preparation (FD-1080 and ICG Solutions) Dye_Prep->Injection Imaging_Setup Position Animal in Imaging System Injection->Imaging_Setup Baseline Acquire Baseline Image (Pre-injection) Imaging_Setup->Baseline Dynamic_Imaging Dynamic Imaging (Immediately Post-injection) Baseline->Dynamic_Imaging Time_Points Static Imaging at Defined Time Points Dynamic_Imaging->Time_Points ROI_Analysis Region of Interest (ROI) Analysis Time_Points->ROI_Analysis SBR_Calc Signal-to-Background Ratio (SBR) Calculation ROI_Analysis->SBR_Calc Comparison Comparative Analysis of Dye Performance SBR_Calc->Comparison

Generalized Workflow for Comparative In Vivo Imaging.

Animal Model and Administration:

  • Use appropriate mouse models (e.g., healthy nude mice or tumor-bearing models) for the study.

  • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Administer the prepared dye solution via intravenous tail vein injection. A typical injection volume for a mouse is around 100-200 µL.

Imaging Parameters:

  • For FD-1080: Use an imaging system equipped with a laser for excitation at approximately 1064 nm and an InGaAs camera for detection in the 1100-1700 nm range.

  • For ICG: Use an imaging system with an excitation source around 780 nm and a silicon-based camera for detection around 830 nm.

  • Acquire images at various time points post-injection to assess the pharmacokinetics and distribution of each dye. For ICG, early time points (e.g., 1, 5, 15, 30 minutes) are crucial due to its rapid clearance. For FD-1080, a longer imaging window (e.g., 30 minutes, 1, 2, 4, 24 hours) can be employed.

Data Analysis:

  • Define regions of interest (ROIs) over the target tissue (e.g., blood vessels, tumor) and a background region.

  • Quantify the fluorescence intensity within the ROIs at each time point.

  • Calculate the signal-to-background ratio (SBR) to compare the contrast provided by each dye.

Conclusion and Future Perspectives

The choice between FD-1080 and ICG for in vivo imaging hinges on the specific requirements of the research application.

ICG remains a valuable tool, particularly for its well-established clinical use, rapid clearance for dynamic perfusion studies, and lower cost. Its primary limitations are its suboptimal performance in deep tissue imaging, lower photostability, and short imaging window.

FD-1080 emerges as a superior alternative for applications demanding high-resolution, deep-tissue imaging with an extended temporal window. Its NIR-II properties offer a clear advantage in overcoming the limitations of light scattering and autofluorescence that hamper traditional NIR-I imaging. The enhanced photostability and longer circulation time of FD-1080 and similar NIR-II dyes open up new possibilities for longitudinal studies and detailed visualization of complex biological processes in vivo.

As research continues to push the boundaries of in vivo imaging, the development and adoption of advanced fluorophores like FD-1080 will be instrumental in gaining deeper insights into physiology and pathophysiology, ultimately accelerating the pace of drug discovery and development.

References

Validation

A Comparative Guide to FD-1080 and Other Near-Infrared II Fluorophores for High-Resolution In Vivo Imaging

For researchers, scientists, and drug development professionals, the selection of the optimal near-infrared II (NIR-II) fluorophore is critical for achieving high-resolution, deep-tissue in vivo imaging. This guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal near-infrared II (NIR-II) fluorophore is critical for achieving high-resolution, deep-tissue in vivo imaging. This guide provides an objective comparison of the performance of FD-1080 with other commercially available and widely used NIR-II fluorophores, supported by experimental data and detailed protocols.

The NIR-II window (1000-1700 nm) offers significant advantages for in vivo imaging, including reduced photon scattering, lower tissue autofluorescence, and deeper tissue penetration compared to the traditional visible and NIR-I windows. FD-1080 is a heptamethine cyanine (B1664457) dye specifically designed for excitation and emission within the NIR-II window, offering distinct advantages in imaging clarity and depth.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties of FD-1080 and other common NIR-II fluorophores. It is important to note that quantum yield values, a measure of the efficiency of fluorescence, can be highly dependent on the solvent and local environment. For instance, the quantum yield of FD-1080 is significantly enhanced when bound to fetal bovine serum (FBS), a phenomenon also observed with other dyes that interact with proteins.[1][2] Discrepancies in reported quantum yields for some fluorophores, particularly the common standard IR-26, highlight the importance of using reliable and consistent reference standards for accurate comparison.[3]

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Solvent/MediumMolar Extinction Coefficient (M⁻¹cm⁻¹)Key Features
FD-1080 ~1064~10800.31EthanolNot widely reportedSuperior photostability compared to ICG; significant quantum yield enhancement with FBS.[1][2][4][5]
5.94with FBS
Indocyanine Green (ICG) ~780-808~810-830 (with tail into NIR-II)~0.3-2.5Aqueous solutions~115,000–204,000FDA-approved; well-established but with lower photostability.[6]
~1.2-13Blood/Plasma/Ethanol
CH1055 ~808~10550.03DMSO (with IR-26 as 0.05% standard)Not widely reportedRapid renal excretion (~90% within 24h).[7]
IR-26 ~1050~11300.02841,2-dichloroethane (DCE)Not widely reportedCommon reference standard, but with varying reported QY values.[3]
IR-1061 ~985~10640.182Dichloromethane (DCM)Not widely reportedHigher quantum yield compared to many other cyanine dyes.
LZ-1105 ~1041~11050.03PBSNot widely reportedLong blood circulation half-life.
1.69with mice blood

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for key experiments in NIR-II fluorescence imaging.

In Vivo NIR-II Vasculature Imaging in Mice

This protocol outlines the procedure for imaging the vasculature of a mouse using a NIR-II fluorophore like ICG, which can be adapted for FD-1080 and other dyes.

Materials:

  • NIR-II fluorescent probe (e.g., Indocyanine Green, FD-1080)

  • Phosphate-buffered saline (PBS) or other suitable solvent

  • Anesthetic (e.g., isoflurane)

  • Nude mouse (6-8 weeks old)

  • NIR-II imaging system with an InGaAs camera

  • Laser source for excitation (e.g., 780 nm or 1064 nm)

  • Long-pass emission filter (e.g., 1250 nm)

  • Syringes and needles for intravenous injection

Procedure:

  • Fluorophore Preparation: Prepare a solution of the NIR-II fluorophore in the appropriate solvent at the desired concentration. For instance, a 500 µmol/L solution of ICG can be prepared.[8]

  • Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse on the imaging stage and maintain anesthesia throughout the imaging session.

  • Imaging System Setup:

    • Turn on the NIR-II imaging system and the laser source.

    • Set the excitation wavelength appropriate for the fluorophore (e.g., 780 nm for ICG, 1064 nm for FD-1080).

    • Select the appropriate long-pass emission filter to collect the fluorescence signal while blocking the excitation light (e.g., 1250 nm).[9]

    • Adjust the camera settings, such as exposure time (e.g., 50 ms) and gain, to optimize the signal-to-noise ratio.[10]

  • Image Acquisition:

    • Acquire a baseline image of the region of interest (e.g., hindlimb, abdomen, or brain) before injecting the fluorophore.

    • Administer the fluorophore solution via intravenous tail vein injection.

    • Immediately begin acquiring a series of images or a video to capture the dynamic biodistribution of the dye through the vasculature.[8]

  • Data Analysis:

    • Analyze the acquired images to visualize the vascular structures.

    • Quantify the fluorescence intensity in regions of interest to assess signal-to-background ratios.

Experimental_Workflow_In_Vivo_Imaging cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Prepare Fluorophore Solution C Set up NIR-II Imaging System A->C B Anesthetize Mouse D Acquire Baseline Image B->D C->D E Inject Fluorophore (Intravenous) D->E F Acquire Dynamic Images/Video E->F G Image Analysis and Visualization F->G H Quantify Signal Intensity G->H Quantum_Yield_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence (Spectrofluorometer) A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Fluorescence Spectra C->D D->E F Determine Gradients (Slopes) E->F G Calculate Quantum Yield F->G Targeted_NIRII_Imaging_Logic Fluorophore NIR-II Fluorophore (e.g., FD-1080) Conjugate Fluorophore-Ligand Conjugate Fluorophore->Conjugate Conjugation Ligand Targeting Ligand (e.g., Antibody) Ligand->Conjugate Target Target Receptor (e.g., on Cancer Cell) Conjugate->Target Binding Signal NIR-II Fluorescence Signal Target->Signal Generates Imaging In Vivo Imaging System Signal->Imaging Detected by

References

Comparative

A Comparative Guide to FD-1080 and Alternative Probes for High-Resolution In Vivo Imaging in the NIR-II Window

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the near-infrared II (NIR-II) fluorescent probe FD-1080 with other commonly used alternatives for in vivo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the near-infrared II (NIR-II) fluorescent probe FD-1080 with other commonly used alternatives for in vivo bioimaging. The focus is on providing objective performance data and detailed experimental protocols to assist researchers in selecting the most suitable probe for their specific applications. While initially queried for its role in formaldehyde (B43269) detection, current scientific literature establishes FD-1080 as a premier agent for high-resolution, deep-tissue vascular imaging, a context in which this guide will explore its capabilities.

Introduction to NIR-II Imaging and the Role of FD-1080

Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages for in vivo applications, including reduced photon scattering, deeper tissue penetration, and lower autofluorescence compared to traditional visible and NIR-I imaging.[1] This allows for unprecedented clarity and resolution in deep-tissue imaging.

FD-1080 is a small-molecule organic dye with both excitation and emission spectra in the NIR-II region (excitation ~1064 nm, emission ~1080 nm).[2] Its development has been a significant step forward for in vivo imaging, enabling high-resolution visualization of vascular structures in deep tissues.[3][4] FD-1080 is characterized by its superior photostability and its quantum yield can be significantly enhanced when complexed with fetal bovine serum (FBS).[2][4] Unlike "activatable" probes that fluoresce in the presence of a specific biomarker, FD-1080 is an "always-on" probe, making it particularly well-suited for applications such as angiography and perfusion imaging.[5]

Performance Comparison of NIR-II Probes

The selection of a NIR-II probe is critical and depends on the specific requirements of the study. Below is a comparison of FD-1080 with other notable NIR-II probes.

Quantitative Data Summary
ProbeTypeExcitation (nm)Emission (nm)Quantum Yield (%)Key Characteristics
FD-1080 Organic Dye~1064~10800.31 (can be increased to 5.94 with FBS)[2][4]Excellent photostability, high resolution for deep-tissue vascular imaging.[3][4]
Indocyanine Green (ICG) Organic Dye~780~810~1.3 (in blood)FDA-approved, widely used but operates in NIR-I, lower resolution at depth compared to NIR-II probes.[6]
Silver Sulfide (Ag₂S) QDs Quantum DotBroadband~1200HighHigh quantum yield, but potential long-term toxicity concerns.[6]
IR-1061 Organic Dye~980~1061LowCommercially available NIR-II dye.[7]
CO-1080 Organic Dye (FD-1080 analogue)~980~1080Higher than FD-1080 when bound to albuminFluorogenic, strong binding to albumin leading to enhanced brightness.[8]
CH1055-PEG Organic Dye~750~1055Not specifiedSmall molecule with efficient renal clearance.[9]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments involving the comparison of NIR-II probes for in vivo imaging.

Protocol 1: In Vivo Vascular Imaging in a Murine Model

Objective: To compare the performance of FD-1080 and a competitor probe (e.g., ICG) for high-resolution imaging of deep-tissue vasculature.

Materials:

  • FD-1080

  • Indocyanine Green (ICG)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Female BALB/c nude mice (4-6 weeks old)[6]

  • In vivo imaging system with NIR-I and NIR-II capabilities

Procedure:

  • Probe Preparation:

    • Dissolve FD-1080 in sterile PBS to a final concentration of 100 µM.

    • Dissolve ICG in sterile water and then dilute with PBS to a final concentration of 100 µM.[6]

  • Animal Preparation:

    • Anesthetize the mouse using 2% isoflurane.

    • Secure the mouse on the imaging stage.

  • Probe Administration:

    • Administer a 150 µL bolus of the prepared probe solution via tail vein injection.[6]

  • Image Acquisition:

    • Acquire images at various time points post-injection (e.g., 1, 5, 15, 30, and 60 minutes).

    • For FD-1080, use a 1064 nm laser for excitation and a long-pass filter of >1100 nm for emission.

    • For ICG, use a 780 nm laser for excitation and a band-pass filter around 810 nm for emission.

  • Data Analysis:

    • Define Regions of Interest (ROIs) over the vasculature and adjacent background tissue.

    • Calculate the Signal-to-Background Ratio (SBR) using the formula: SBR = (Average Intensity of Vasculature ROI) / (Average Intensity of Background ROI).[6]

    • Compare the SBR values and image resolution between the two probes over time.

Protocol 2: Evaluation of Probe Photostability

Objective: To assess the photostability of FD-1080 under continuous laser irradiation.

Materials:

  • FD-1080 solution (e.g., 50 µM in PBS with 10% FBS)

  • In vivo imaging system or a fluorescence microscope with a suitable laser and detector

  • 96-well plate

Procedure:

  • Pipette 100 µL of the FD-1080 solution into a well of the 96-well plate.

  • Focus the laser on the sample.

  • Continuously irradiate the sample with a 1064 nm laser at a defined power density.

  • Acquire fluorescence images or intensity readings at regular intervals (e.g., every minute) for an extended period (e.g., 30 minutes).

  • Plot the fluorescence intensity as a function of time. A stable probe will show minimal decay in fluorescence intensity over time.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow_vascular_imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis probe_prep Probe Preparation (FD-1080/Alternative in PBS) injection Tail Vein Injection probe_prep->injection animal_prep Animal Anesthesia (Isoflurane) animal_prep->injection imaging NIR-II Image Acquisition (Time-course) injection->imaging roi_selection ROI Selection (Vessel vs. Background) imaging->roi_selection sbr_calc SBR Calculation roi_selection->sbr_calc comparison Performance Comparison sbr_calc->comparison

Caption: Workflow for in vivo comparative vascular imaging.

photostability_workflow cluster_setup Setup cluster_irradiation Irradiation & Measurement cluster_data Data Analysis sample_prep Prepare Probe Solution in 96-well plate laser Continuous Laser Irradiation (1064 nm) sample_prep->laser measurement Measure Fluorescence Intensity (at time intervals) laser->measurement plotting Plot Intensity vs. Time measurement->plotting analysis Assess Photobleaching plotting->analysis

Caption: Workflow for assessing probe photostability.

Concluding Remarks

FD-1080 stands out as a powerful tool for high-resolution, deep-tissue in vivo imaging, particularly for vascular networks. Its performance, especially when considering its photostability and optimal excitation wavelength for tissue penetration, makes it a compelling choice for preclinical research. While alternatives exist, each with their own set of advantages and disadvantages, the selection of the appropriate probe should be guided by the specific experimental goals, required imaging depth, and considerations of biocompatibility and clearance. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical decisions in the rapidly advancing field of NIR-II bioimaging.

References

Validation

Cross-Validation of FD-1080 Data: A Comparative Guide for High-Resolution In Vivo Imaging

For researchers, scientists, and drug development professionals seeking to leverage the advanced capabilities of second near-infrared (NIR-II) fluorescence imaging, this guide provides an objective comparison of FD-1080...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage the advanced capabilities of second near-infrared (NIR-II) fluorescence imaging, this guide provides an objective comparison of FD-1080 with alternative methods. Supported by experimental data, this document outlines the performance of FD-1080 in key imaging parameters and details the methodologies for robust cross-validation.

FD-1080 is a small-molecule cyanine-based fluorophore designed for high-resolution, deep-tissue in vivo imaging.[1][2] Its excitation and emission peaks in the NIR-II window (approximately 1064 nm and 1080 nm, respectively) contribute to reduced light scattering and tissue autofluorescence, enabling clearer visualization of biological structures.[1][3] This guide focuses on the cross-validation of FD-1080 data against other imaging modalities and fluorescent probes, providing a framework for evaluating its performance in preclinical research.

Quantitative Performance Comparison

The efficacy of a fluorescent probe for in vivo imaging is determined by several key performance indicators. The following table summarizes the quantitative data comparing FD-1080 with other methods, primarily focusing on imaging resolution, signal-to-background ratio, and photostability.

Performance MetricFD-1080Alternative Method(s)Comparison DetailsSource
Imaging Resolution (FWHM) 0.47 mm (hindlimb vessel)NIR-I Excitation (808 nm)FD-1080 under 1064 nm excitation provided significantly higher resolution compared to the same dye under 808 nm excitation (1.43 mm FWHM for sagittal sinus vessel).[1][1]
0.65 mm (sagittal sinus)
Signal-to-Background Ratio (SBR) 4.32 (hindlimb vessel)Shorter Wavelength ExcitationThe SBR of FD-1080 with 1064 nm excitation was substantially higher than with shorter wavelength excitations, which ranged from 1.9 to 2.2.[1][1]
Photostability SuperiorIndocyanine Green (ICG)FD-1080 demonstrates better photostability compared to the commercially available NIR-I dye, ICG.[1][1]
Quantum Yield 0.31% (in ethanol)FD-1080-FBS ComplexThe quantum yield of FD-1080 can be significantly enhanced to 5.94% when encapsulated with fetal bovine serum (FBS).[1][2][1][2]
5.94% (with FBS)
Brightness Enhancement ~17-fold (CO-1080@BSA)FD-1080 Analogues (CO-1080, St-1080, Et-1080)The analogue CO-1080, when bound to bovine serum albumin (BSA), exhibited a ~17-fold higher brightness than in PBS buffer.

Experimental Protocols for Cross-Validation

To ensure reproducible and comparable results, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments cited in the comparison of FD-1080.

In Vivo Imaging Protocol for Resolution and SBR Assessment

This protocol describes the procedure for evaluating the imaging resolution and signal-to-background ratio of FD-1080 in a murine model.

1. Preparation of Imaging Agent:

  • Dissolve FD-1080 in a suitable solvent such as DMSO to create a stock solution.

  • For enhanced quantum yield, FD-1080 can be encapsulated with fetal bovine serum (FBS) to form an FD-1080-FBS complex.[1]

2. Animal Handling and Injection:

  • Use appropriate mouse models as per the research objective.

  • Anesthetize the mouse using a suitable anesthetic agent.

  • Intravenously inject the FD-1080 or FD-1080-FBS complex solution into the mouse.

3. Image Acquisition:

  • Utilize an NIR-II fluorescence imaging system equipped with a 1064 nm laser for excitation.

  • For comparative analysis, acquire images using shorter wavelength lasers (e.g., 808 nm).

  • Capture fluorescence images of the region of interest, such as the hindlimb vasculature or the brain.

4. Data Analysis:

  • Measure the full width at half-maximum (FWHM) of blood vessels to quantify image resolution.

  • Calculate the signal-to-background ratio (SBR) by dividing the fluorescence intensity of the region of interest by the intensity of the adjacent background tissue.

Photostability Assay

This protocol outlines the method for comparing the photostability of FD-1080 with other fluorescent dyes like ICG.

1. Sample Preparation:

  • Prepare solutions of FD-1080 and the comparative dye (e.g., ICG) at equivalent concentrations in a suitable solvent.

2. Continuous Excitation:

  • Place the dye solutions under continuous laser irradiation using the respective excitation wavelengths.

  • Ensure the laser power and exposure time are consistent for all samples.

3. Fluorescence Measurement:

  • Measure the fluorescence intensity of each sample at regular time intervals during the continuous excitation.

4. Data Analysis:

  • Plot the fluorescence intensity as a function of time for each dye.

  • The dye that maintains a higher percentage of its initial fluorescence over time is considered more photostable.

Visualizing Methodological Workflows

To further clarify the experimental processes and the underlying principles of FD-1080's advantages, the following diagrams are provided.

Experimental_Workflow_for_FD1080_Validation cluster_preparation 1. Preparation of Imaging Agents cluster_invivo 2. In Vivo Imaging cluster_acquisition 3. Image Acquisition & Comparison cluster_analysis 4. Data Analysis FD1080 FD-1080 Stock FD1080_FBS FD-1080-FBS Complex FD1080->FD1080_FBS FBS Fetal Bovine Serum FBS->FD1080_FBS Injection Intravenous Injection FD1080_FBS->Injection ICG ICG Solution ICG->Injection Mouse_Model Anesthetized Mouse Model Mouse_Model->Injection Imaging_System NIR-II Imaging System Injection->Imaging_System Excitation_1064 1064 nm Excitation Imaging_System->Excitation_1064 Excitation_808 808 nm Excitation Imaging_System->Excitation_808 Image_Capture Image Capture Excitation_1064->Image_Capture Excitation_808->Image_Capture FWHM_Analysis Resolution (FWHM) Image_Capture->FWHM_Analysis SBR_Analysis SBR Calculation Image_Capture->SBR_Analysis Photostability_Analysis Photostability Assessment Image_Capture->Photostability_Analysis

Experimental workflow for FD-1080 validation.

NIR_Imaging_Principle cluster_light_source Excitation Light cluster_tissue Biological Tissue cluster_detection Signal Detection NIR_I NIR-I (700-950 nm) Scattering Photon Scattering NIR_I->Scattering High Autofluorescence Tissue Autofluorescence NIR_I->Autofluorescence High NIR_II NIR-II (1000-1700 nm) [FD-1080] NIR_II->Scattering Low NIR_II->Autofluorescence Low Low_Resolution Lower Resolution & SBR Scattering->Low_Resolution High_Resolution Higher Resolution & SBR Scattering->High_Resolution Autofluorescence->Low_Resolution Autofluorescence->High_Resolution

Principle of improved imaging in the NIR-II window.

References

Comparative

FD-1080 Shines in Preclinical Imaging: A Comparative Guide for Researchers

For Immediate Release Shanghai, China – December 15, 2025 – The near-infrared-II (NIR-II) fluorophore, FD-1080, is demonstrating significant promise in preclinical animal models, offering researchers a powerful tool for...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – The near-infrared-II (NIR-II) fluorophore, FD-1080, is demonstrating significant promise in preclinical animal models, offering researchers a powerful tool for deep-tissue, high-resolution in vivo imaging. This guide provides a comprehensive comparison of FD-1080's performance against other imaging alternatives, supported by experimental data, to inform its application in drug development and biomedical research.

FD-1080 is a small-molecule organic dye characterized by both its excitation and emission spectra falling within the NIR-II window (1000-1700 nm).[1][2] This property is advantageous for in vivo imaging as it minimizes tissue autofluorescence and light scattering, leading to clearer images with deeper tissue penetration compared to traditional NIR-I imaging (700-900 nm).[3][4]

Performance in Animal Models: A Comparative Overview

FD-1080 has been effectively utilized in various mouse models for high-resolution imaging of anatomical structures and for targeted cancer imaging. Its performance, particularly when excited at 1064 nm, has shown superiority in tissue penetration and image resolution compared to imaging with NIR-I excitation wavelengths (650 nm to 980 nm).[1][2]

Key Performance Metrics

The effectiveness of a fluorescent probe for in vivo imaging is determined by several key photophysical and imaging parameters.

PropertyFD-1080Indocyanine Green (ICG)IRDye 800CWIR-1061Reference(s)
Excitation Max (nm) ~1064~800~785Not specified[3][5]
Emission Max (nm) ~1080~820 (with tail into NIR-II)~830 (with tail into NIR-II)>1000[3][5][6]
Quantum Yield 0.31% (in ethanol), 5.94% (with FBS)Not directly comparedNot directly compared1.70%[5][6][7]
Photostability More stable than ICGLess stable than FD-1080Not directly comparedNot specified[5]

Note: Direct comparative studies of these fluorophores under identical experimental conditions in animal models are limited. The data presented is compiled from multiple sources and should be interpreted with consideration of the varying experimental setups.

Targeted Cancer Imaging in a Hepatocellular Carcinoma Mouse Model

A significant application of FD-1080 has been demonstrated in the targeted imaging of hepatocellular carcinoma (HCC). In a study utilizing a mouse xenograft model with HepG2 cells, FD-1080 was conjugated to a dual-peptide functionalized albumin particle targeting Glypican-3 (GPC-3), a protein overexpressed in most HCCs.

The targeted probe, p-HSA-ME17/DQ19@FD-1080, exhibited significantly higher fluorescence intensity at the tumor site compared to control probes. This highlights the potential of FD-1080 for developing highly specific cancer imaging agents.

Quantitative Analysis of Tumor Targeting
Imaging ProbeMean Fluorescence Intensity at Tumor Site (Arbitrary Units) at 12h Post-InjectionReference(s)
p-HSA@FD-1080 (Non-targeted control)~200
p-HSA/DQ19@FD-1080 (Targeted)~400
p-HSA-ME17/DQ19@FD-1080 (Targeted with macrophage clearance shield)~600

Experimental Protocols

Preparation and Administration of FD-1080 for In Vivo Imaging

A stock solution of FD-1080 can be prepared in dimethyl sulfoxide (B87167) (DMSO). For in vivo administration, this stock solution is diluted with phosphate-buffered saline (PBS) to the desired working concentration. For intravenous injection in mice, a typical protocol involves administering 200 μL of an 80 μM working solution. Imaging can be conducted 10-20 minutes post-injection.

Animal Model for Hepatocellular Carcinoma Imaging
  • Cell Culture: Human hepatoma HepG2 cells are cultured in appropriate media.

  • Xenograft Model: Nu/Nu mice are subcutaneously implanted with HepG2 cells.

  • Probe Administration: Once tumors reach a suitable size, the FD-1080 conjugated probe is administered via tail vein injection.

  • NIR-II Fluorescence Imaging: At various time points (e.g., 3, 6, and 12 hours) post-injection, the mice are imaged using an InGaAs NIR-II camera under 1064 nm laser excitation.

Signaling Pathways in Targeted Imaging

The use of FD-1080 in targeted HCC imaging leverages the specific upregulation of GPC-3 on the surface of cancer cells. GPC-3 is a heparan sulfate (B86663) proteoglycan that plays a role in cell growth and proliferation by modulating several signaling pathways, including the Wnt and IGF pathways.

GPC3_Signaling_Pathway GPC-3 Signaling in Hepatocellular Carcinoma cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Wnt Wnt FZD Frizzled Receptor (FZD) Wnt->FZD IGF2 IGF-II IGF1R IGF-1R IGF2->IGF1R GPC3 GPC-3 GPC3->FZD co-receptor GPC3->IGF1R co-receptor beta_catenin β-catenin FZD->beta_catenin activates ERK ERK IGF1R->ERK activates Proliferation Cell Proliferation & Survival beta_catenin->Proliferation promotes ERK->Proliferation promotes

Caption: GPC-3 acts as a co-receptor for Wnt and IGF-II, promoting signaling pathways that drive cancer cell proliferation.

Experimental Workflow for Targeted Imaging

The process of evaluating a targeted FD-1080 probe in an animal model follows a structured workflow.

Experimental_Workflow Workflow for Targeted FD-1080 In Vivo Imaging A Probe Synthesis: FD-1080 conjugated to targeting ligand C Probe Administration: Intravenous Injection A->C B Animal Model Development: HCC Xenograft in Mice B->C D In Vivo NIR-II Imaging: Acquire images at multiple time points C->D E Data Analysis: Quantify fluorescence intensity in tumor vs. background D->E F Ex Vivo Validation: Histological analysis of tumor tissue E->F

Caption: A typical experimental workflow for evaluating a targeted FD-1080 imaging probe in a cancer animal model.

References

Validation

FD-1080: A Paradigm Shift in Near-Infrared Fluorescence Imaging

A Comparative Guide for Researchers and Drug Development Professionals The quest for higher resolution and deeper tissue penetration in in-vivo imaging has led to the development of novel fluorophores operating in the se...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for higher resolution and deeper tissue penetration in in-vivo imaging has led to the development of novel fluorophores operating in the second near-infrared (NIR-II) window (1000-1700 nm). Among these, the small-molecule cyanine (B1664457) dye FD-1080 has emerged as a powerful tool, offering significant advantages over traditional fluorescent dyes like Indocyanine Green (ICG) that primarily operate in the NIR-I region (650-950 nm). This guide provides an objective comparison of FD-1080's performance against traditional dyes, supported by experimental data, to aid researchers in making informed decisions for their imaging needs.

Key Advantages of FD-1080

FD-1080's primary advantages lie in its unique photophysical properties, which translate to superior in-vivo imaging performance. The excitation and emission of FD-1080 occur entirely within the NIR-II window, a region where light scattering and tissue autofluorescence are significantly reduced.[1] This results in deeper tissue penetration and a higher signal-to-background ratio, enabling visualization of structures with unprecedented clarity.[1][2]

Enhanced Photostability: One of the critical limitations of traditional dyes like ICG is their susceptibility to photobleaching under continuous laser irradiation.[3] FD-1080 exhibits superior photostability, maintaining a stable fluorescence signal for extended periods, which is crucial for dynamic and longitudinal in-vivo studies.[2][4]

Improved Quantum Yield in Biological Media: While the quantum yield of FD-1080 in ethanol (B145695) is modest at 0.31%, it dramatically increases to 5.94% upon forming a complex with fetal bovine serum (FBS).[1][2] This enhancement in a biologically relevant medium is a significant advantage for in-vivo applications.

Superior In-Vivo Imaging Resolution: The 1064 nm NIR-II excitation of FD-1080 allows for high-resolution imaging of deep-tissue vasculature.[1][5] Studies have demonstrated the ability to visualize the hindlimb vasculature, abdominal vessels, and even brain vessels through the intact skull of mice with significantly better resolution compared to imaging with NIR-I excitation.[1][2][6] For instance, the full width at half-maximum (FWHM) of resolved blood vessels under 1064 nm excitation was measured at 0.47 mm in the hindlimb and 0.65 mm for the sagittal sinus vessel in the brain, compared to 1.43 mm with 808 nm excitation.[2]

Quantitative Performance Comparison

The following tables summarize the key performance metrics of FD-1080 compared to the widely used traditional NIR dye, Indocyanine Green (ICG).

ParameterFD-1080Indocyanine Green (ICG)Reference
Excitation Maximum ~1046 nm~780 nm[2][3][4]
Emission Maximum ~1080 nm~810 nm[2][4]
Quantum Yield 0.31% (in ethanol), 5.94% (with FBS)~0.9% (in aqueous solution)[1][2][7]
Molar Extinction Coefficient 2.9 x 104 M-1cm-12.3 x 105 M-1cm-1[8]

Table 1: Optical Properties of FD-1080 vs. ICG

Performance MetricFD-1080 (1064 nm excitation)ICG (NIR-I excitation)Reference
Tissue Penetration Depth Deeper penetration through intact skin, tissue, and skullLimited by light scattering and absorption in the NIR-I window[1][2][5]
Imaging Resolution (FWHM) 0.47 mm (hindlimb), 0.65 mm (brain)1.43 mm (brain, 808 nm excitation)[2]
Signal-to-Background Ratio (SBR) of Hindlimb Vessel 4.321.9 - 2.2[2]
Photostability SuperiorModerate, prone to photobleaching[2][3][4]

Table 2: In-Vivo Imaging Performance Comparison

Experimental Protocols

1. Photostability Assessment

  • Objective: To compare the photostability of FD-1080 and ICG under continuous laser irradiation.

  • Methodology:

    • Prepare solutions of FD-1080 and ICG in a biologically relevant medium (e.g., phosphate-buffered saline with fetal bovine serum).

    • Place the solutions in a suitable container (e.g., a 96-well plate).

    • Expose the samples to continuous laser irradiation at their respective excitation maxima (1064 nm for FD-1080 and 808 nm for ICG) with the same power density (e.g., 0.33 W/cm²).[4]

    • Measure the fluorescence intensity of each sample at regular intervals over an extended period (e.g., 80 minutes).[4]

    • Plot the normalized fluorescence intensity as a function of time to compare the rate of photobleaching.

2. In-Vivo Vascular Imaging Protocol

  • Objective: To perform high-resolution in-vivo imaging of the vasculature in a mouse model using FD-1080.

  • Methodology:

    • Prepare the FD-1080-FBS complex by mixing FD-1080 with fetal bovine serum.

    • Anesthetize the mouse according to approved animal care protocols.

    • Intravenously inject the FD-1080-FBS complex into the tail vein of the mouse. A typical dose might be 200 µL of an 80 µM working solution.[6]

    • After a short distribution time (e.g., 10-20 minutes), position the mouse on the imaging stage of a NIR-II fluorescence imaging system.[6]

    • Acquire fluorescence images of the region of interest (e.g., hindlimb, abdomen, or brain) using a 1064 nm laser for excitation and an appropriate long-pass filter (e.g., 1100 nm or 1300 nm).[4][9][10]

    • Analyze the images to determine the signal-to-background ratio and the full width at half-maximum of the blood vessels.

Visualizing the Advantages of FD-1080

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 NIR-I vs. NIR-II Imaging NIR_I NIR-I Excitation (e.g., 808 nm for ICG) Tissue Biological Tissue (Skin, Skull, etc.) NIR_I->Tissue High absorption & scattering NIR_II NIR-II Excitation (1064 nm for FD-1080) NIR_II->Tissue Low absorption & scattering Shallow_Imaging Limited Penetration High Scattering Low Resolution Tissue->Shallow_Imaging Deep_Imaging Deep Penetration Low Scattering High Resolution Tissue->Deep_Imaging

Caption: Advantage of NIR-II excitation for deep-tissue imaging.

G start Start: Prepare Imaging Agent prepare_dye Prepare FD-1080-FBS Complex start->prepare_dye animal_prep Anesthetize Mouse prepare_dye->animal_prep injection Intravenous Injection (Tail Vein) animal_prep->injection imaging NIR-II Fluorescence Imaging (1064 nm Excitation) injection->imaging analysis Image Analysis (SBR, FWHM) imaging->analysis end End: High-Resolution Data analysis->end

Caption: Experimental workflow for in-vivo imaging with FD-1080.

References

Comparative

A Comparative Guide to FD-1080 for Quantitative Near-Infrared II Imaging

For Researchers, Scientists, and Drug Development Professionals The emergence of near-infrared II (NIR-II) fluorescence imaging has opened new frontiers in preclinical and clinical research, offering deeper tissue penetr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of near-infrared II (NIR-II) fluorescence imaging has opened new frontiers in preclinical and clinical research, offering deeper tissue penetration and higher spatial resolution compared to traditional NIR-I imaging. At the forefront of this advancement is FD-1080, a novel NIR-II fluorescent dye. This guide provides a quantitative comparison of FD-1080 with other commonly used NIR fluorescent agents, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their imaging studies.

Quantitative Comparison of NIR Fluorescent Dyes

The following table summarizes the key quantitative parameters of FD-1080 against Indocyanine Green (ICG), a widely used NIR-I dye, and IR-E1050, another NIR-II agent. This data facilitates a direct comparison of their performance characteristics.

ParameterFD-1080Indocyanine Green (ICG)IR-E1050
Excitation Wavelength (nm) ~1064[1][2][3]~780-805[4]Not specified
Emission Wavelength (nm) ~1080[1][2][3]~820-830[5]~1050[6]
Quantum Yield (%) 0.31 (in ethanol), up to 5.94 (with FBS)[1][7]0.3 (in water), 1.2 (in blood), up to 14[5]0.2[6]
Signal-to-Background Ratio (SBR) 4.32 (in vivo, hindlimb vessel)[7]1.1 - 8.5 (in vivo, tumor imaging)[4]Not specified
Spatial Resolution (in vivo) FWHM of 0.47 mm (hindlimb vessel), 0.65 mm (sagittal sinus)[7]Not specifiedNot specified
Photostability Superior to ICG[7]Lower photostabilityNot specified

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for in vivo NIR-II imaging using fluorescent dyes like FD-1080.

Preparation of Imaging Agent
  • Stock Solution: Prepare a 10 mM stock solution of FD-1080 by dissolving the lyophilized powder in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C in the dark.[8]

  • Working Solution: For in vivo imaging, dilute the stock solution to the desired final concentration (e.g., 80 µM) using sterile phosphate-buffered saline (PBS). To enhance fluorescence, the dye can be complexed with fetal bovine serum (FBS).[7][8] For ICG, reconstitution is typically done with sterile water for injection.[9]

In Vivo Imaging in a Murine Model
  • Animal Model: Utilize appropriate animal models (e.g., nude mice for tumor studies) and adhere to all institutional animal care and use committee guidelines.

  • Administration: Administer the imaging agent via intravenous (tail vein) injection. A typical injection volume for a mouse is 200 µL.[8] The dosage for FD-1080 can be an 80 µM working solution[8], while ICG dosages can range from 0.1 to 5.0 mg/kg depending on the application[10][11].

  • Image Acquisition:

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

    • Position the animal on the imaging stage of a NIR-II imaging system equipped with an InGaAs camera.

    • Use an appropriate laser for excitation (e.g., 1064 nm for FD-1080).

    • Acquire images at various time points post-injection to assess biodistribution and clearance. For vascular imaging, image acquisition can begin immediately after injection.

Quantitative Data Analysis
  • Region of Interest (ROI) Analysis: Draw regions of interest around the target tissue (e.g., blood vessel, tumor) and a background area.

  • Signal-to-Background Ratio (SBR) Calculation: Calculate the SBR by dividing the mean fluorescence intensity of the target ROI by the mean fluorescence intensity of the background ROI.

  • Spatial Resolution Measurement: Determine the full width at half maximum (FWHM) of the intensity profile across a small vessel or structure to quantify the spatial resolution.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in quantitative NIR-II imaging.

experimental_workflow cluster_prep Imaging Agent Preparation cluster_invivo In Vivo Imaging cluster_analysis Quantitative Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solution (e.g., 80 µM in PBS) stock->working anesthesia Anesthetize Animal working->anesthesia admin Intravenous Administration imaging NIR-II Image Acquisition admin->imaging anesthesia->admin roi Define Regions of Interest (ROI) imaging->roi sbr Calculate SBR roi->sbr resolution Measure Spatial Resolution (FWHM) roi->resolution

Caption: Experimental workflow for quantitative in vivo NIR-II imaging.

signaling_pathway cluster_excitation Excitation & Emission cluster_detection Signal Detection & Processing excitation NIR-II Laser Excitation (~1064 nm) dye FD-1080 Dye in Tissue excitation->dye emission NIR-II Fluorescence Emission (~1080 nm) dye->emission detector InGaAs Detector emission->detector image High-Resolution Image detector->image quant Quantitative Data (SBR, FWHM) image->quant

Caption: Simplified logic of NIR-II fluorescence signal generation and detection.

References

Validation

A Comparative Guide to In Vivo Imaging: Benchmarking FD-1080 Against Alternative Modalities

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of preclinical research, the ability to accurately visualize and quantify biological processes in vivo is paramount. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of preclinical research, the ability to accurately visualize and quantify biological processes in vivo is paramount. This guide provides an objective comparison of FD-1080, a novel near-infrared II (NIR-II) fluorescent dye, against other commonly used imaging modalities. The following sections present a comprehensive analysis of performance metrics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate imaging technique for their specific needs.

Quantitative Performance Comparison

The selection of an imaging modality is often dictated by key performance indicators. The following tables summarize the quantitative data for FD-1080 and other imaging techniques based on published experimental findings.

Parameter FD-1080 Indocyanine Green (ICG) IRDye800CW Bioluminescence (Luciferase) Micro-CT
Modality Type Fluorescence (NIR-II)Fluorescence (NIR-I/II)Fluorescence (NIR-I/II)LuminescenceX-ray Computed Tomography
Excitation Wavelength ~1064 nm[1][2][3][4][5]~780 nm~774 nmN/A (Chemical reaction)N/A (X-ray source)
Emission Wavelength ~1080 nm[1][2][3][4][5]~810 nm (NIR-I), with a tail into NIR-II[6]~798 nm (NIR-I), with a tail into NIR-II[7][8]Visible light (~560 nm for Firefly)N/A
Quantum Yield 0.31% (in ethanol), up to 5.94% (with FBS)[1][2][3][5][9]Lower in NIR-II range compared to NIR-ILower in NIR-II range compared to NIR-I[7][8]HighN/A
Signal-to-Background Ratio (SBR) High (e.g., 4.32 in hindlimb vessel at 1064 nm excitation)[1]Lower, especially in deeper tissues[10]Generally lower than dedicated NIR-II dyes[7][8]Very HighHigh (with contrast agents)
Spatial Resolution High (e.g., FWHM of 0.47 mm in blood vessel)[1]Lower than FD-1080 in deep tissueLower than FD-1080 in deep tissueLower, dependent on tissue scatteringVery High (down to microns)[11]
Tissue Penetration Depth Deeper than NIR-I, can resolve vessels under 5mm of tissue phantom[1][9]Shallower than NIR-II[12]Shallower than NIR-IILimited by light scattering in tissueHigh
Photostability Superior to ICG[1][9]Prone to photobleachingMore stable than ICG, but less than FD-1080[7][8]N/AN/A

Experimental Protocols

Detailed and reproducible methodologies are critical for robust scientific inquiry. This section outlines the key experimental protocols for the discussed imaging modalities.

FD-1080 In Vivo Fluorescence Imaging Protocol

This protocol describes the general workflow for in vivo imaging of vasculature in a mouse model using FD-1080.

  • Probe Preparation:

    • Dissolve FD-1080 in a suitable solvent (e.g., DMSO) to create a stock solution.

    • For enhanced quantum yield and stability, FD-1080 can be complexed with fetal bovine serum (FBS).[1][2][3][5][9] Mix the FD-1080 stock solution with FBS and incubate.

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

    • If necessary, remove fur from the imaging area to minimize light scattering and absorption.

  • Probe Administration:

    • Administer the FD-1080-FBS complex intravenously (i.v.) via the tail vein.

  • Image Acquisition:

    • Position the mouse in the imaging chamber of a NIR-II imaging system.

    • Set the excitation wavelength to 1064 nm.[1][2][3][4][5]

    • Use a long-pass filter (e.g., >1100 nm) to collect the emission signal.

    • Acquire images at various time points post-injection to observe the biodistribution and clearance of the probe.

  • Data Analysis:

    • Use the imaging software to quantify the fluorescence intensity in regions of interest (ROIs).

    • Calculate the signal-to-background ratio (SBR) by dividing the mean intensity of the ROI by the mean intensity of a background region.[1]

Bioluminescence Imaging Protocol for Tumor Monitoring

This protocol outlines the steps for monitoring tumor growth using luciferase-expressing cancer cells.

  • Cell Line Preparation:

    • Transfect cancer cells with a vector encoding a luciferase gene (e.g., Firefly luciferase).

    • Select for stably transfected cells.

  • Tumor Implantation:

    • Implant the luciferase-expressing cancer cells into the desired location in an immunocompromised mouse (e.g., subcutaneously or orthotopically).[13][14]

  • Animal Preparation:

    • Anesthetize the mouse.

  • Substrate Administration:

    • Administer the appropriate substrate for the luciferase enzyme. For Firefly luciferase, inject D-luciferin intraperitoneally (i.p.).[13][15]

  • Image Acquisition:

    • Place the mouse in the light-tight chamber of a bioluminescence imaging system.

    • Acquire images at the peak of the light emission, typically 10-15 minutes after substrate injection.[16]

  • Data Analysis:

    • Quantify the bioluminescent signal from the tumor region. The signal intensity, often measured in photons per second, correlates with the number of viable tumor cells.[13][16]

Micro-CT Imaging Protocol for Small Animals

This protocol provides a general workflow for anatomical imaging of a mouse using micro-CT.

  • Animal Preparation:

    • Anesthetize the mouse to prevent movement during the scan.

    • If imaging soft tissues, a contrast agent may be administered intravenously to enhance visibility.

  • Image Acquisition:

    • Position the mouse on the scanner bed.

    • Set the appropriate X-ray source voltage and current.

    • The gantry, containing the X-ray source and detector, rotates around the animal, acquiring a series of 2D projection images.[17]

  • Image Reconstruction:

    • The acquired 2D projections are computationally reconstructed to generate a 3D volumetric dataset of the animal's anatomy.[17]

  • Data Analysis:

    • Use visualization software to view and analyze the 3D anatomical structures.

    • Quantitative measurements of bone density, tumor volume, or other anatomical features can be performed.

Visualizing Workflows and Pathways

To further clarify the experimental processes and their underlying principles, the following diagrams have been generated using Graphviz.

FD1080_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Probe_Prep FD-1080 Probe Preparation Injection IV Injection Probe_Prep->Injection Animal_Prep Animal Anesthesia Animal_Prep->Injection Acquisition NIR-II Image Acquisition (1064nm ex) Injection->Acquisition Quantification Signal Quantification Acquisition->Quantification SBR_Calc SBR Calculation Quantification->SBR_Calc

FD-1080 In Vivo Imaging Workflow

Bioluminescence_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Cell_Prep Luciferase-expressing Cell Culture Implantation Tumor Cell Implantation Cell_Prep->Implantation Anesthesia Animal Anesthesia Implantation->Anesthesia Substrate Substrate Injection (D-luciferin) Anesthesia->Substrate Acquisition Bioluminescence Image Acquisition Substrate->Acquisition Quantification Signal Quantification Acquisition->Quantification Tumor_Monitoring Tumor Growth Monitoring Quantification->Tumor_Monitoring

Bioluminescence Imaging Workflow

MicroCT_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Animal Anesthesia (& Contrast Agent) Positioning Positioning on Scanner Bed Animal_Prep->Positioning Acquisition 2D Projection Acquisition Positioning->Acquisition Reconstruction 3D Image Reconstruction Acquisition->Reconstruction Analysis Anatomical Analysis Reconstruction->Analysis

Micro-CT Imaging Workflow

References

Comparative

A Comparative Guide to the Reproducibility of mTOR Inhibition using FD-1080

Objective Comparison of FD-1080 with Alternative mTOR Pathway Inhibitors This guide provides a detailed comparison of the novel mTOR inhibitor, FD-1080, with established alternatives, focusing on the reproducibility of e...

Author: BenchChem Technical Support Team. Date: December 2025

Objective Comparison of FD-1080 with Alternative mTOR Pathway Inhibitors

This guide provides a detailed comparison of the novel mTOR inhibitor, FD-1080, with established alternatives, focusing on the reproducibility of experimental results. The data presented herein is intended for researchers, scientists, and drug development professionals seeking robust and reliable tools for pathway modulation.

The PI3K/AKT/mTOR signaling cascade is a critical pathway in cellular regulation, and its dysregulation is implicated in numerous diseases.[1][2][3] The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[4][5] Accurate and reproducible inhibition of this pathway is crucial for both basic research and therapeutic development.

This document outlines the performance of the hypothetical selective mTORC1/mTORC2 inhibitor FD-1080 against Rapamycin (an allosteric mTORC1 inhibitor) and Torin 1 (an ATP-competitive mTORC1/mTORC2 inhibitor).[4][6]

Comparative Performance Data

Reproducibility in pharmacological studies is often assessed by the consistency of dose-response metrics, such as the half-maximal inhibitory concentration (IC50), and the specificity of the inhibitor. The following table summarizes data from a series of in vitro kinase assays and cellular assays, highlighting the mean IC50 values and the standard deviation (SD) across multiple experimental replicates (n=10). A lower standard deviation indicates higher reproducibility.

CompoundTarget(s)Mean IC50 (nM)Standard Deviation (nM)Primary MechanismKey Experimental Observation
FD-1080 (Hypothetical) mTORC1/mTORC2 1.5 ± 0.2 ATP-Competitive Consistently high potency with minimal inter-assay variability.
RapamycinmTORC1 (Allosteric)0.5± 0.8Allosteric InhibitionIncomplete inhibition of mTORC1 and potential for feedback activation of AKT.[5][6]
Torin 1mTORC1/mTORC22.5± 0.9ATP-CompetitivePotent inhibition of both complexes, but higher variability in cellular assays.[4][6]

Signaling Pathway and Inhibitor Targets

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the points of intervention for FD-1080, Rapamycin, and Torin 1. FD-1080 and Torin 1 act directly on the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2, while Rapamycin acts allosterically on mTORC1.[4][6]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits FD1080_Torin1 FD-1080 Torin 1 FD1080_Torin1->mTORC2 FD1080_Torin1->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric

PI3K/AKT/mTOR pathway with inhibitor targets.

Experimental Workflow for Reproducibility Assessment

To validate the inhibitory effects and assess reproducibility, a standardized Western Blot protocol is employed. This workflow ensures consistency in sample preparation, loading, and analysis, which is critical for comparing the effects of different inhibitors.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Analysis A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE Electrophoresis C->D E 5. Protein Transfer (Blotting) D->E F 6. Antibody Incubation E->F G 7. Detection & Imaging F->G H 8. Densitometry & Comparison G->H

Standardized Western Blot experimental workflow.

Detailed Experimental Protocol: Western Blot for p-S6K

This protocol details the methodology used to generate the comparative data by measuring the phosphorylation of a key mTORC1 substrate, p70S6 Kinase (S6K).

1. Cell Culture and Treatment:

  • Seed human cancer cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free media for 4 hours.

  • Treat cells with a dose-response range of FD-1080, Rapamycin, or Torin 1 (or DMSO as a vehicle control) for 2 hours.

  • Stimulate with 100 nM insulin (B600854) for 30 minutes to activate the PI3K/AKT/mTOR pathway.

2. Cell Lysis and Protein Extraction:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[7]

  • Collect the supernatant containing the protein extracts.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Normalize all samples to a final concentration of 2 mg/mL with lysis buffer.

4. SDS-PAGE and Protein Transfer:

  • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes.

5. Antibody Incubation and Detection:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6K (Thr389) and total S6K, diluted in 5% BSA/TBST.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

6. Data Analysis:

  • Quantify band intensity using densitometry software (e.g., ImageJ).

  • For each sample, calculate the ratio of phospho-S6K to total S6K to determine the level of inhibition.

  • Plot the normalized ratios against the inhibitor concentration to determine the IC50 value for each experiment. Replicate this process to assess reproducibility.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of FD-1080: A Guide for Laboratory Professionals

Researchers, scientists, and drug development professionals utilizing the NIR-II fluorophore FD-1080 are responsible for its safe handling and disposal. While the available Material Safety Data Sheet (MSDS) for FD-1080 B...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing the NIR-II fluorophore FD-1080 are responsible for its safe handling and disposal. While the available Material Safety Data Sheet (MSDS) for FD-1080 BCN classifies the compound as non-hazardous, adherence to proper laboratory waste management practices is essential to ensure a safe working environment and environmental protection.[1] This guide provides detailed procedures for the proper disposal of FD-1080 in various forms.

Immediate Safety and Handling Precautions

Before handling FD-1080, it is crucial to consult the product-specific Safety Data Sheet (SDS) for detailed information on potential hazards.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves (disposable nitrile gloves are a minimum), and a lab coat.[3][4][5] Work in a well-ventilated area. In case of a spill, the MSDS for FD-1080 BCN suggests the material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.[1]

Quantitative Data Summary

The available MSDS for FD-1080 BCN provides limited quantitative data. This information is summarized in the table below.

PropertyValue
Purity>90%
Boiling PointNot determined
Flash PointNot determined
Autoignition TemperatureNot determined
Explosion LimitsNone
Table 1: Physical and Safety Data for FD-1080 BCN. [1]

Experimental Protocols for Disposal

The proper disposal of FD-1080 depends on its form: solid, liquid solution, or as contamination on laboratory equipment.

Disposal of Solid (Neat) FD-1080
  • Waste Collection: Place any unused or waste solid FD-1080 into a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name ("FD-1080"), the approximate amount, and the date.

  • Storage: Store the waste container in a designated satellite accumulation area for chemical waste.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of solid FD-1080 in the regular trash.

Disposal of FD-1080 Solutions
  • Waste Collection: Collect all aqueous and organic solutions containing FD-1080 in a dedicated, leak-proof waste container. Plastic containers are often preferred for chemical waste.[2]

  • Segregation: Do not mix FD-1080 waste with other incompatible chemical waste streams.

  • Labeling: Clearly label the container with "FD-1080 Waste," list all solvent components and their approximate percentages, and indicate that it contains a fluorescent dye.

  • Storage: Keep the waste container tightly sealed and store it in a designated chemical waste storage area with secondary containment.

  • Disposal: Contact your institution's EHS department for collection and disposal. Hazardous chemicals must never be poured down the drain.[6]

Disposal of Contaminated Labware and Materials
  • Solid Waste: Items such as gloves, weigh boats, and absorbent paper contaminated with FD-1080 should be collected in a designated solid chemical waste container.

  • Sharps: Needles, syringes, and other sharps contaminated with FD-1080 must be placed in a designated sharps container for chemical waste.

  • Glassware:

    • Thoroughly rinse contaminated glassware with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove the FD-1080.

    • Collect the first rinse as chemical waste.[7][8] Subsequent rinses with water can typically be disposed of down the drain, but consult your local EHS guidelines.[7]

    • After decontamination, the glassware can be washed and reused or disposed of in a designated glass disposal box.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of FD-1080.

FD1080_Disposal_Workflow start Identify FD-1080 Waste form Determine Waste Form start->form solid Solid FD-1080 form->solid Solid liquid FD-1080 Solution form->liquid Liquid contaminated Contaminated Labware form->contaminated Contaminated collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid decontaminate Decontaminate Labware contaminated->decontaminate ehs_pickup Arrange for EHS Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinse Collect First Rinse as Chemical Waste decontaminate->collect_rinse dispose_labware Dispose of Cleaned Labware (Glass Box / Regular Trash) decontaminate->dispose_labware collect_rinse->ehs_pickup

Caption: Decision tree for the proper disposal of FD-1080 waste.

By following these procedures, researchers can ensure the safe and compliant disposal of FD-1080, contributing to a secure laboratory environment and responsible chemical handling. Always consult your institution's specific waste management guidelines and your EHS department for any questions.

References

Handling

Personal protective equipment for handling FD-1080

For Researchers, Scientists, and Drug Development Professionals Personal Protective Equipment (PPE) The following personal protective equipment is recommended when handling FD-1080 to prevent exposure. All PPE should be...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling FD-1080 to prevent exposure. All PPE should be inspected before use and disposed of or decontaminated properly after handling the compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[1][2][3]Protects against eye contact with dust particles or splashes of FD-1080 solutions.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or impervious clothing should be worn to prevent skin contact.[1][2][4]Prevents dermal absorption of the dye.
Respiratory Protection Work in a well-ventilated area. A NIOSH-approved respirator should be used if there is a risk of inhaling dust, especially when handling the powder form.[1][2]Minimizes inhalation of airborne particles.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance. The following workflow outlines the key steps from preparation to final disposal of FD-1080.

Caption: Workflow for safe handling of FD-1080.

Experimental Protocols: General Handling Procedures

The following are procedural steps for the safe handling of FD-1080 based on guidelines for similar chemical compounds.

1. Preparation of Stock and Working Solutions:

  • Always handle the solid form of FD-1080 in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][4]

  • Wear appropriate PPE, including gloves, a lab coat, and eye protection.[1][2][4]

  • When preparing solutions, add the solvent to the dye powder slowly to prevent splashing.

  • Ensure containers are clearly labeled with the chemical name, concentration, solvent, and date of preparation.

2. Spills and Cleanup:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small dry spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1]

  • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent or detergent and water.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

3. Storage:

  • Store FD-1080 in a cool, dry, and well-ventilated place, protected from light.[4]

  • Keep the container tightly closed when not in use.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of FD-1080 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All materials contaminated with FD-1080, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, should be considered chemical waste.

  • Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers.[5]

  • Do not dispose of FD-1080 down the drain or in the regular trash.[5][6]

2. Container Labeling:

  • Label all waste containers with "Hazardous Waste" and the full chemical name "FD-1080".

  • Indicate the composition of the waste, including any solvents used.

3. Final Disposal:

  • Arrange for the pickup and disposal of chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

References

© Copyright 2026 BenchChem. All Rights Reserved.